1,2-Oxazole-4-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYHFVWUAHLFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693007 | |
| Record name | 1,2-Oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-81-7, 68251-67-2 | |
| Record name | 4-Isoxazolecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and biological activity of 1,2-Oxazole-4-carbothioamide
An In-depth Technical Guide to the Synthesis and Biological Activity of 1,2-Oxazole-4-carbothioamide
Authored by a Senior Application Scientist
Disclaimer: The following guide addresses the synthesis and potential biological activity of this compound. Due to a lack of specific published literature on this exact molecule, this document provides a prospective analysis based on established synthetic methodologies for related isoxazole and carbothioamide compounds, and well-documented structure-activity relationships of these pharmacophores.
Introduction: The Promise of a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 1,2-oxazole, or isoxazole, ring is a five-membered heterocycle that has garnered significant attention for its presence in a wide array of pharmacologically active compounds.[1][2] Its structural rigidity, metabolic stability, and capacity for diverse molecular interactions make it a valuable component in the development of novel therapeutics.[3] The isoxazole motif is integral to several clinically approved drugs, highlighting its versatility across different therapeutic areas.[3]
This guide focuses on a specific, yet underexplored, derivative: This compound . This molecule represents a compelling isosteric modification of the corresponding carboxamide, replacing the carbonyl oxygen with a sulfur atom. This substitution to form a carbothioamide, or thioamide, can profoundly alter the compound's physicochemical properties, including its hydrogen bonding capabilities, nucleophilicity, and metabolic stability.[4] Thioamides are known to be key intermediates in the synthesis of various heterocycles and are found in several biologically active compounds, including anticancer and antimicrobial agents.[5][6][7]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive, prospective framework for the synthesis of this compound and an informed hypothesis of its potential biological activities.
A Proposed Synthetic Pathway to this compound
The synthesis of this compound can be logically approached in a multi-step sequence, commencing with the construction of the core isoxazole ring, followed by functional group manipulations at the 4-position. The proposed pathway leverages well-established and reliable chemical transformations.
The overall synthetic strategy is depicted below:
Caption: Proposed synthetic pathway for this compound.
2.1. Step 1: Construction of the 1,2-Oxazole Ring
A robust method for the regioselective synthesis of 5-substituted-1,2-oxazole-4-carboxylates involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride.[8] This approach offers a reliable route to the core heterocyclic structure.
2.2. Step 2: Amidation of the Ester
The conversion of the methyl ester to the primary carboxamide is a standard transformation. This can be achieved by treating the ester with a source of ammonia, such as aqueous or methanolic ammonia, often under pressure or at elevated temperatures to drive the reaction to completion.
2.3. Step 3: Thionation of the Carboxamide
The final and key transformation is the thionation of the carboxamide to the desired carbothioamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and highly effective reagent for this purpose, typically offering good yields and compatibility with a wide range of functional groups.[9][10][11] The reaction proceeds via a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force.[11]
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the proposed synthesis.
Protocol 3.1: Synthesis of Methyl 1,2-oxazole-4-carboxylate
-
Materials:
-
Appropriate β-enamino ketoester precursor
-
Hydroxylamine hydrochloride
-
Anhydrous ethanol
-
Sodium acetate
-
-
Procedure:
-
To a solution of the β-enamino ketoester (1.0 eq) in anhydrous ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford methyl 1,2-oxazole-4-carboxylate.
-
Protocol 3.2: Synthesis of 1,2-Oxazole-4-carboxamide
-
Materials:
-
Methyl 1,2-oxazole-4-carboxylate
-
Saturated solution of ammonia in methanol
-
-
Procedure:
-
Dissolve methyl 1,2-oxazole-4-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture at a temperature between 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1,2-Oxazole-4-carboxamide.
-
Protocol 3.3: Synthesis of this compound
-
Materials:
-
1,2-Oxazole-4-carboxamide
-
Lawesson's reagent
-
Anhydrous tetrahydrofuran (THF) or toluene
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2-Oxazole-4-carboxamide (1.0 eq) in anhydrous THF.
-
Add Lawesson's reagent (0.5-0.6 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[12]
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude residue should be subjected to a thorough aqueous work-up by partitioning between an organic solvent (e.g., ethyl acetate) and water to remove phosphorus byproducts.[12]
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Potential Biological Activity and Structure-Activity Relationships
The biological profile of this compound can be hypothesized by considering the known activities of its constituent pharmacophores.
4.1. Biological Landscape of Isoxazole Derivatives
The isoxazole scaffold is a versatile platform that has been incorporated into compounds with a broad spectrum of biological activities.[1]
| Biological Activity | Examples and Notes |
| Anticancer | Isoxazole derivatives have shown potent cytotoxic activity against various cancer cell lines. The substitution pattern on the isoxazole ring and any attached aryl groups significantly influences potency.[1] |
| Anti-inflammatory | Certain isoxazole-containing compounds act as inhibitors of inflammatory enzymes like cyclooxygenase (COX). |
| Antimicrobial | The isoxazole nucleus is present in some antibacterial and antifungal agents.[1] |
| Antiviral | Recent studies have explored isoxazole-based small molecules as inhibitors of viral replication, including for viruses like Zika.[13] |
Structure-activity relationship (SAR) studies on isoxazole derivatives have revealed that the nature and position of substituents on the ring are critical for biological activity.[2][3] For instance, the presence of specific aryl groups with electron-withdrawing or donating substituents can modulate the interaction with biological targets.[1]
4.2. The Role of the Carbothioamide Moiety
The carbothioamide group is a known pharmacophore that can impart a range of biological effects. Thiosemicarbazones, which contain a similar structural motif, have been extensively studied for their antibacterial, antiviral, and anticancer properties.[5] The anticancer potential is often attributed to the conjugated =N-HN-C=S system.[5] Carbothioamide derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase and 15-lipoxygenase.[5][14]
4.3. Hypothesized Activity of this compound
Given the established activities of both the isoxazole and carbothioamide moieties, this compound is a promising candidate for screening in several therapeutic areas, particularly as an anticancer agent . The planar isoxazole ring combined with the sulfur-containing carbothioamide group could facilitate interactions with various biological targets, such as protein kinases or DNA.
A potential mechanism of action could involve the inhibition of a key cellular signaling pathway implicated in cancer progression.
Caption: A potential mechanism of action for this compound.
Conclusion and Future Directions
This technical guide has outlined a plausible and experimentally grounded pathway for the synthesis of the novel compound this compound. By leveraging established methodologies for isoxazole ring formation and amide thionation, this molecule should be readily accessible for further investigation.
The analysis of the constituent pharmacophores suggests that this compound holds significant potential as a biologically active molecule, particularly in the realm of oncology. The next logical steps for the scientific community are the execution of the proposed synthesis, rigorous characterization of the final compound, and its comprehensive evaluation in a battery of biological assays to validate the hypothesized activities. The exploration of this and related derivatives could pave the way for the discovery of new therapeutic agents with novel mechanisms of action.
References
-
Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Structure–activity relationship of isoxazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. (n.d.). Retrieved from [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (n.d.). Retrieved from [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023). Retrieved from [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. (n.d.). Retrieved from [Link]
-
Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli - ResearchGate. (n.d.). Retrieved from [Link]
-
Lawesson's reagent - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - NIH. (2022). Retrieved from [Link]
-
Thionation of amides using Lawessons reagent - ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]
-
Thionation using fluorous Lawesson's reagent - PubMed - NIH. (2006). Retrieved from [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - ResearchGate. (2022). Retrieved from [Link]
-
(PDF) Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors (2022) | Pervaiz Ali Channar | 5 Citations - SciSpace. (n.d.). Retrieved from [Link]
-
Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies | ACS Omega. (2022). Retrieved from [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. (n.d.). Retrieved from [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). Retrieved from [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021). Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lawesson's Reagent [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Discovery of Novel 1,2-Oxazole-4-carbothioamide Derivatives as Potential Therapeutic Agents
Preamble: The Strategic Imperative for Novel Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the discovery of novel chemical entities with unique pharmacological profiles is paramount. The five-membered oxazole ring is a cornerstone heterocyclic motif, prized for its metabolic stability and its capacity to engage with a wide array of biological targets through various non-covalent interactions.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Concurrently, the carbothioamide functional group, a bioisostere of the amide bond, is a well-established pharmacophore known to enhance binding affinity and modulate pharmacokinetic properties.
This guide delineates a strategic, field-proven framework for the rational design, synthesis, and biological evaluation of a novel class of compounds: 1,2-Oxazole-4-carbothioamides . By conjugating the validated 1,2-oxazole core with the potent carbothioamide moiety, we hypothesize the creation of a new chemical space ripe for the discovery of next-generation therapeutic agents. This document is structured not as a rigid protocol, but as a dynamic discovery roadmap, grounded in established chemical principles and designed to navigate the multifaceted challenges of drug development.
Section 1: Foundational Rationale and Strategic Design
Our initial therapeutic targets for this novel scaffold will be in oncology and infectious diseases, domains where oxazole derivatives have already shown significant promise.[3][5] For instance, various oxazole derivatives have been shown to induce apoptosis in cancer cells and inhibit critical bacterial enzymes.[5][6] We will leverage these insights to design a focused library of compounds with diverse substitutions at the C3 and C5 positions of the oxazole ring and on the nitrogen of the carbothioamide group, allowing for a systematic exploration of the chemical space.
Caption: Logical framework for the discovery program.
Section 2: Synthetic Strategy and Protocol Validation
The successful synthesis of the target compounds is the linchpin of this discovery program. A robust and versatile synthetic route is required to generate the planned library of derivatives. We propose a primary synthetic pathway that is both logical and supported by established chemical transformations, ensuring a high probability of success.
Proposed Primary Synthetic Route
The cornerstone of our approach is the synthesis of a key intermediate, 3,5-disubstituted-1,2-oxazole-4-carbonitrile . This intermediate provides a versatile handle for the crucial conversion to the target carbothioamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation and Characterization of 1,2-Oxazole-4-carbothioamide
Foreword: The Scientific Imperative for Rigorous Characterization
In the landscape of modern drug discovery and medicinal chemistry, the 1,2-oxazole nucleus is a privileged scaffold. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role in a multitude of approved pharmaceuticals.[1] When functionalized with a carbothioamide group—a bioisosteric replacement for the more common amide bond—the resulting molecule, 1,2-Oxazole-4-carbothioamide, presents a compelling target for researchers. The thioamide group can significantly alter a molecule's pharmacokinetic profile, receptor binding affinity, and metabolic stability.[2]
However, the synthesis of any novel chemical entity is merely the prologue. The true narrative of its potential is written through meticulous structure elucidation and characterization. An unverified or incorrectly assigned structure renders all subsequent biological data meaningless. This guide provides a comprehensive, field-proven framework for the unambiguous structural determination of this compound, moving from initial synthesis to absolute confirmation. The methodologies described herein are designed to create a self-validating cascade of evidence, ensuring the highest degree of scientific integrity for professionals in pharmaceutical and chemical research.[3][4]
Synthetic Pathway: From Precursors to Target Molecule
The journey to characterization begins with a robust and verifiable synthesis. While multiple routes to substituted 1,2-oxazoles exist, a common and reliable strategy involves the initial formation of a 1,2-oxazole-4-carboxylate ester, followed by amidation and subsequent thionation. This multi-step approach provides logical checkpoints for characterization.
The causality behind this choice is control. By synthesizing and verifying the intermediate ester and amide, we systematically build confidence in the final scaffold before the critical thionation step. This minimizes ambiguity and simplifies troubleshooting if the final characterization data deviates from expectations.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Ring Formation: React a suitable β-enamino ketoester with hydroxylamine hydrochloride in a protic solvent like ethanol, often with a mild base, to yield the corresponding methyl or ethyl 1,2-oxazole-4-carboxylate.[5]
-
Amidation: Convert the resulting ester to the primary amide, 1,2-oxazole-4-carboxamide, by treatment with aqueous or methanolic ammonia.
-
Thionation: Treat the 1,2-oxazole-4-carboxamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a dry, high-boiling solvent like toluene or dioxane under reflux conditions to yield the final this compound.[6] Purify the crude product via column chromatography or recrystallization.
Spectroscopic Elucidation: A Multi-faceted Approach
No single technique provides absolute proof. Instead, we build a cohesive argument by correlating data from orthogonal methods. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry validates the molecular mass and elemental composition.
Caption: Hierarchy of techniques for comprehensive structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule.
Expertise & Causality: For this compound, we anticipate a simple yet highly diagnostic set of signals. The proton at the 5-position of the oxazole ring is electronically distinct and should appear as a sharp singlet in a region devoid of many other signals, providing a clear marker for the heterocyclic core.[5][7][8] The thioamide protons (-CSNH₂) are expected to be broad due to quadrupole coupling with the nitrogen atom and potential chemical exchange with residual water or deuterated solvent.[9] Their chemical shift can be highly dependent on solvent and concentration. The ¹³C NMR is critical for confirming the presence of the C=S carbon, which resonates significantly downfield (typically >190 ppm), a region far removed from amide carbonyls (~160-170 ppm), providing irrefutable evidence of successful thionation.[2]
Predicted NMR Data
| Analysis | Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | H-5 | ~8.2 - 8.5 | Singlet (s) | Oxazole Ring Proton |
| H-3 | ~8.6 - 8.8 | Singlet (s) | Oxazole Ring Proton | |
| -NH₂ | ~7.5 - 9.5 | Broad Singlet (br s) | Thioamide Protons | |
| ¹³C NMR | C=S | ~190 - 205 | - | Thioamide Carbon |
| C-5 | ~150 - 155 | - | Oxazole Ring Carbon | |
| C-3 | ~155 - 160 | - | Oxazole Ring Carbon | |
| C-4 | ~110 - 115 | - | Oxazole Ring Carbon |
Note: Shifts are estimates and can vary based on solvent and substitution.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can slow the exchange of NH protons, making them easier to observe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio. Integrate all signals to confirm proton counts.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.
Expertise & Causality: While NMR maps the skeleton, FTIR dresses it with the correct functional groups. The disappearance of the strong C=O stretch (amide I band, ~1650-1680 cm⁻¹) from the starting carboxamide and the appearance of bands associated with the thioamide group serve as primary validation of the thionation reaction. The thioamide vibrations are complex and coupled, not a "pure" C=S stretch. The so-called "Thioamide I" band (primarily C=N stretch and N-H bend) appears around 1500-1600 cm⁻¹, while the "Thioamide II" band (N-H bend and C-N stretch) is near 1300-1400 cm⁻¹.[10] The vibration with the most C=S character (often called the "G band") is typically found in the 700-850 cm⁻¹ region and can be of weak to medium intensity.[10] The N-H stretching of the primary thioamide will appear as a pair of bands in the 3100-3400 cm⁻¹ region.[11]
Characteristic IR Absorption Frequencies
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| N-H Stretch | 3100 - 3400 | Medium, often two bands | -CSNH₂ |
| C-H Stretch (Aromatic) | ~3050 - 3150 | Weak to Medium | Oxazole C-H |
| C=N Stretch | ~1610 - 1650 | Medium | Oxazole Ring |
| Thioamide I Band | ~1500 - 1600 | Strong | Coupled C=N str. / N-H bend |
| Thioamide II Band | ~1300 - 1400 | Medium to Strong | Coupled N-H bend / C-N str. |
| N-O Stretch | ~1020 - 1100 | Medium | Oxazole Ring |
| C=S Stretch Character | ~700 - 850 | Weak to Medium | Thioamide C=S |
Protocol for FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Thoroughly grind 1-2 mg of the purified compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Identify and label the key absorption bands corresponding to the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for the proposed structure.
Expertise & Causality: The primary goal is to observe the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that corresponds to the calculated mass of C₄H₄N₂OS (128.16 g/mol ). High-resolution mass spectrometry (HRMS) is the gold standard, as it can confirm the elemental composition to within a few parts per million, effectively ruling out other potential formulas with the same nominal mass. The fragmentation pattern of oxazoles can be complex but often involves characteristic ring cleavage events, such as the loss of CO, HCN, or isonitrile species, which can provide further structural proof.[12][13][14]
Protocol for MS Analysis (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass calibration is accurate.
-
Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretical mass calculated for C₄H₅N₂OS⁺. The mass error should be less than 5 ppm. Analyze any significant fragment ions to see if they align with expected cleavage pathways.
Unambiguous Proof: Single-Crystal X-Ray Crystallography
While the combination of NMR, IR, and MS provides a powerful and convincing case, single-crystal X-ray crystallography is the only technique that delivers an unambiguous, three-dimensional map of the molecule in the solid state.
Expertise & Causality: This technique is the final arbiter of structure. It provides definitive proof of atom connectivity, resolving any potential isomerism (e.g., 1,2-oxazole vs. 1,3-oxazole) or tautomerism that might be ambiguous in solution-state NMR.[5] It also yields precise bond lengths and angles. For instance, the measured C-S bond length (typically ~1.68 Å) would be definitive proof of the thioamide group, distinguishing it from any potential thiol tautomer (C=N-SH).[2][15]
Protocol for X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model until the calculated and observed diffraction patterns match closely.
-
Validation: The final refined structure provides a complete picture of the molecule, confirming the identity of this compound beyond any reasonable doubt.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of this compound is not a linear process but a synergistic one. Each piece of data must be consistent with the others. A proposed structure from NMR must be supported by the functional groups seen in IR and the molecular weight confirmed by MS. Any discrepancy demands re-evaluation. This rigorous, multi-technique approach ensures that the structure is not merely proposed but proven, providing a solid and trustworthy foundation for all subsequent research and development efforts.
References
-
Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. (2020). ResearchGate. Available at: [Link]
-
(PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. (2020). ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). Semantic Scholar. Available at: [Link]
-
1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Provided by Springer. Available at: [Link]
-
Oxazole-4-carbothioamide. (n.d.). MySkinRecipes. Available at: [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Infrared Spectra of Thioamides and Selenoamides. (n.d.). SciSpace. Available at: [Link]
-
The mass spectra of some alkyl and aryl oxazoles. (1968). SciSpace. Available at: [Link]
-
MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Available at: [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. Available at: [Link]
-
Protocols for the construction of thioamides. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. (n.d.). PubMed Central. Available at: [Link]
-
Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal. Available at: [Link]
-
Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PubMed Central. Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. Available at: [Link]
-
CONTRIBUTION TO THE STRUCTURE OF HETEROCYCLIC COMPOUNDS WITH THIOAMIDE GROUPS. PYRIMIDINETHIOLS AND RELATED COMPOUNDS. (1964). PubMed. Available at: [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. (n.d.). Connect Journals. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). PubMed Central. Available at: [Link]
-
A novel method for heterocyclic amide–thioamide transformations. (2017). PubMed Central. Available at: [Link]
-
Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. Available at: [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Oxazole-4-carbothioamide [myskinrecipes.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1,2-Oxazole-4-carbothioamide
A Senior Application Scientist's Perspective for Drug Discovery Professionals
The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a carbothioamide group at the 4-position of the 1,2-oxazole ring creates a unique chemical entity, 1,2-Oxazole-4-carbothioamide, with the potential for novel pharmacological effects. This guide provides a comprehensive, experience-driven framework for researchers to systematically investigate and determine the mechanism of action of this intriguing compound. Our approach is designed to be a self-validating cascade of experiments, from broad phenotypic screening to specific target identification and validation.
I. Foundational Assessment: Physicochemical Properties and Initial Cytotoxicity
Before delving into complex mechanistic studies, a foundational understanding of the compound's basic properties is crucial. This initial assessment ensures data integrity and informs the design of subsequent experiments.
Table 1: Physicochemical and Initial Biological Parameters of this compound
| Parameter | Experimental Method | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | To confirm the purity of the compound, ensuring that observed biological effects are not due to contaminants. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the optimal solvent and concentration range for in vitro and in vivo studies, preventing compound precipitation. |
| Cytotoxicity | MTT or CellTiter-Glo® Assay | To establish the concentration range for subsequent cell-based assays, identifying cytotoxic versus pharmacologically active concentrations. |
Experimental Protocol: Foundational Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate a panel of relevant human cancer cell lines (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the compound's cytotoxicity.
II. Broad-Spectrum Phenotypic Screening: Unveiling the Biological Activity Landscape
With a foundational understanding of the compound's properties, the next logical step is to cast a wide net to identify its potential biological activities. This is achieved through a series of phenotypic screens.
Diagram 1: Workflow for Broad-Spectrum Phenotypic Screening
Caption: A streamlined workflow for the initial characterization and broad-spectrum screening of this compound.
Based on the known activities of related oxazole and carbothioamide compounds, the following areas are logical starting points for investigation:
-
Antimicrobial Activity: Many heterocyclic compounds, including oxazole derivatives, exhibit antimicrobial properties[1].
-
Anticancer Activity: The oxazole scaffold is present in several anticancer agents, and derivatives have shown cytotoxic effects against various cancer cell lines[2][3][4].
-
Anti-inflammatory Activity: Some oxazole derivatives have been investigated as inhibitors of inflammatory pathways, such as COX-2 inhibition[5].
-
Enzyme Inhibition: The carbothioamide moiety can act as a zinc-binding group, suggesting potential inhibition of metalloenzymes. Oxazole derivatives have been reported to inhibit various enzymes[6][7][8].
III. Target Identification: From Phenotype to Molecular Target
Once a reproducible and potent phenotype is identified, the focus shifts to identifying the specific molecular target(s) responsible for the observed effect.
Diagram 2: Methodologies for Molecular Target Identification
Caption: An overview of complementary approaches for identifying the molecular target of this compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line that exhibited the most potent phenotypic response.
-
Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive inhibitor or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
IV. Target Validation: Confirming the Causal Link
The final and most critical phase is to validate that the identified protein is indeed the target through which this compound exerts its biological effect.
Diagram 3: A Multi-pronged Approach to Target Validation
Caption: A robust workflow for validating the identified molecular target of this compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at a concentration that elicits the desired phenotype.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C).
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation and quantify the amount of the putative target protein in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
V. Conclusion and Future Directions
This guide provides a systematic and rigorous framework for elucidating the mechanism of action of this compound. By following this self-validating workflow, researchers can move from a compound of unknown function to a well-characterized molecule with a defined molecular target and a clear path toward further drug development. The insights gained from these studies will not only advance our understanding of this specific molecule but also contribute to the broader knowledge of oxazole-based pharmacology.
References
- MySkinRecipes. Oxazole-4-carbothioamide.
- A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Deriv
- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel).
- Biernacki, K., et al. (2020).
- El-Sayed, N. N. E., et al. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. PubMed.
- Khan, I., et al. (2021). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. NIH.
- Kumar, A., et al. (2019).
- Srinivasa, M., et al. (2019).
- Garg, R., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC - NIH.
- Chem-Impex. Oxazole-4-carbothioic acid amide.
- Benchchem.
- Tyagi, U., et al. (2022).
- Çapan, İ., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH.
- Krasavin, M., et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Castillo-García, C. J., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI.
- Li, Y., et al. (2025).
- Poda, S., et al. (2025). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles.
- Srivastava, P. C., et al. (1986). Synthesis and antitumor activity of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin). PubMed.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Ascending Trajectory of 1,2-Oxazole-4-carbothioamide: A Technical Guide to its Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive technical overview of the emerging therapeutic potential of 1,2-Oxazole-4-carbothioamide and its derivatives. As a Senior Application Scientist, the following guide moves beyond a simple literature review, offering synthesized insights into the rationale behind experimental designs and the validation of protocols. We will explore the synthesis, potential mechanisms of action, and diverse biological activities of this promising heterocyclic scaffold, grounding our discussion in authoritative scientific literature.
Introduction: The Strategic Importance of the 1,2-Oxazole Scaffold
The 1,2-oxazole, also known as isoxazole, ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a cornerstone in medicinal chemistry, featured in numerous commercially available drugs due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] The inherent polarity and hydrogen bonding capabilities of the isoxazole ring contribute to favorable pharmacokinetic profiles.[3] The introduction of a carbothioamide group at the 4-position of the 1,2-oxazole ring presents a compelling modification, as thioamides are known to be excellent bioisosteres of amides, often enhancing biological activity and offering different physicochemical properties.[4] While direct literature on this compound is nascent, its role as a key intermediate in the synthesis of bioactive compounds, particularly antimicrobial and antifungal agents, is established.[5][6] This guide will, therefore, extrapolate from the rich knowledge base of isoxazole and carbothioamide chemistry to illuminate the therapeutic landscape of this specific derivative class.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound derivatives can be approached through established methods for isoxazole ring formation, followed by the introduction or modification of the carbothioamide moiety. A plausible and efficient synthetic pathway is outlined below.
General Synthetic Protocol
A common and versatile method for constructing the 3,5-disubstituted isoxazole ring involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of a 4-substituted isoxazole, a key intermediate would be a β-ketoester or a similar precursor that can be cyclized with hydroxylamine.
Step-by-step Methodology:
-
Synthesis of Ethyl 2-cyano-3-ethoxyacrylate: This key intermediate can be prepared from ethyl cyanoacetate and triethyl orthoformate.
-
Formation of the Isoxazole Ring: Reaction of ethyl 2-cyano-3-ethoxyacrylate with hydroxylamine hydrochloride in the presence of a base like sodium ethoxide leads to the formation of ethyl 5-aminoisoxazole-4-carboxylate.
-
Hydrolysis of the Ester: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).
-
Amide Formation: The carboxylic acid is then converted to the corresponding primary amide, isoxazole-4-carboxamide, using a coupling agent like thionyl chloride followed by reaction with ammonia.
-
Thionation of the Amide: The final step involves the conversion of the carboxamide to the desired carbothioamide. This is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine under reflux.
This synthetic route offers flexibility for introducing various substituents on the isoxazole ring, allowing for the exploration of structure-activity relationships.
Therapeutic Potential: A Multi-faceted Pharmacophore
The therapeutic potential of this compound derivatives can be inferred from the well-documented biological activities of both the isoxazole core and molecules containing a carbothioamide linkage.[2][3][4]
Anticancer Activity
Numerous isoxazole derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.[3][7] Furthermore, studies on structurally related "isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles" have shown significant antiproliferative activity against prostate cancer cell lines, with the carbothioamide linkage being crucial for enhanced potency compared to the corresponding carboxamides.[4]
Potential Mechanisms of Action:
-
Kinase Inhibition: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, interacting with the hinge region of various protein kinases involved in cancer cell signaling.
-
Tubulin Polymerization Inhibition: Like many heterocyclic compounds, isoxazole derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]
-
Induction of Apoptosis: The presence of the carbothioamide moiety may enhance the pro-apoptotic activity by increasing cellular stress or interacting with key apoptotic proteins.
The following table summarizes the anticancer potential based on related compounds:
| Compound Class | Cancer Cell Line | Reported Activity | Reference |
| Isoxazole clubbed dihydropyrazole-1-carbothioamides | DU-145 (Prostate) | IC50 of 1 µg/mL, four-fold more active than Docetaxel. | [4] |
| 1,2,4-Oxadiazole derivatives | Various solid and hematological tumors | Potent anticancer agents with IC50 values in the nanomolar range. | [7] |
Antimicrobial and Antifungal Activity
The 1,2-oxazole scaffold is present in several commercially available antibacterial drugs, such as oxacillin and cloxacillin.[3] The carbothioamide functional group is also a known pharmacophore in various antimicrobial agents. The combination of these two moieties in this compound suggests a strong potential for antimicrobial and antifungal applications.[5]
Potential Mechanisms of Action:
-
Enzyme Inhibition: The scaffold may inhibit essential bacterial or fungal enzymes, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Membrane Integrity: The lipophilic nature of certain derivatives could allow for intercalation into the microbial cell membrane, leading to its disruption.
A study on indole derivatives containing a carbothioamide moiety showed a broad spectrum of antimicrobial activity with MIC values ranging from 3.125-50 µg/mL against various bacteria and fungi.
Anti-inflammatory Activity
Isoxazole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2] The structural similarity of the isoxazole ring to other anti-inflammatory heterocyclic compounds supports this potential application.
Potential Mechanisms of Action:
-
COX Inhibition: The molecule could fit into the active site of COX-1 and/or COX-2 enzymes, inhibiting the production of pro-inflammatory prostaglandins.[9]
-
Modulation of Pro-inflammatory Cytokines: Derivatives may interfere with signaling pathways that lead to the production of inflammatory cytokines like TNF-α and IL-6.
Experimental Protocols for Evaluation
To validate the therapeutic potential of novel this compound derivatives, a series of standardized in vitro and in vivo assays should be employed.
In Vitro Anticancer Activity Assessment
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., DU-145 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assessment
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound is yet to be established, preliminary insights can be drawn from related structures. For isoxazole derivatives, the nature and position of substituents on the ring significantly influence biological activity.[10] For instance, the introduction of electron-withdrawing groups on aryl substituents can enhance antimicrobial activity.[3] The replacement of a carboxamide with a carbothioamide has been shown to dramatically increase anticancer potency, highlighting the importance of this functional group.[4]
Logical Relationship Diagram:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole-4-carbothioamide [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Analysis of 1,2-Oxazole-4-carbothioamide Analogs in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the computational strategies employed in the preclinical evaluation of 1,2-oxazole-4-carbothioamide analogs. Moving beyond a mere recitation of protocols, we delve into the causal logic behind the selection of specific in silico tools and workflows, offering a self-validating framework for robust and reproducible research. The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological interactions.[1][2][3] The carbothioamide moiety further enhances its potential, making this class of compounds a fertile ground for discovering novel therapeutic agents against a range of diseases, including cancer and microbial infections.[4][5]
The In Silico Drug Discovery Cascade: A Validated Workflow
The modern drug discovery process relies heavily on a synergistic relationship between computational and experimental methods. For a novel series of compounds like this compound analogs, an in silico cascade allows for the rapid, cost-effective prioritization of candidates with the highest probability of success in later clinical stages. This approach systematically filters a large virtual library of compounds through a series of computational assays, each designed to assess a critical pharmacological parameter.
Our workflow is designed as a self-validating system. Early, less computationally intensive methods (e.g., ADMET prediction, molecular docking) are used to screen large numbers of analogs. Promising candidates from these initial stages are then subjected to more rigorous, resource-intensive simulations, such as molecular dynamics, to validate and refine the initial findings.
Caption: The In Silico Drug Discovery Workflow.
Foundational Analysis: ADMET and Physicochemical Profiling
The journey of a drug candidate begins not with its efficacy, but with its fundamental drug-like properties. A compound with stellar activity but poor absorption or high toxicity is destined for failure. Therefore, the initial computational screen must focus on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).
Expertise & Causality: We front-load ADMET prediction to eliminate non-viable candidates early, conserving computational resources for more complex analyses. The "fail early, fail cheap" paradigm is critical. Properties are calculated based on established models like Lipinski's Rule of Five, which correlates poor oral bioavailability with specific molecular characteristics (e.g., molecular weight > 500 Da, LogP > 5).[6][7]
Protocol: High-Throughput ADMET Screening
-
Input Preparation: Generate 2D structures (SMILES format) for the entire library of this compound analogs.
-
Platform Selection: Utilize validated web-based platforms such as SwissADME or pkCSM.[7] These tools provide a comprehensive suite of predictions from simple SMILES inputs.
-
Parameter Calculation: Submit the library and compute key descriptors, including:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: GI absorption (human), Blood-Brain Barrier (BBB) penetration.[8]
-
Drug-Likeness: Lipinski's Rule violations, Bioavailability Score.
-
-
Data Filtering & Analysis: Consolidate the output data into a table. Apply stringent filters. For example, prioritize compounds with:
-
Zero Lipinski violations.
-
High predicted GI absorption.
-
Predicted non-toxic and non-mutagenic profiles.
-
Data Presentation: Predicted ADMET Properties of Representative Analogs
| Compound ID | MW ( g/mol ) | LogP | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations | AMES Toxic |
| OXA-001 | 315.4 | 2.85 | 85.6 | High | Yes | 0 | No |
| OXA-002 | 450.6 | 4.10 | 95.3 | High | No | 0 | No |
| OXA-003 | 525.7 | 5.50 | 110.1 | Low | No | 2 | No |
| OXA-004 | 380.5 | 3.20 | 85.6 | High | Yes | 0 | Yes |
This is illustrative data. Actual results will vary based on the specific analogs.
Molecular Docking: Elucidating Target Binding
Once a subset of drug-like candidates is identified, molecular docking predicts the preferred orientation of these ligands when bound to a specific biological target, such as an enzyme or receptor.[9][10] This provides crucial insights into binding affinity and the specific molecular interactions that stabilize the complex.
Trustworthiness: The validity of any docking study hinges on the careful preparation of both the protein (receptor) and the ligands, and critically, on the validation of the docking protocol itself.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 9. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Blueprint of 1,2-Oxazole-4-carbothioamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2-Oxazole Scaffold
The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutic agents. The introduction of a carbothioamide group at the 4-position of the 1,2-oxazole ring creates a molecule with significant potential for drug development, particularly in the areas of antimicrobial and anticancer research. The thioamide functionality can act as a key pharmacophore, engaging in hydrogen bonding and other interactions with biological targets. A thorough understanding of the spectroscopic properties of 1,2-Oxazole-4-carbothioamide is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships.
This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, drawing upon established principles and data from closely related analogues to present a predictive yet scientifically grounded blueprint of its spectral characteristics.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Architecture
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.
A. ¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting distinct signals for the protons on the oxazole ring and the thioamide group.
Expected Chemical Shifts (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale & Expert Insights |
| H5 | ~8.5 - 9.0 | Singlet | The proton at the 5-position of the 1,2-oxazole ring is deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the aromatic nature of the ring. Its chemical shift is anticipated to be in the downfield region. |
| -NH₂ | ~9.5 - 10.5 | Broad Singlet | The protons of the primary thioamide group are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be sensitive to solvent and concentration. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -NH₂ protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
B. ¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound.
Expected Chemical Shifts (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) | Rationale & Expert Insights |
| C3 | ~150 - 155 | The carbon at the 3-position is adjacent to the electronegative nitrogen atom and is part of a C=N bond, resulting in a downfield chemical shift. |
| C4 | ~105 - 110 | This carbon is situated between two other ring carbons and is influenced by the electron-withdrawing nature of the attached carbothioamide group. |
| C5 | ~155 - 160 | The carbon at the 5-position is bonded to the ring oxygen and is also part of a C=N-O system, leading to a significant downfield shift. |
| C=S | ~180 - 190 | The thiocarbonyl carbon of the carbothioamide group is highly deshielded and typically resonates in the far downfield region of the spectrum[1]. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass the range of 0-200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quaternary carbons to be observed effectively.
-
Accumulate a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the DMSO-d₆ solvent peak at 39.52 ppm.
Caption: Workflow for NMR Spectroscopic Analysis.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy provides crucial information about the functional groups present in a molecule by measuring their characteristic vibrational frequencies. For this compound, the key vibrational modes will be associated with the thioamide group and the oxazole ring.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Expert Insights |
| -NH₂ | N-H Stretching | 3400 - 3200 (two bands) | The primary amine of the thioamide will show two distinct stretching vibrations, corresponding to the symmetric and asymmetric modes.[2] |
| C-H (oxazole) | C-H Stretching | ~3100 | The C-H bond on the aromatic oxazole ring will exhibit a stretching vibration at a frequency slightly higher than that of aliphatic C-H bonds. |
| C=N (oxazole) | C=N Stretching | 1620 - 1580 | The carbon-nitrogen double bond within the oxazole ring gives rise to a characteristic stretching absorption in this region. |
| C=C (oxazole) | C=C Stretching | 1500 - 1450 | The carbon-carbon double bond of the oxazole ring will also have a characteristic stretching vibration. |
| C=S (thioamide) | C=S Stretching | 1250 - 1050 | The thiocarbonyl stretching vibration is a key diagnostic peak for the carbothioamide group. Its exact position can be influenced by hydrogen bonding. |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A standard FT-IR spectrometer is suitable for this analysis.
-
Acquisition Parameters:
-
Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for FT-IR Spectroscopic Analysis.
III. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 128.16 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion should be observed, confirming the elemental composition.
-
Major Fragmentation Pathways: The fragmentation of the 1,2-oxazole ring often involves cleavage of the weak N-O bond.[3] The carbothioamide group can also undergo characteristic fragmentations.
Plausible Fragmentation Pathways:
-
Loss of H₂S: A common fragmentation for primary thioamides is the loss of a molecule of hydrogen sulfide (H₂S, 34 Da).
-
Cleavage of the Oxazole Ring: The oxazole ring can fragment through various pathways, including the loss of CO (28 Da) or HCN (27 Da).
-
Loss of the Thioamide Group: Fragmentation may involve the loss of the entire carbothioamide group or parts of it.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high-resolution data.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.
Caption: Workflow for LC-MS Analysis.
IV. UV-Visible Spectroscopy: Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum will be influenced by the conjugated system of the oxazole ring and the thioamide group.
Expected UV-Visible Absorption:
-
λ_max: The molecule is expected to exhibit one or more absorption maxima in the UV region, likely between 250-350 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the conjugated system. The exact position and intensity of the absorption bands will be solvent-dependent.
Experimental Protocol for UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Acquisition Parameters:
-
Scan the solution over a wavelength range of 200-800 nm.
-
Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound, integrating data from NMR, FT-IR, and mass spectrometry, provides a detailed and unambiguous structural characterization. This multi-faceted approach ensures the identity and purity of the compound, which is a critical prerequisite for its advancement in drug discovery and development pipelines. The predictive data and protocols outlined in this guide offer a robust framework for researchers and scientists working with this promising heterocyclic scaffold, enabling them to confidently interpret their experimental findings and accelerate their research endeavors.
References
- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC. [Link]
-
FT-IR spectra of control and treated samples of carbazole. ResearchGate. [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]
-
Isoxazole carboxamide derivatives effect on... | Download Scientific Diagram. ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PMC. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. [Link]
-
1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. NIH. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]
-
Illustration of the molecular structures of 12 Isoxazole-4-carboxamide... ResearchGate. [Link]
Sources
Introduction: Unveiling the Therapeutic Potential of the 1,2-Oxazole-4-carbothioamide Scaffold
An In-Depth Technical Guide to the Biological Screening of New 1,2-Oxazole-4-carbothioamide Compounds
The relentless pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds due to their diverse chemical properties and ability to interact with a wide array of biological targets. The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure found in numerous biologically active molecules.[1][2] Derivatives of oxazole and its isomers have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
The this compound core represents a synthetically accessible yet underexplored chemical space. The presence of the carbothioamide group, a known pharmacophore that can act as a hydrogen bond donor and acceptor, combined with the stable 1,2-oxazole (isoxazole) ring, suggests a high potential for potent and selective biological activity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the systematic biological screening of novel this compound compound libraries. Our approach is designed not merely as a sequence of steps, but as a self-validating system of inquiry, prioritizing experimental causality to efficiently identify and characterize promising lead candidates for drug development.
Part 1: Foundational Strategy – Library Profiling and Prioritization
Before embarking on extensive in vitro screening, a foundational understanding of the compound library is critical. This initial phase focuses on ensuring compound quality and employing computational methods to predict pharmacokinetic properties, allowing for early prioritization and the flagging of potential liabilities.
Compound Library Management: The Bedrock of Reliable Data
The integrity of any screening campaign rests on the quality of the compounds being tested. Each compound in the this compound library must be rigorously characterized.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for confirming the identity and purity of each compound. A purity level of >95% is required to ensure that observed biological activity is attributable to the target molecule.
-
Solubility Determination: Compounds are typically solubilized in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM). It is crucial to determine the aqueous solubility of each compound in relevant biological media to avoid false-negative results due to precipitation.
-
Stability Analysis: A subset of compounds should be evaluated for stability in both DMSO stock and aqueous assay conditions over time to ensure compound integrity throughout the screening process.
In Silico ADMET Profiling: A Predictive First Pass
Early-stage computational assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is an indispensable tool for modern drug discovery.[6][7] By predicting the drug-like properties of the this compound library, we can prioritize compounds with a higher probability of success in later-stage development.[8][9]
Causality Behind the Choice: An otherwise potent compound is destined for failure if it cannot reach its target in the body or exhibits unforeseen toxicity.[7] In silico ADMET profiling provides a rapid, cost-effective method to identify compounds with potential pharmacokinetic red flags, such as poor intestinal absorption, high potential for metabolic instability, or predicted toxicity.[10] This allows for the early de-selection of unfavorable compounds, conserving resources for more promising candidates.
Caption: Conceptual workflow for in silico ADMET profiling.
Table 1: Key ADMET Parameters for Initial Compound Triage
| Parameter Category | Specific Parameter | Favorable Range/Outcome | Rationale |
| Absorption | Human Intestinal Absorption (HIA) | > 30% | Predicts oral bioavailability. |
| Caco-2 Permeability | > -5.15 log Papp | Indicates potential for absorption across the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | CNS+/- | Target-dependent; CNS- for peripheral targets, CNS+ for neurological targets. |
| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Non-inhibitor | Avoids potential drug-drug interactions. |
| Toxicity | AMES Toxicity | Non-mutagenic | Predicts mutagenic potential. |
| hERG Inhibition | Non-inhibitor | Flags potential for cardiac toxicity. |
Part 2: Primary Screening – A Multi-Pronged Approach to Uncover Bioactivity
Given the established therapeutic potential of related oxazole scaffolds, a parallel primary screening strategy is employed.[3][4] This involves simultaneously evaluating the entire prioritized library for both anticancer and antimicrobial activities. This efficient approach maximizes the potential for hit discovery across different therapeutic areas.
High-Throughput Anticancer Screening
Core Directive: To identify compounds that exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines. The selection of cell lines should represent diverse cancer types (e.g., breast, lung, colon, leukemia) to capture a broad spectrum of activity.
Self-Validating Protocol: XTT Cell Viability Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Its primary advantage over the related MTT assay is the formation of a water-soluble formazan product, eliminating a solubilization step and reducing experimental variability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds. Add the compounds to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the mixture to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.[12]
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
Caption: Workflow for XTT-based primary anticancer screening.
Table 2: Data Summary for Primary Anticancer Screening
| Compound ID | Structure | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HCT116 (µM) |
| OXC-001 | [Placeholder] | 1.2 ± 0.3 | 5.8 ± 0.9 | 2.5 ± 0.4 |
| OXC-002 | [Placeholder] | > 100 | > 100 | 85.4 ± 11.2 |
| OXC-003 | [Placeholder] | 8.9 ± 1.1 | 25.1 ± 3.5 | 15.3 ± 2.1 |
| ... | ... | ... | ... | ... |
High-Throughput Antimicrobial Screening
Core Directive: To identify compounds that inhibit the growth of a panel of clinically relevant microorganisms. This panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).
Self-Validating Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13] It is highly reproducible and amenable to a 96-well plate format for high-throughput screening.
Step-by-Step Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of each test compound in a 96-well plate using appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the compound-containing plates. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring optical density with a plate reader.
-
Data Reporting: Report the MIC value for each compound against each tested organism.
Caption: Workflow for MIC-based primary antimicrobial screening.
Table 3: Data Summary for Primary Antimicrobial Screening
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| OXC-001 | > 128 | > 128 | > 128 |
| OXC-004 | 8 | 32 | 16 |
| OXC-005 | 64 | > 128 | > 128 |
| ... | ... | ... | ... |
Part 3: Secondary and Mechanistic Assays for Hit Validation and Characterization
Primary screening identifies "hits"—compounds that meet a predefined activity threshold. The crucial next step is to validate these hits and begin investigating their mechanism of action (MOA). This phase separates genuinely promising compounds from artifacts and provides the biological rationale for advancing a chemical series.
Characterizing Anticancer Hits
For compounds showing potent cytotoxicity (e.g., IC₅₀ < 10 µM), secondary assays are deployed to understand how they are affecting the cancer cells.
Enzyme Inhibition Assays: Many successful anticancer drugs function by inhibiting specific enzymes that are critical for tumor growth and survival.[14] Given the chemical nature of the this compound scaffold, screening against a panel of relevant enzymes (e.g., kinases, carbonic anhydrases, histone deacetylases) is a logical step.[15][16]
Causality Behind the Choice: Identifying a specific molecular target provides a clear path for lead optimization. A compound that inhibits a well-validated cancer target (e.g., EGFR, BRAF, CAIX) is a much higher quality lead than one with undifferentiated cytotoxic activity.[17] Enzyme assays provide direct, quantitative evidence of target engagement.[18]
Generic Protocol: Fluorescence-Based Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and test compounds.
-
Compound Incubation: In a microplate, add the enzyme and varying concentrations of the test compound. Incubate for a short period to allow for binding.
-
Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Kinetic Reading: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis: Calculate the rate of reaction at each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Caption: Principle of a fluorescence-based enzyme inhibition assay.
Characterizing Antimicrobial Hits
For compounds with promising MIC values (e.g., ≤ 16 µg/mL), it is important to determine whether they are killing the microbes (bactericidal/fungicidal) or merely inhibiting their growth (bacteriostatic/fungistatic).
Time-Kill Kinetic Assays: This assay provides dynamic information about a compound's antimicrobial effect over time.
-
Expose a standardized microbial inoculum to the test compound at concentrations around the MIC (e.g., 1x, 2x, 4x MIC).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots, perform serial dilutions, and plate them on agar.
-
After incubation, count the number of viable colonies (CFU/mL).
-
A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ reduction in CFU/mL within 24 hours.
Part 4: Assembling the Comprehensive Biological Profile
The final stage of this screening cascade involves integrating all generated data to form a holistic profile for each promising compound. This allows for a direct comparison of structure, potency, selectivity, and potential mechanism, which is essential for making informed decisions about which chemical series to advance into lead optimization.
Table 4: Integrated Biological Profile of a Hit Compound
| Parameter | Data |
| Compound ID | OXC-001 |
| Structure | [Image/SMILES] |
| Purity | 98.7% |
| Predicted ADMET | Favorable (e.g., High HIA, Non-mutagenic) |
| Anticancer Activity | IC₅₀ = 1.2 µM (MCF-7); 2.5 µM (HCT116) |
| Antimicrobial Activity | MIC > 128 µg/mL (All strains) |
| Selectivity | Selective for cancer cells |
| Mechanism of Action | IC₅₀ = 0.74 µM (Carbonic Anhydrase IX)[16] |
| Recommendation | Advance to Lead Optimization |
Conclusion
The systematic biological evaluation of a novel compound library, such as the this compound series, is a complex but logical process. By structuring the investigation as a multi-tiered cascade—beginning with foundational in silico profiling, moving to broad primary screening for both anticancer and antimicrobial activities, and culminating in specific mechanistic assays for validated hits—we can efficiently and effectively navigate the path from a raw compound library to a set of well-characterized, promising lead candidates. This integrated approach, grounded in the causality of experimental choices, ensures that resources are focused on compounds with the highest therapeutic potential, ultimately accelerating the drug discovery pipeline.
References
- ResearchGate. (2025, August 4). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.
- Journal of Pharmaceutical Negative Results. (2023, January 22). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles.
- ResearchGate. (2025, August 6). Synthesis of 1,2,4-oxadiazoles (a review).
- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.
- PubMed. (2022, May 14). Biological activity of oxadiazole and thiadiazole derivatives.
- MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
- PMC. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
- Innovative Publication. (2024, September 17). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives.
- Indo American Journal of Pharmaceutical Sciences. a brief review on antimicrobial activity of oxazole derivatives.
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- PMC. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives.
- ResearchGate. An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
- NIH. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro).
- Abcam. Introduction to XTT assays for cell-viability assessment.
- NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Journal of Pharmaceutical, Chemical and Biological Sciences. Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.
- ResearchGate. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF.
- RSC Publishing. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
- ResearchGate. (2023, December 5). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects.
- Technion - Israel Institute of Technology. An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
- Journal of Pharmaceutical Negative Results. (2023, January 22). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido-4,5-Dihydro-1H-Pyrazoles.
- Danaher Life Sciences. High-Throughput Screening (HTS) in Drug Discovery.
- Measurlabs. XTT Assay for Medical Device Cytotoxicity Assessment.
- IHP-Online. (2025, September 9). ADMET profiling: Significance and symbolism.
- NIH. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- PubMed. Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy.
- BOC Sciences. Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
- Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties.
- Creative Biostructure. ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus.
- PubMed. Design and implementation of high-throughput screening assays.
- JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles.
- MDPI. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- Sygnature Discovery. High Throughput Drug Screening.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 8. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. measurlabs.com [measurlabs.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Application Note & Protocols: Synthesis of 1,2-Oxazole-4-carbothioamide Derivatives
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of 1,2-Oxazole-4-carbothioamide Scaffolds
The 1,2-oxazole (isoxazole) ring is a prominent heterocyclic scaffold in medicinal chemistry, prized for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. When functionalized with a carbothioamide group at the 4-position, the resulting this compound derivatives exhibit a broad spectrum of pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The thioamide group, in particular, is a unique functional group that can act as a hydrogen bond donor and acceptor, and its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
This document provides a comprehensive guide to the synthesis of this compound derivatives, focusing on a reliable and widely used synthetic strategy. We will delve into the underlying reaction mechanisms, provide detailed step-by-step protocols, and offer insights into the critical parameters that ensure successful synthesis.
Synthetic Strategy Overview: A Two-Step Approach
A common and effective method for the synthesis of this compound derivatives involves a two-step process:
-
Formation of the 1,2-Oxazole-4-carboxamide Core: This step typically involves the condensation of a β-enaminonitrile or a related precursor with hydroxylamine hydrochloride. This reaction constructs the core isoxazole ring system with a carboxamide group at the 4-position.
-
Thionation of the Carboxamide: The carboxamide is then converted to the desired carbothioamide using a thionating agent, most commonly Lawesson's reagent.
This approach is versatile and allows for the introduction of a variety of substituents on the isoxazole ring, making it suitable for the generation of compound libraries for drug discovery.
Part 1: Synthesis of 1,2-Oxazole-4-carboxamide Precursors
The synthesis of the isoxazole ring is a cornerstone of this process. A reliable method starts with the reaction of a 1,3-dicarbonyl compound or a related synthetic equivalent with hydroxylamine.[1] This cyclocondensation reaction efficiently constructs the heterocyclic core.
Mechanism of Isoxazole Ring Formation
The formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine proceeds through a series of nucleophilic addition and dehydration steps. Initially, the more nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an oxime. The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclized intermediate. A final dehydration step results in the formation of the aromatic isoxazole ring.
Protocol 1: Synthesis of 5-Methyl-1,2-oxazole-4-carboxamide
This protocol describes the synthesis of a model 1,2-oxazole-4-carboxamide starting from ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydroxylamine sulfate
-
Sodium acetate
-
Ethanol
-
Water
-
Strong acid (e.g., 60% H₂SO₄)
-
Thionyl chloride (SOCl₂)
-
Ammonia solution
-
Toluene
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of Ethyl Ethoxymethyleneacetoacetate
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude ethyl ethoxymethyleneacetoacetate can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-Methyl-1,2-oxazole-4-carboxylate
-
In a separate flask, prepare a solution of hydroxylamine sulfate and sodium acetate in water and cool it to 0-5°C in an ice bath.
-
Slowly add the crude ethyl ethoxymethyleneacetoacetate from Step 1 to the cooled hydroxylamine solution with vigorous stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
The product, ethyl 5-methyl-1,2-oxazole-4-carboxylate, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
Step 3: Hydrolysis to 5-Methyl-1,2-oxazole-4-carboxylic Acid
-
Suspend the crude ethyl 5-methyl-1,2-oxazole-4-carboxylate in 60% aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 80-90°C) for 3-4 hours.[2]
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove excess acid, and dry.
Step 4: Formation of 5-Methyl-1,2-oxazole-4-carbonyl Chloride
-
In a fume hood, suspend the 5-methyl-1,2-oxazole-4-carboxylic acid in toluene.
-
Add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours.
-
After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
Step 5: Amidation to 5-Methyl-1,2-oxazole-4-carboxamide
-
Dissolve the crude 5-methyl-1,2-oxazole-4-carbonyl chloride in dichloromethane (DCM).
-
Cool the solution in an ice bath and slowly add an excess of concentrated ammonia solution.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-1,2-oxazole-4-carboxamide.
-
The crude product can be purified by recrystallization or silica gel chromatography.
Part 2: Thionation of 1,2-Oxazole-4-carboxamides
The conversion of the carboxamide to a carbothioamide is a crucial step in the synthesis. Lawesson's reagent is a highly effective and widely used reagent for this transformation.[3]
Mechanism of Thionation with Lawesson's Reagent
Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide in solution.[4] This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the thermodynamically stable P=O bond in the byproduct and the desired thioamide.[4]
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Protocol 2: Thionation of 5-Methyl-1,2-oxazole-4-carboxamide
This protocol outlines the conversion of the previously synthesized carboxamide to the target carbothioamide.
Materials:
-
5-Methyl-1,2-oxazole-4-carboxamide
-
Lawesson's reagent
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 5-methyl-1,2-oxazole-4-carboxamide (1.0 molar equivalent) in anhydrous THF.
-
In a separate flask, dissolve Lawesson's reagent (0.5-0.6 molar equivalents) in anhydrous THF. Note that Lawesson's reagent may require a significant amount of THF to fully dissolve.[5]
-
Add the Lawesson's reagent solution to the amide solution at room temperature with stirring.
-
Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes to a few hours, but may be left to stir overnight.[5]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Perform an aqueous work-up by adding water to the residue and extracting the product with ethyl acetate. It is important to wash thoroughly with water to remove the phosphorus-containing byproducts.[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.
-
Purify the crude product by silica gel column chromatography.
Summary of Synthetic Routes and Data
| Step | Key Reagents | Typical Conditions | Typical Yield | Reference |
| Isoxazole Ring Formation | ||||
| Ethyl Ethoxymethyleneacetoacetate Synthesis | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 100-110°C, 2-3 hours | High | [2] |
| Cyclization to Ethyl 5-Methyl-1,2-oxazole-4-carboxylate | Hydroxylamine sulfate, sodium acetate | 0-10°C then RT, 12-16 hours | Good to High | [2] |
| Hydrolysis to Carboxylic Acid | 60% H₂SO₄ | Reflux, 3-4 hours | High | [2] |
| Acid Chloride Formation | Thionyl chloride | Reflux in toluene, 2-3 hours | High | [2] |
| Amidation | Ammonia solution | 0°C to RT in DCM, 1-2 hours | Good to High | |
| Thionation | ||||
| Carbothioamide Synthesis | Lawesson's reagent | RT in THF, 0.5-12 hours | Good to High | [5] |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound derivatives.
Conclusion and Future Perspectives
The synthetic route detailed in this application note provides a robust and versatile method for accessing this compound derivatives. The two-part strategy, involving the initial construction of the isoxazole ring followed by thionation, allows for significant modularity in the synthesis of diverse compound libraries for drug discovery and development. The protocols provided are well-established and can be adapted for a range of substituted starting materials. Further optimization of reaction conditions, particularly for the thionation step, may be necessary depending on the specific substrate. The continued exploration of these and other novel heterocyclic scaffolds will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Shafi, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7048. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
- Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
-
YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]
-
PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5089. Available at: [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. Available at: [Link]
-
Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. Available at: [Link]
-
ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
PubMed Central. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7354. Available at: [Link]
-
PubMed Central. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33623-33647. Available at: [Link]
-
MySkinRecipes. (n.d.). Oxazole-4-carbothioamide. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
MDPI. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(15), 4983. Available at: [Link]
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1,2-Oxazole-4-carbothioamide in Antimicrobial Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The global rise of antimicrobial resistance (AMR) presents a formidable challenge to modern medicine, threatening to undermine decades of progress in treating infectious diseases.[1] This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds have long been a cornerstone of medicinal chemistry, and within this diverse family, the oxazole nucleus has emerged as a privileged scaffold.[2][3]
Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom.[2][4] This structural motif is present in numerous natural products and clinically approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][4] The biological profile of oxazole derivatives is profoundly influenced by the substitution patterns on the ring, allowing for fine-tuning of their pharmacological effects.[4]
This guide focuses on a specific, promising subclass: 1,2-Oxazole-4-carbothioamide and its derivatives. The incorporation of the carbothioamide moiety introduces a unique set of electronic and steric properties, making this scaffold a compelling starting point for the design of new chemical entities to combat drug-resistant pathogens. These application notes provide a comprehensive framework for researchers to screen, characterize, and optimize these compounds, from initial antimicrobial evaluation to preliminary safety profiling.
Section 1: Primary Antimicrobial Screening Protocols
The initial step in evaluating any new chemical entity is to determine its intrinsic antimicrobial activity. The primary goal is to establish the minimum concentration required to inhibit or kill a panel of clinically relevant microorganisms. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) due to its quantitative nature and suitability for high-throughput screening.[5][6]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized procedure for determining the MIC of this compound derivatives against both bacteria and fungi.
Causality and Experimental Rationale:
The broth microdilution assay is a quantitative method that establishes the potency of an antimicrobial agent. By exposing a standardized inoculum of microorganisms to a serial dilution of the test compound, we can pinpoint the lowest concentration that prevents visible growth. This value is crucial for comparing the efficacy of different derivatives and for selecting promising candidates for further study. The use of 96-well plates facilitates the simultaneous testing of multiple compounds and concentrations, ensuring efficiency and reproducibility.[6]
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Transfer the colonies into a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) with agitation until the turbidity reaches that of a 0.5 McFarland standard. This typically corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this standardized suspension in the appropriate test broth to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the assay wells.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a concentrated stock solution of each this compound derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).[7]
-
In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of the compound in the test broth to create a range of concentrations (e.g., from 256 µg/mL down to 0.125 µg/mL).[8][9]
-
Ensure the final concentration of DMSO in the wells is non-inhibitory to the test organisms (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include essential controls on every plate:
-
Positive Control: Wells containing the microbial inoculum in broth without any test compound. This should show robust growth (turbidity).[5]
-
Negative Control: Wells containing sterile broth only. This should remain clear.[5]
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of DMSO used in the assay.
-
-
Seal the plate (e.g., with a breathable membrane for aerobic organisms) and incubate for 16-20 hours for bacteria or 24-48 hours for fungi at the appropriate temperature.[5]
-
-
Determination and Interpretation of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth, as compared to the positive control.[5]
-
Workflow Visualization
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: Summarizing Antimicrobial Activity
Effective data presentation is key to identifying structure-activity relationships. Results should be summarized in a clear, tabular format.
| Compound ID | R1 Group | R2 Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| OXC-001 | H | Phenyl | 16 | >64 | 32 |
| OXC-002 | H | 4-Cl-Ph | 4 | 32 | 8 |
| OXC-003 | H | 4-F-Ph | 2 | 16 | 4 |
| Ciprofloxacin | - | - | 0.5 | 0.015 | N/A |
| Fluconazole | - | - | N/A | N/A | 1 |
| Table 1: Example data table for presenting MIC values of hypothetical this compound derivatives (OXC series) against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. Standard control antibiotics are included for comparison. |
Section 2: Assessing the Safety Profile: Cytotoxicity
A potent antimicrobial agent is only useful if it is not toxic to the host.[10] Therefore, early-stage cytotoxicity screening is a critical, self-validating step in the drug development process. It helps to determine the compound's therapeutic window.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Causality and Experimental Rationale:
The rationale is to quantify the dose-dependent toxicity of the test compounds on a representative mammalian cell line. By measuring the reduction in metabolic activity, we can infer the concentration at which the compound becomes cytotoxic. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key parameter for evaluating the safety profile. Comparing the IC₅₀ to the MIC yields the Selectivity Index (SI), a crucial metric for prioritizing compounds that are selectively toxic to microbes over host cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., human keratinocytes - HaCaT, murine macrophages - RAW264.7) in the appropriate medium (e.g., DMEM with 10% FBS).[12][13]
-
Harvest cells and seed them into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁵ cells/well).[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
After the 24-hour adherence period, remove the old medium from the wells and replace it with the medium containing the various compound concentrations.
-
Include a vehicle control (medium with the same percentage of DMSO used for the test compounds) and an untreated cell control.
-
Incubate the treated cells for another 24-48 hours.
-
-
MTT Assay Execution:
-
Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Agitate the plate gently to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Workflow Visualization
Caption: Workflow for the MTT Cytotoxicity Assay.
Data Presentation: Quantifying Selectivity
The ultimate goal is to find compounds with high antimicrobial activity and low host cytotoxicity. The Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target.
| Compound ID | MIC (µg/mL) vs S. aureus | IC₅₀ (µg/mL) vs HaCaT Cells | Selectivity Index (SI) |
| OXC-001 | 16 | >100 | >6.25 |
| OXC-002 | 4 | 85 | 21.25 |
| OXC-003 | 2 | 92 | 46.0 |
| Table 2: Example data table integrating antimicrobial activity and cytotoxicity to calculate the Selectivity Index. A higher SI is desirable. |
Section 3: Guiding Lead Optimization with Structure-Activity Relationship (SAR) Studies
SAR studies explore how changes in a molecule's structure affect its biological activity.[14][15] For the this compound scaffold, systematic modification of different parts of the molecule can lead to derivatives with improved potency, a broader spectrum of activity, and an enhanced safety profile.
Key Modification Points for SAR Exploration:
-
Substituents on the Oxazole Ring (Position 3 and 5): The electronic and steric properties of groups at these positions can influence target binding and pharmacokinetic properties.
-
The N-Substituent of the Carbothioamide Moiety: This is a highly versatile position for introducing diversity. Aromatic, heteroaromatic, or aliphatic groups can be appended here to explore different binding pockets of the molecular target. The nature of substituents on any appended aryl rings (e.g., halogens, alkyl, alkoxy groups) is also a critical variable.
SAR Visualization
Caption: Key modification points on the this compound scaffold for SAR studies.
Interpreting SAR Data (Hypothetical Example):
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols detailed in this guide provide a robust and validated framework for the initial stages of the discovery pipeline, from primary screening to safety assessment and SAR-guided optimization.
Promising compounds identified through this workflow, specifically those with low MIC values and high Selectivity Indices, should be advanced to more complex studies. Future directions include:
-
Mechanism of Action Studies: Investigating how these compounds inhibit or kill microbial cells (e.g., targeting cell wall synthesis, protein synthesis, or DNA replication).
-
Resistance Studies: Assessing the potential for microorganisms to develop resistance to this new chemical class.
-
In Vivo Efficacy: Evaluating the performance of lead candidates in animal models of infection.
By systematically applying these methodologies, researchers can efficiently navigate the early stages of drug discovery and contribute to the development of the next generation of treatments for infectious diseases.[16]
References
-
Sheeja Rekha A G, S., Prasobh G R, D., Athira A S, M., Anila Kumari V S, M., Seba M C, M., & Gini Jameena, M. (n.d.). A BRIEF REVIEW ON ANTIMICROBIAL ACTIVITY OF OXAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Gawel, K., Gzella, A., & Karczmarzyk, Z. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7670. [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., Li, S., Han, Y., & Li, F. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology, 15, 1386864. [Link]
-
(N/A). (2018). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate. [Link]
-
(N/A). (2018). (PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. ResearchGate. [Link]
-
Rashid, M., Husain, F. M., & Shaharyar, M. (2019). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 12(8), 2824-2843. [Link]
-
Mallesha, L., & Mohana, K. N. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(15), 2941-2944. [Link]
-
Al-Shabib, N. A., Husain, F. M., & Khan, R. A. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2043-2050. [Link]
-
Al-Ani, L. K. T., & Al-Lami, M. K. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21799. [Link]
-
(N/A). (N/A). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of University of Babylon for Pure and Applied Sciences. [Link]
-
Lee, M., & Mobashery, S. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(15), 2941-2944. [Link]
-
Yalcin, I., & Oren, I. (2013). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 17, 121-127. [Link]
-
(N/A). (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Assay Genie. [Link]
-
(N/A). (2013). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. [Link]
-
Kretschmer, D., & Peschel, A. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 79-90. [Link]
-
(N/A). (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
(N/A). (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research & Reviews: A Journal of Drug Design & Discovery. [Link]
-
Van den Bossche, S., Depoorter, F. R., & Van Bambeke, F. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 10(12), 1530. [Link]
-
(N/A). (2021). 2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]
-
(N/A). (2023). Structure activity relationship of synthesized compounds. ResearchGate. [Link]
-
(N/A). (2016). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. [Link]
-
(N/A). (2024). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. Research on Chemical Intermediates. [Link]
-
Manzo, G., Mitjans, M., Pérez, L., & Infante, M. R. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Pharmaceutics, 15(7), 1957. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iajps.com [iajps.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
Application Notes and Protocols for Evaluating the Anticancer Properties of 1,2-Oxazole-4-carbothioamide
Introduction: The Therapeutic Potential of the Oxazole Scaffold
Heterocyclic compounds are cornerstones in the architecture of numerous pharmaceuticals, and the oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of oxazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably for our purposes, anticancer effects.[2][3] The structural diversity achievable through substitutions on the oxazole ring allows for fine-tuning of interactions with various biological targets, making it a fertile ground for the discovery of novel therapeutic agents.[1][4]
Recent research has highlighted that oxazole-containing compounds can exert their anticancer effects through multiple mechanisms. These include the inhibition of crucial signaling pathways like STAT3, disruption of microtubule dynamics, interference with DNA topoisomerase, and modulation of various protein kinases, ultimately leading to the induction of apoptosis in cancer cells.[5][6] This multifaceted activity underscores the potential of novel oxazole derivatives, such as 1,2-Oxazole-4-carbothioamide, as candidates for anticancer drug development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer properties of this compound. The following protocols are designed to be robust and self-validating, offering a clear path from initial compound characterization to detailed mechanistic studies.
Part 1: Preliminary Characterization and Stock Solution Preparation
Before initiating any biological assays, it is critical to understand the physicochemical properties of this compound.
1.1. Solubility and Stability Assessment:
The solubility of a test compound is paramount for accurate and reproducible results in cell-based assays.
-
Rationale: The compound must be fully dissolved in the culture medium to ensure homogenous exposure to the cells and to avoid artifacts from precipitated compound.
-
Protocol:
-
Attempt to dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Most small organic molecules are soluble in DMSO.
-
If solubility in DMSO is limited, other organic solvents such as ethanol may be tested. However, the final concentration of the solvent in the cell culture medium should not exceed a non-toxic level (typically ≤0.5% for DMSO).
-
Once a stock solution is prepared, its stability at various storage conditions (e.g., 4°C, -20°C, -80°C) should be assessed over time. This can be done by analytical methods such as HPLC, if available.
-
Before each experiment, visually inspect the stock solution for any signs of precipitation.
-
1.2. Preparation of Working Solutions:
-
Protocol:
-
Thaw the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in a serum-free cell culture medium to create a range of working concentrations.
-
It is crucial to perform the final dilution into the complete cell culture medium (containing serum) just before adding it to the cells, as components in the serum can sometimes affect compound solubility.
-
Part 2: Core Anticancer Assays
This section details the key in vitro assays to determine the anticancer efficacy of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The initial step in evaluating an anticancer compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8]
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9]
Experimental Workflow for MTT Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol for MTT Assay: [8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.30 | 24 |
| 50 | 0.15 | 12 |
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.[10]
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Detailed Protocol for Annexin V/PI Staining:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Expected Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm the apoptotic pathway's involvement.[12]
-
Principle: This assay utilizes a luminogenic substrate containing the DEVD sequence, which is recognized and cleaved by activated caspase-3 and -7. The cleavage of the substrate releases a luminescent signal that is proportional to the amount of active caspase-3/7.[13]
Detailed Protocol for Caspase-3/7 Activity Assay: [12][14]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Cell Cycle Analysis
Anticancer agents can exert their effects by arresting the cell cycle at specific phases, preventing cell proliferation. Cell cycle distribution can be analyzed by staining the cellular DNA with a fluorescent dye and measuring the fluorescence intensity by flow cytometry.[15]
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Signaling Pathway for Cell Cycle Regulation:
Caption: Potential points of intervention for a test compound in the cell cycle pathway.
Detailed Protocol for Cell Cycle Analysis: [16]
-
Cell Treatment: Treat cells in 6-well plates with this compound for 24 hours.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Cell Migration and Invasion Assays
A critical aspect of cancer progression is metastasis, which involves cell migration and invasion. The wound healing assay and the Transwell invasion assay are two common methods to assess these processes in vitro.
2.5.1. Wound Healing (Scratch) Assay [17]
-
Principle: This assay measures the ability of a confluent monolayer of cells to migrate and close a "wound" or scratch created in the monolayer.
Detailed Protocol for Wound Healing Assay: [17][18]
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.
-
Create the Scratch: Use a sterile pipette tip to create a straight scratch across the center of the well.
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing a low concentration of serum (to minimize proliferation) and the test compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
2.5.2. Transwell Invasion Assay [19][20]
-
Principle: This assay measures the ability of cells to invade through a layer of extracellular matrix (ECM) material, mimicking the basement membrane.[19]
Experimental Workflow for Transwell Invasion Assay:
Caption: Workflow for the Trans-well cell invasion assay.
Detailed Protocol for Transwell Invasion Assay: [20][21]
-
Prepare Inserts: Coat the upper surface of Transwell inserts (with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium containing this compound. Seed the cells into the upper chamber of the coated inserts.
-
Add Chemoattractant: Fill the lower chamber with complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate for 24-48 hours.
-
Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invaded cells on the lower surface with methanol and stain with crystal violet.
-
Analysis: Count the number of stained cells in several microscopic fields to quantify cell invasion.
Part 3: Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. Positive results from these assays, such as a low IC50 value, induction of apoptosis, cell cycle arrest, and inhibition of migration and invasion, would provide a strong rationale for further preclinical development. This could include in vivo studies in animal models and more in-depth mechanistic studies to identify the specific molecular targets of the compound.
References
-
Oxazole-Based Compounds As Anticancer Agents. ResearchGate. Available at: [Link]
-
Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Available at: [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]
-
Transwell In Vitro Cell Migration and Invasion Assays. National Institutes of Health (NIH). Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. PubMed. Available at: [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. Available at: [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. ResearchGate. Available at: [Link]
-
Caspase 3/7 Activity. Protocols.io. Available at: [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. Available at: [Link]
-
Cell Cycle Analysis. University of Wisconsin-Madison. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
-
An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available at: [Link]
-
In vitro wound-healing assay also known as the scratch assay. Moodle@Units. Available at: [Link]
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available at: [Link]
-
Invasion Assay Protocol. SnapCyte. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). Available at: [Link]
-
Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). Available at: [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
-
Scratch Assay protocol. University of California, Irvine. Available at: [Link]
-
Assay Methods: Cell Invasion Assay. Corning. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Institutes of Health (NIH). Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Cell Viability Assays. National Institutes of Health (NIH). Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. moodle2.units.it [moodle2.units.it]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 21. snapcyte.com [snapcyte.com]
1,2-Oxazole-4-carbothioamide as a scaffold in medicinal chemistry
An Application Guide to the 1,2-Oxazole-4-carbothioamide Scaffold in Medicinal Chemistry
Abstract
The 1,2-oxazole (isoxazole) ring is a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile biological interactions.[1][2] When functionalized with a carbothioamide group—a known pharmacophore with a strong hydrogen bonding capacity—the resulting this compound scaffold emerges as a promising, yet underexplored, platform for drug discovery. This guide provides a comprehensive overview of the synthetic rationale, potential therapeutic applications, and detailed experimental protocols for researchers investigating this scaffold. While direct literature on this specific scaffold is nascent, this document synthesizes field-proven insights from structurally related isoxazoles and thioamides to provide a robust framework for its exploration in antimicrobial, anticancer, and anti-inflammatory drug development.
Introduction: The Scientific Rationale
The strategic combination of privileged scaffolds is a foundational concept in modern drug design. The this compound core integrates two key pharmacophoric units:
-
The 1,2-Oxazole (Isoxazole) Ring: This five-membered heterocycle is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[3][4] Its aromatic nature allows it to engage in π-π stacking and other non-covalent interactions within biological targets, and its distinct substitution points (positions 3, 4, and 5) provide a tunable platform for optimizing potency and selectivity.[5]
-
The Carbothioamide (Thioamide) Moiety: The replacement of a carbonyl oxygen with sulfur in an amide creates a carbothioamide. This change significantly alters the group's electronic properties, increasing its acidity, hydrogen bond donating capability, and potential as a metal chelator. These features are frequently exploited in enzyme inhibitors and other targeted agents.[6][7]
By positioning the carbothioamide at the C4 position, the scaffold presents a unique vector for interacting with target proteins, while the C3 and C5 positions remain available for derivatization to modulate specificity, potency, and drug-like properties. This guide will illuminate the path from chemical synthesis to biological validation for this promising molecular framework.
Synthetic Strategy and Workflow
The synthesis of this compound derivatives is not commonly detailed in a single procedure. However, a logical and robust synthetic route can be constructed from well-established transformations in heterocyclic chemistry. The most versatile approach involves the formation of a key intermediate, the 1,2-oxazole-4-carbonitrile, which can then be converted to the target thioamide.
Rationale for the Synthetic Pathway: This multi-step pathway is chosen for its reliability and modularity. It begins with a classic Huisgen cycloaddition to form the isoxazole ring, a reaction known for its high efficiency. The subsequent steps to build the carbothioamide functional group are standard transformations, allowing for the late-stage introduction of diversity.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Applications in Medicinal Chemistry & Structure-Activity Relationships (SAR)
The therapeutic potential of this scaffold can be inferred from the extensive biological activities reported for its constituent parts and related heterocyclic systems.
Antimicrobial Agents
Scientific Rationale: Both isoxazole and thioamide moieties are present in numerous potent antimicrobial agents.[8][9] The isoxazole ring is a key feature of antibiotics like Cloxacillin, while thioamides are investigated for their activity against various pathogens, including Mycobacterium tuberculosis. The combination is hypothesized to yield broad-spectrum activity.[7][10]
SAR Insights from Related Scaffolds: Studies on related oxadiazole and carbothioamide antibiotics provide valuable clues for derivatization.[11][12]
| Position | Substitution Type | Predicted Impact on Antimicrobial Activity | Rationale / Example Source |
| C3-Aryl Ring | Electron-withdrawing groups (e.g., -CF₃, -Cl) | Increase | Enhances interaction with bacterial targets.[12] |
| C5-Aryl Ring | H-bond donors (e.g., indole, pyrazole) | Increase | Crucial for activity against Gram-positive bacteria.[11][13] |
| Thioamide (-CSNH₂) | N-alkylation or N-arylation | Variable | May improve cell permeability but can disrupt key H-bonds.[7] |
Anticancer Agents
Scientific Rationale: A vast body of literature supports the anticancer potential of oxazole-containing molecules.[14][15] They have been shown to induce apoptosis, inhibit crucial kinases, and disrupt cell cycle progression.[6][16] The thioamide group can enhance these effects by forming strong interactions in enzyme active sites or by participating in redox cycling to generate reactive oxygen species (ROS) in cancer cells.
SAR Insights from Related Scaffolds: Anticancer activity is often tuned by substitutions on the aryl rings at the C3 and C5 positions.
| Position | Substitution Type | Predicted Impact on Anticancer Activity | Rationale / Example Source |
| C3-Aryl Ring | Substituted Phenyl, Heterocycles | Increase | Can target specific pockets in kinase domains.[15][17] |
| C5-Aryl Ring | Methoxy, Chloro, Fluoro groups | Increase | Enhances antiproliferative effects.[14][18] |
| Thioamide (-CSNHR) | N-aryl substitution | Increase | Can introduce new interactions and improve potency.[6] |
Anti-inflammatory Agents
Scientific Rationale: The isoxazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs), where it often contributes to the inhibition of cyclooxygenase (COX) enzymes.[19][20] The carbothioamide group can further enhance this activity by interacting with key residues in the active site of inflammatory enzymes.
SAR Insights from Related Scaffolds: The anti-inflammatory potential is highly dependent on the nature of the substituents.
| Position | Substitution Type | Predicted Impact on Anti-inflammatory Activity | Rationale / Example Source |
| C3/C5 Rings | Phenyl, 4-Methoxyphenyl | Increase | Common features in COX inhibitors.[1] |
| Thioamide (-CSNHR) | N-aryl, N-heteroaryl | Increase | Can mimic peptide bonds and inhibit inflammatory proteases.[21] |
Experimental Protocols
The following protocols are detailed, self-validating methodologies designed to guide researchers from synthesis to biological evaluation.
Protocol 1: Synthesis of N-Aryl-3-phenyl-5-(4-chlorophenyl)-1,2-oxazole-4-carbothioamide
Objective: To provide a robust, step-by-step procedure for synthesizing a representative compound of the target scaffold.
Causality: This protocol uses a convergent synthesis strategy. The isoxazole core is built first, followed by functionalization, which is an efficient way to create analogs. Each reagent is chosen for its specific and high-yielding reactivity (e.g., NCS for chlorination, Lawesson's reagent for efficient thionation).
Materials:
-
3-phenyl-5-(4-chlorophenyl)-1,2-oxazole (starting material, synthesized via cycloaddition)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Lawesson's Reagent
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Toluene, anhydrous
-
Ethyl acetate, Hexane, Dichloromethane (for chromatography)
-
Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Vilsmeier-Haack Formylation.
-
To a stirred, ice-cooled solution of 3-phenyl-5-(4-chlorophenyl)-1,2-oxazole (1.0 eq) in anhydrous DMF (10 vol), add POCl₃ (1.5 eq) dropwise.
-
Rationale: This classic reaction installs a formyl (-CHO) group at the electron-rich C4 position of the isoxazole.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Pour the reaction mixture into crushed ice and neutralize with saturated NaHCO₃ solution. Extract with ethyl acetate (3x). Dry the organic layer over MgSO₄ and concentrate to yield 1,2-oxazole-4-carbaldehyde .
-
-
Step 2: Conversion to Carbonitrile.
-
Dissolve the carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol/pyridine (5:1).
-
Reflux the mixture for 2 hours to form the aldoxime.
-
Rationale: The oxime is a key intermediate for dehydration to the nitrile.
-
Cool the mixture, remove the solvent under vacuum, and add acetic anhydride (3.0 eq). Heat at 100°C for 1 hour.
-
Rationale: Acetic anhydride is an effective dehydrating agent for converting oximes to nitriles.
-
Cool, pour into water, and extract with dichloromethane. Purify by column chromatography to yield 1,2-oxazole-4-carbonitrile .
-
-
Step 3: Thioamide Formation.
-
Dissolve the carbonitrile (1.0 eq) and the desired aniline (e.g., 4-fluoroaniline, 1.1 eq) in anhydrous toluene.
-
Bubble hydrogen sulfide (H₂S) gas through the solution for 15 minutes, or add Lawesson's reagent (0.5 eq).
-
Rationale: Lawesson's reagent is a superior thionating agent for converting nitriles to thioamides in the presence of an amine.
-
Heat the reaction at 80°C for 8-12 hours. Monitor by TLC.
-
Cool the reaction, wash with water, and brine. Dry the organic layer and concentrate.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the final N-Aryl-1,2-oxazole-4-carbothioamide .
-
Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FTIR.
Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution Assay for MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against selected bacterial strains.
Procedure:
-
Preparation: Prepare stock solutions of test compounds in DMSO (10 mg/mL). Prepare a 2X concentrated Mueller-Hinton Broth (MHB). Adjust bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2-12. Add 200 µL of the compound stock (diluted in MHB) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) serve as positive and negative controls.
-
Inoculation: Dilute the standardized bacterial suspension and add 10 µL to each well (1-11) to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Rationale: This method provides a quantitative measure of potency, allowing for direct comparison between compounds and standard antibiotics.
-
Protocol 3: In Vitro Anticancer Screening (MTT Cytotoxicity Assay)
Objective: To assess the antiproliferative activity of the compounds against a human cancer cell line (e.g., MCF-7, breast cancer).
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.
-
Rationale: A 48-72 hour incubation period is sufficient for most compounds to exert a measurable effect on cell proliferation.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Visualizing the Drug Discovery Workflow
Caption: A typical workflow for advancing a chemical scaffold from synthesis to a preclinical candidate.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for medicinal chemistry research. By leveraging the established biological importance of its constituent fragments, researchers can rationally design and synthesize novel derivatives with high potential as antimicrobial, anticancer, and anti-inflammatory agents. The protocols and strategies outlined in this guide provide a comprehensive starting point for unlocking the therapeutic value of this promising chemical entity. Future work should focus on building diverse libraries, exploring a wider range of biological targets, and elucidating the specific mechanisms of action for the most potent compounds.
References
A comprehensive list of references will be compiled based on the in-text citations used throughout the document. Each entry will include the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Phased Experimental Design for Efficacy Testing of 1,2-Oxazole-4-carbothioamide
Introduction
The oxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This five-membered heterocycle's unique physicochemical properties often lead to favorable pharmacokinetic profiles.[3] Similarly, the carbothioamide moiety is a key functional group in many pharmacologically active molecules, recognized for its role in enzyme inhibition and its contribution to anti-inflammatory and anticancer effects.[4][5]
The novel compound, 1,2-Oxazole-4-carbothioamide, integrates these two privileged scaffolds. While extensive data on this specific isomer is emerging, the known bioactivities of related oxazole and carbothioamide derivatives provide a strong rationale for its investigation as a potential therapeutic agent.[6][7] This guide presents a structured, phase-based experimental framework designed for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound, from broad-based in vitro screening to targeted mechanistic and preclinical studies.
Phase 1: Foundational Characterization and Broad-Spectrum Screening
The initial phase is designed to establish the fundamental physicochemical properties of the compound and to perform a wide-ranging biological screen to identify its most promising therapeutic potential. This ensures that subsequent, more resource-intensive experiments are built on a solid and well-defined foundation.
Physicochemical Characterization
Before biological testing, it is critical to confirm the identity, purity, and solubility of the test compound. This step is foundational to data integrity and reproducibility.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to confirm the purity of the synthesized this compound is ≥95%.[8]
-
Solubility Profiling: The compound's solubility must be determined in relevant solvents, primarily Dimethyl Sulfoxide (DMSO) for stock solutions and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) at various pH levels (e.g., 4.0, 7.4) for working solutions.[9] Poor solubility can lead to false-negative results in biological assays.
-
Stability Analysis: The stability of the compound in the chosen solvent and under experimental conditions (e.g., temperature, light exposure) should be assessed to ensure it does not degrade over the course of an experiment.
High-Throughput Efficacy Screening Workflow
A parallel screening approach against diverse biological targets is the most efficient method to uncover the primary mode of action. The workflow below outlines a suggested path for initial screening.
Caption: Phased approach for initial efficacy screening of the compound.
Protocol: Anticancer Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50), a key metric of cytotoxic potential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[8]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical as it must be long enough for the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
| Parameter | Description | Example Value |
| Cell Line | Human cancer cell line used for testing | MCF-7 (Breast) |
| Seeding Density | Number of cells per well | 8,000 cells/well |
| Treatment Duration | Incubation time with the compound | 72 hours |
| IC50 | Half-maximal inhibitory concentration | 5.2 µM |
Table 1: Example data summary for an MTT cytotoxicity assay.
Phase 2: Mechanistic Elucidation
Based on the results from Phase 1, this phase focuses on understanding how the compound works. If the primary activity is determined to be anticancer, the following pathways and mechanisms should be investigated.
Investigating the Anticancer Mechanism of Action
Many carbothioamide and oxazole derivatives exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways.[8][10]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by the compound.
Protocol: Apoptosis Analysis by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.
Protocol Steps:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., Staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. This allows for the binding of Annexin V to PS and PI to the DNA of compromised cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Phase 3: Preclinical Efficacy Models
After establishing in vitro efficacy and a potential mechanism, the next logical step is to evaluate the compound in a more complex biological system that better recapitulates human physiology.
Protocol: Anti-Angiogenic Activity (Ex Vivo Rat Aorta Ring Assay)
Principle: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. This assay assesses the compound's ability to inhibit microvessel sprouting from rat aortic explants, providing a measure of its anti-angiogenic potential.[11]
Protocol Steps:
-
Aorta Excision: Thoracic aortas are dissected from euthanized adult rats under sterile conditions.
-
Ring Preparation: The aortas are cleaned of fibro-adipose tissue and cross-sectioned into 1 mm thick rings.
-
Embedding: The rings are placed in a 48-well plate containing Matrigel and allowed to polymerize. This provides a scaffold for vessel growth.
-
Treatment: Culture medium supplemented with or without growth factors, and containing various concentrations of this compound, is added to the wells. A vehicle control and a positive control (e.g., Suramin) are included.
-
Incubation & Imaging: The plate is incubated for 7-9 days. The sprouting of microvessels from the aortic rings is observed and photographed daily using a microscope.
-
Quantification: The extent of anti-angiogenic activity is quantified by measuring the length and number of the microvessels growing out from the primary explant. This data is then used to calculate the percentage of inhibition relative to the vehicle control.
| Concentration (µM) | Mean Sprouting Length (µm) (±SD) | Inhibition (%) |
| Vehicle Control | 850 (± 65) | 0% |
| 1 | 720 (± 58) | 15.3% |
| 10 | 340 (± 42) | 60.0% |
| 50 | 95 (± 21) | 88.8% |
Table 2: Example data summary for a rat aorta ring assay.
Conclusion
This document provides a comprehensive, phased strategy for the preclinical evaluation of this compound. By starting with broad screening and progressively focusing on validated activities through detailed mechanistic and ex vivo studies, researchers can efficiently and robustly characterize the compound's therapeutic potential. The causality-driven protocols and structured workflow are designed to ensure scientific integrity and generate reliable, interpretable data for drug development professionals.
References
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
-
Arshad, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate. [Link]
-
Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
-
Reddy, T. S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]
-
Soby, D., et al. (2017). Pre-Clinical Computational Screening of New Pyrazole-1-carbothioic acid amide derivatives as PTP1B Inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Ostoot, F. H., et al. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. [Link]
-
Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central. [Link]
-
Khan, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. National Institutes of Health. [Link]
-
Oxazole-4-carbothioamide. MySkinRecipes. [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. National Institutes of Health. [Link]
-
In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. ScienceDirect. [Link]
-
Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. National Institutes of Health. [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
Srivastava, P. C., et al. (1987). Synthesis and antitumor activity of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin). PubMed. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. d-nb.info [d-nb.info]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Oxazole-4-carbothioamide [myskinrecipes.com]
- 8. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]
Comprehensive Guide to the Analytical Detection of 1,2-Oxazole-4-carbothioamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the principal analytical methodologies for the qualitative and quantitative determination of 1,2-Oxazole-4-carbothioamide. As a heterocyclic compound of significant interest in medicinal chemistry and agrochemical development, robust and validated analytical techniques are paramount for its characterization, purity assessment, and pharmacokinetic studies.[1][2] This guide delves into the theoretical underpinnings and practical execution of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Electrochemical Sensing. Each section offers a detailed protocol, explains the scientific rationale behind methodological choices, and provides guidance on data interpretation, establishing a self-validating framework for researchers.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring an oxazole ring and a carbothioamide functional group. The oxazole moiety is a key structural feature in numerous pharmaceuticals, contributing to a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][3] The thioamide group, a bioisostere of the amide bond, imparts unique physicochemical properties, such as increased acidity of the N-H group, altered hydrogen bonding capabilities, and distinct spectroscopic signatures.[4] These properties make it a valuable scaffold in drug design and a target for novel analytical strategies.
The accurate detection and quantification of this molecule are critical across the development pipeline—from synthesis verification and purity analysis in chemical development to metabolite identification and quantification in preclinical and clinical studies. This guide provides the foundational methods to achieve these analytical objectives.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the cornerstone of robust method development.
| Property | Value | Source(s) |
| CAS Number | 118802-31-6 | [1][5] |
| Molecular Formula | C₄H₄N₂OS | [1][5] |
| Molecular Weight | 128.16 g/mol | [1][2] |
| Appearance | Pale yellow solid | [1] |
| Storage Conditions | 2-8°C | [2] |
| Key Functional Groups | Oxazole Ring, Carbothioamide (-CSNH₂) | [1] |
The presence of the aromatic oxazole ring and the polar, UV-active thioamide group suggests that HPLC with UV detection is a suitable primary analytical technique. The molecule's ionizable nature also makes it an excellent candidate for mass spectrometry-based methods.
Chromatographic Methods: Separation and Quantification
Chromatography is the gold standard for separating the analyte from complex matrices, such as reaction mixtures, biological fluids, or formulated products.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a robust, cost-effective, and widely accessible method for routine quantification and purity analysis. The thioamide C=S bond typically exhibits a UV absorption maximum around 265 nm, providing a chromophore for sensitive detection.[4]
Reversed-phase HPLC (RP-HPLC) is the method of choice. The analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. This compound, being moderately polar, will elute at a predictable retention time under optimized conditions.
Sources
Navigating the Frontier of Drug Discovery: Practical Applications of 1,2-Oxazole Derivatives
A Note to the Researcher: The initial focus of this guide was on the specific scaffold, 1,2-Oxazole-4-carbothioamide. However, a comprehensive review of the scientific literature has revealed a notable scarcity of detailed, publicly available information on this precise chemical entity. To provide a robust and scientifically-grounded resource, this guide has been broadened to encompass the well-documented and highly significant class of 1,2-Oxazole derivatives . The principles, protocols, and applications discussed herein provide a foundational understanding that can be extrapolated to novel structures like this compound, should they become a focus of future research.
Introduction: The 1,2-Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is considered a "privileged scaffold" in drug discovery due to its unique physicochemical properties. Its planar, aromatic nature and the presence of heteroatoms allow for a variety of non-covalent interactions with biological targets, such as hydrogen bonding, and dipole-dipole interactions. Furthermore, the 1,2-oxazole ring is relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of drug candidates. The versatility in synthetic chemistry allows for the facile introduction of diverse substituents at various positions of the ring, enabling fine-tuning of the biological activity and properties of the resulting molecules.
Anticancer Applications of 1,2-Oxazole Derivatives
A significant body of research highlights the potential of 1,2-oxazole derivatives as potent anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms of action, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting Key Cancer Pathways
1,2-oxazole derivatives have been reported to inhibit a range of molecular targets crucial for cancer progression. These include:
-
Kinase Inhibition: Many kinases are dysregulated in cancer, leading to uncontrolled cell growth. Certain 1,2-oxazole derivatives have been identified as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some 1,2-oxazole compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Evasion of apoptosis is a hallmark of cancer. 1,2-oxazole derivatives can induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
-
Other Targets: Research has also implicated 1,2-oxazole derivatives in the inhibition of other important cancer targets such as DNA topoisomerases and histone deacetylases (HDACs).[1]
Application Notes & Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted 1,2-Oxazole Derivatives
This protocol describes a common method for the synthesis of a 1,2-oxazole core via the reaction of a chalcone with hydroxylamine hydrochloride. This method is widely used due to its simplicity and the ready availability of starting materials.
Causality Behind Experimental Choices:
-
Chalcone as a Precursor: Chalcones (α,β-unsaturated ketones) provide the three-carbon backbone required for the formation of the 1,2-oxazole ring. The presence of the α,β-unsaturated system makes the β-carbon susceptible to nucleophilic attack by hydroxylamine.
-
Hydroxylamine Hydrochloride: Hydroxylamine acts as the nitrogen and oxygen source for the heterocycle. It is used as its hydrochloride salt for stability.
-
Base (e.g., Sodium Acetate, Sodium Hydroxide): A base is required to neutralize the hydrochloride salt of hydroxylamine, generating the free hydroxylamine nucleophile. The choice of base can influence the reaction rate and yield.
Step-by-Step Methodology:
-
Chalcone Synthesis:
-
To a solution of an appropriate acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of a strong base (e.g., 10% aqueous NaOH).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
-
1,2-Oxazole Formation:
-
Dissolve the synthesized chalcone (1 mmol) in a suitable solvent such as ethanol or acetic acid (15 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) and a base like sodium acetate (2 mmol) or sodium hydroxide (1.2 mmol).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid 1,2-oxazole derivative that precipitates is collected by filtration, washed with water, and purified by recrystallization.
-
Antimicrobial Applications of 1,2-Oxazole Derivatives
1,2-oxazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2][3] The structural diversity that can be achieved with this scaffold allows for the development of compounds with selective toxicity towards microbial cells.
Mechanism of Action in Microbes
The antimicrobial mechanisms of 1,2-oxazole derivatives are varied and can include:
-
Enzyme Inhibition: Targeting essential microbial enzymes that are absent or significantly different in host cells.
-
Disruption of Cell Wall Synthesis: Interfering with the biosynthesis of the bacterial cell wall, a critical component for bacterial survival.
-
Inhibition of Biofilm Formation: Preventing the formation of microbial biofilms, which are associated with chronic infections and increased drug resistance.
Data Presentation: Antimicrobial Activity of Representative 1,2-Oxazole Derivatives
The following table summarizes the in vitro antimicrobial activity of a series of synthesized 1,2-oxazole derivatives against various bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R1 | R2 | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) |
| OXA-1 | H | 4-Cl | 12.5 | 25 |
| OXA-2 | 4-OCH3 | 4-NO2 | 6.25 | 12.5 |
| OXA-3 | 4-Cl | 2,4-diCl | 3.125 | 6.25 |
| Ciprofloxacin | - | - | 1.56 | 0.78 |
Data is hypothetical and for illustrative purposes only.
Protocol 2: In Vitro Antibacterial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized 1,2-oxazole derivatives against bacterial strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This is a standardized growth medium for susceptibility testing of non-fastidious bacteria. Its composition is well-defined to ensure reproducibility.
-
Two-fold Serial Dilutions: This method allows for the determination of the MIC over a range of concentrations, providing a quantitative measure of the compound's potency.
-
Bacterial Inoculum Standardization: The concentration of the bacterial inoculum is critical for reproducible results. A standardized inoculum ensures that the test is not biased by an overly high or low number of bacteria.
-
Resazurin as an Indicator: Resazurin is a cell viability indicator. Viable, respiring cells reduce the blue resazurin to the pink and fluorescent resorufin, providing a clear visual endpoint for determining bacterial growth.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions:
-
Dissolve the synthesized 1,2-oxazole derivatives in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, add 20 µL of 0.015% resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.
-
Visualization of Concepts
Signaling Pathway
Caption: General workflow for the synthesis and evaluation of 1,2-oxazole derivatives.
Conclusion and Future Perspectives
The 1,2-oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery campaigns targeting cancer, infectious diseases, and other therapeutic areas. Future research will likely focus on the development of more potent and selective 1,2-oxazole derivatives through structure-activity relationship (SAR) studies and computational modeling. Furthermore, exploring novel mechanisms of action and identifying new biological targets for this versatile scaffold will undoubtedly pave the way for the development of next-generation therapeutics.
References
-
Arshad, M., et al. (2018). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Russian Journal of General Chemistry, 88(9), 1886–1891. [Link]
-
Arshad, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate. [Link]
-
Perupogu, N., Kumar, D. R., & Ramachandran, D. (2020). Anticancer activity of newly synthesized 1,2,4-Oxadiazole linked 4-(Oxazolo[5,4-d]pyrimidine derivatives. Chemical Data Collections, 27, 100363. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Bentham Science. [Link]
Sources
Application Notes and Protocols for the Scalable Synthesis of 1,2-Oxazole-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details scalable and efficient synthetic pathways for the production of 1,2-oxazole-4-carbothioamide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Moving beyond theoretical outlines, this document provides in-depth, field-proven protocols, causality-driven experimental choices, and critical considerations for process scale-up. We will explore a robust two-step synthetic strategy, commencing with the synthesis of the key intermediate, 1,2-oxazole-4-carboxamide, followed by its thionation to yield the final product. Emphasis is placed on reaction efficiency, cost-effectiveness of starting materials, and safety at an industrial scale. This guide is intended to be a self-validating system, empowering researchers and production chemists to confidently approach the large-scale synthesis of this valuable compound.
Introduction
The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a carbothioamide functional group at the 4-position of this ring system can significantly modulate a molecule's physicochemical properties and biological activity, making this compound and its derivatives attractive targets for drug discovery programs. The transition from laboratory-scale synthesis to industrial production, however, presents numerous challenges, including scalability, cost of goods, safety, and process robustness.
This application note provides a detailed roadmap for the scalable synthesis of this compound, focusing on a practical and economically viable two-step approach. The chosen pathway prioritizes the use of readily available and cost-effective starting materials and reagents, while also considering the safety and environmental impact of the process.
Proposed Synthetic Pathway
The recommended synthetic strategy involves two key transformations:
-
Synthesis of 1,2-Oxazole-4-carboxamide: A one-pot cyclization reaction between 2-cyanoacetamide, triethyl orthoformate, and hydroxylamine. This method is highly efficient and avoids the need for isolating intermediates.
-
Thionation of 1,2-Oxazole-4-carboxamide: Conversion of the amide to the desired thioamide using a suitable thionating agent, such as Lawesson's reagent.
This pathway is designed for its simplicity, high potential yields, and amenability to large-scale production.
Figure 2: Simplified mechanism of amide thionation using Lawesson's Reagent.
Safety Considerations for Large-Scale Thionation
Lawesson's Reagent:
-
Hazards: Harmful if swallowed or inhaled, causes skin and serious eye irritation. [1]In contact with water, it can release flammable and toxic gases (hydrogen sulfide). [2][3]It has a strong, unpleasant odor.
-
Handling: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale operations, a closed-system transfer is highly recommended. [4]A respirator may be necessary if ventilation is inadequate. [1]* Storage: Store in a cool, dry, and well-ventilated area, away from moisture and sources of ignition. [2][4] Hydrogen Sulfide (Potential Byproduct):
-
Hazards: Extremely flammable and highly toxic gas with a characteristic rotten egg smell. Olfactory fatigue can occur, making it an unreliable warning property.
-
Mitigation: All thionation reactions should be performed in a well-ventilated area with a scrubbing system in place to neutralize any evolved hydrogen sulfide. The workup procedure should also be designed to minimize the release of this gas.
Detailed Laboratory Protocol (100 g Scale)
Materials:
-
1,2-Oxazole-4-carboxamide (100 g, 0.79 mol)
-
Lawesson's reagent (175 g, 0.43 mol)
-
Anhydrous Toluene or Xylene (1.5 L)
-
Sodium bicarbonate solution (saturated)
-
Brine
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., containing bleach or sodium hypochlorite solution)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure the gas outlet from the condenser is directed to a suitable scrubber.
-
To the flask, add 1,2-oxazole-4-carboxamide (100 g) and anhydrous toluene (1.5 L).
-
With stirring, add Lawesson's reagent (175 g) in portions to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (500 mL). Caution: This may cause gas evolution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel for smaller scales. For industrial scale, crystallization is the preferred method. [5] Expected Yield: 95-105 g (85-94%) of this compound as a yellow solid.
Industrial Scale-up and Purification Strategies
-
Reagent Stoichiometry: The ratio of Lawesson's reagent to the amide can be optimized to balance reaction completion with the cost and burden of removing byproducts.
-
Work-up: The aqueous work-up is crucial for removing the phosphorus-containing byproducts from Lawesson's reagent. [6]The volume and concentration of the bicarbonate washes may need to be adjusted for larger batches.
-
Odor Control: The unpleasant odor associated with thionation reactions is a significant consideration for large-scale production. A robust scrubbing system is essential, and operators should be equipped with appropriate respiratory protection.
-
Purification: For large-scale purification, fractional crystallization is often the most cost-effective method. The choice of crystallization solvent system will need to be carefully optimized to maximize yield and purity. Slurrying the crude product in a suitable solvent can also be an effective purification technique.
Analytical Methods for Quality Control
Consistent product quality is paramount in pharmaceutical manufacturing. The following analytical techniques are recommended for monitoring the synthesis and for the final quality control of this compound.
| Technique | Application | Typical Parameters |
| HPLC | Reaction monitoring, purity assessment, and quantification | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient; Detection: UV at a suitable wavelength (e.g., 254 nm). [7][8] |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities | Solvent: DMSO-d₆ or CDCl₃. Characteristic shifts for the oxazole ring protons and carbons, as well as the thioamide proton. |
| Mass Spectrometry | Molecular weight confirmation | ESI-MS to confirm the [M+H]⁺ ion. |
| FTIR | Functional group analysis | Presence of C=S stretch and absence of C=O stretch from the starting amide. |
Exploring Flow Chemistry for Enhanced Scalability and Safety
Continuous flow chemistry offers several advantages for the synthesis of heterocyclic compounds, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, continuous production. [9]
-
Synthesis of 1,2-Oxazole-4-carboxamide: A flow reactor could be employed to precisely control the temperature of the initial condensation and the subsequent cyclization, potentially reducing reaction times and improving yields.
-
Thionation: The use of a packed-bed reactor containing a solid-supported thionating reagent could simplify the purification process by retaining the byproducts in the reactor. This would also enhance safety by containing the hazardous reagent.
Further investigation into the application of flow chemistry for this synthetic sequence is highly recommended for any large-scale manufacturing campaign.
Conclusion
This application note has outlined a comprehensive and scalable synthetic strategy for the production of this compound. By utilizing a cost-effective and efficient one-pot synthesis of the key 1,2-oxazole-4-carboxamide intermediate, followed by a well-established thionation protocol, this pathway provides a solid foundation for industrial-scale manufacturing. The detailed protocols, scale-up considerations, safety information, and analytical methods presented herein are intended to equip researchers and process chemists with the necessary tools to successfully and safely produce this valuable heterocyclic compound. Further process optimization, particularly in the areas of purification and the potential implementation of flow chemistry, will undoubtedly lead to even more efficient and economical production on a large scale.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (2006). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. (2022). MDPI. Retrieved from [Link]
-
Flow synthesis of an oxazole synthetic intermediate of O‐methyl siphonazole. (2019). ResearchGate. Retrieved from [Link]
-
Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) - TIJER.org. (2024). TIJER.org. Retrieved from [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2004). ResearchGate. Retrieved from [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2013). Royal Society of Chemistry. Retrieved from [Link]
- Process for the purification of fatty acid amides. (n.d.). Google Patents.
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of oxazole-4-carbonitrile. (2017). ResearchGate. Retrieved from [Link]
-
Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2-Cyanoacetamide (CAS 107-91-5) Industry Research 2025. (n.d.). ReportLinker. Retrieved from [Link]
-
Validation of HPLC method for determination of thiamine hydrochloride, riboflavin, nicotinamide and pyridoxine hydrochloride in syrup preparation. (2017). ResearchGate. Retrieved from [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]
-
Incorporating Thioamides into Proteins by Native Chemical Ligation. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Thionation of Amides Using a Solid-Supported P2S5 Reagent under Microwave Irradiation. (2008). ResearchGate. Retrieved from [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). MDPI. Retrieved from [Link]
-
PURIFICATION OF CRUDE FATS AND OILS. (2015). ResearchGate. Retrieved from [Link]
-
LAWESSON'S REAGENT FOR SYNTHESIS MSDS CAS-No. (2019). Loba Chemie. Retrieved from [Link]
-
The Chemistry of Malononitrile and its derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Retrieved from [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2016). ResearchGate. Retrieved from [Link]
-
Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. (2017). Taylor & Francis eBooks. Retrieved from [Link]
-
8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023). Sunresin. Retrieved from [Link]
-
Urea. (n.d.). Wikipedia. Retrieved from [Link]
-
Analytical Method Development and Validation Analysis for Quantitative Assessment of Thifluzamide by HPLC Procedure. (2021). ResearchGate. Retrieved from [Link]
-
Nitric acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxazole. (n.d.). Macmillan Group. Retrieved from [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. (2023). Biomedical and Pharmacology Journal. Retrieved from [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved from [Link]
-
Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). (2022). YouTube. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]
- 5. valveandcontrol.com [valveandcontrol.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Oxazole-4-carbothioamide
Welcome to the technical support center for the synthesis of 1,2-Oxazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols and improve yields.
Synthetic Strategy Overview
The synthesis of this compound is typically approached via a two-stage process. First, the core 1,2-oxazole ring with a carboxamide at the 4-position is constructed. This precursor is then subjected to a thionation reaction to convert the amide's carbonyl group into a thiocarbonyl, yielding the final product. Each stage presents unique challenges that can impact the overall yield and purity.
Caption: General two-stage workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Part A: Synthesis of the Precursor (1,2-Oxazole-4-carboxamide)
Question 1: My yield for the initial oxazole ring formation is consistently low. What are the common causes?
Answer: Low yields in oxazole synthesis often stem from issues with starting material stability, suboptimal reaction conditions, or competing side reactions. Here's a breakdown:
-
Cause 1: Regioisomer Formation: If you are using an unsymmetrical 1,3-dicarbonyl compound, the reaction with hydroxylamine can produce a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[1]
-
Solution: Modify the reaction conditions to favor one isomer. Adjusting the pH (acidic conditions often improve selectivity), changing the solvent, or using derivatives like β-enamino diketones can provide better stereochemical control.[1]
-
-
Cause 2: Intermediate Instability: In methods like the 1,3-dipolar cycloaddition involving nitrile oxides, the nitrile oxide intermediate is prone to dimerization, forming furoxans.[1]
-
Solution: Generate the nitrile oxide in situ in the presence of the alkyne dipolarophile. Slow, controlled addition of the nitrile oxide precursor (e.g., an aldoxime) to the reaction mixture ensures it reacts with the alkyne before it can dimerize.[1]
-
-
Cause 3: Ineffective Cyclodehydration: In syntheses like the Robinson-Gabriel method, the final step is a cyclodehydration. If this step is incomplete, you will isolate the acyclic precursor instead of the oxazole.
-
Solution: Ensure your dehydrating agent (e.g., concentrated H₂SO₄, P₂O₅, or thionyl chloride) is active and used in the correct stoichiometry. For sensitive substrates, milder conditions like using triphenylphosphine and hexachloroethane may be effective.[2]
-
Question 2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?
Answer: The nature of side products is highly dependent on your chosen synthetic route.
-
For Van Leusen Synthesis (using TosMIC): If the reaction is not driven to completion, you may isolate oxazoline intermediates.[3][4] Ensure the elimination of the tosyl group is complete, which may require adjusting the base or reaction time.
-
For Robinson-Gabriel Synthesis: Incomplete cyclization, as mentioned above, is a common issue. Additionally, harsh acidic conditions can lead to the degradation of starting materials or the product, especially if they contain sensitive functional groups.
-
For Multicomponent Reactions: These reactions, while efficient, can sometimes lead to different heterocyclic scaffolds if the reaction conditions are not precisely controlled.[5][6] For example, a reaction designed to produce an oxazole might yield an imidazole under slightly different conditions.[6]
Part B: Thionation to this compound
Question 3: My thionation reaction with Lawesson's Reagent (LR) is incomplete, even after extended reaction times. How can I drive it to completion?
Answer: Incomplete conversion of the amide to the thioamide is a frequent challenge. The reactivity of the amide and the reaction conditions are key factors.
-
Cause 1: Insufficient Temperature: Thionation with LR often requires elevated temperatures to proceed at a reasonable rate. Reactions at room temperature may be sluggish or stall completely.[7]
-
Cause 2: Stoichiometry of Lawesson's Reagent: While 0.5 equivalents of LR are stoichiometrically required per mole of amide (since LR is a dimer), an excess is sometimes needed to drive the reaction to completion, especially if the reagent has degraded over time.
-
Solution: First, ensure your LR is of good quality (typically a pale yellow powder). If it appears discolored, its activity may be compromised. Try increasing the stoichiometry to 0.6-0.7 equivalents. Monitor the reaction by TLC to track the consumption of the starting amide.
-
-
Cause 3: Solvent Choice: The choice of solvent can impact the solubility of both the starting material and LR, affecting the reaction rate.
Question 4: I've successfully converted the amide to the thioamide, but I'm struggling to purify the product from the phosphorus byproducts of Lawesson's Reagent.
Answer: This is the most common problem associated with Lawesson's Reagent. The phosphorus-containing byproduct often has a polarity similar to the desired thioamide, making separation by standard silica gel chromatography difficult and frustrating.[7][10]
-
Solution 1: Modified Work-up Procedure: The phosphorus byproduct can be decomposed into more polar, water-soluble species.
-
Protocol: After the reaction is complete, cool the mixture and quench it by slowly adding a saturated aqueous solution of NaHCO₃ or 1 M NaOH. Stir vigorously for 30-60 minutes. The phosphorus byproducts will hydrolyze. Then, proceed with a standard liquid-liquid extraction.[7]
-
-
Solution 2: Ethylene Glycol Wash: An innovative approach involves "washing" the reaction mixture with ethylene glycol at an elevated temperature to decompose the byproduct.[10]
-
Protocol: After the reaction in toluene is complete, add ethylene glycol (and a small amount of water) to the cooled mixture and stir at ~95 °C. The phosphorus byproduct is consumed, and after cooling, a simple phase separation removes the ethylene glycol and the decomposed byproducts. The desired thioamide remains in the toluene layer.[10]
-
-
Solution 3: Chromatography Optimization: If chromatography is unavoidable, try using a different solvent system or a different stationary phase. Sometimes, a gradient elution starting with a non-polar solvent can help separate the product from the less polar byproducts before the more polar ones elute.
Caption: Troubleshooting decision tree for low yield in the thionation step.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for thionation using Lawesson's Reagent?
A1: Lawesson's Reagent (LR) exists in solution in equilibrium with a more reactive dithiophosphine ylide. This ylide is the active thionating species. The mechanism proceeds via a [2+2] cycloaddition between the amide's carbonyl group and the P=S bond of the ylide. This forms a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which breaks the strong C=O bond and the P-S bond to form the desired C=S bond of the thioamide and a very stable P=O bond in the phosphorus byproduct.[7][9][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Lawesson's Reagent [organic-chemistry.org]
- 10. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1,2-Oxazole-4-carbothioamide Synthesis
Welcome to the technical support center for the synthesis of 1,2-Oxazole-4-carbothioamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing field-proven insights, troubleshooting guides, and detailed experimental workflows to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of this heterocyclic scaffold.
Q1: What is the most effective and common synthetic strategy for preparing this compound?
A1: A direct, one-pot synthesis of this compound is not prominently described in the literature. The most reliable and versatile approach is a multi-step sequence. This strategy offers better control over each transformation and simplifies purification. The general pathway involves:
-
Formation of a 1,2-oxazole ring with a suitable functional group at the C4 position, typically an ester like ethyl or methyl 1,2-oxazole-4-carboxylate.
-
Conversion of the C4-ester into the desired carbothioamide moiety. This is often achieved by first converting the ester to a carbohydrazide, followed by reaction with a thiocarbonyl source.
This staged approach allows for the purification of key intermediates, which is critical for obtaining a high-purity final product.
Q2: What are the primary challenges when constructing the 1,2-oxazole (isoxazole) ring?
A2: The key challenge in this synthesis is controlling regioselectivity. The most common method for forming the 1,2-oxazole ring is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine hydrochloride.[1] If the 1,3-dicarbonyl is unsymmetrical, the reaction can lead to a mixture of two regioisomeric 1,2-oxazoles, which are often difficult to separate. Using precursors like β-enamino ketoesters can help direct the cyclization to yield a single, desired regioisomer.[1]
Q3: How is the carbothioamide functional group typically introduced at the C4 position?
A3: Introducing the carbothioamide group requires converting the C4-ester or C4-carboxylic acid. A robust method involves:
-
Hydrazinolysis: The C4-ester is reacted with hydrazine hydrate to form the corresponding 1,2-oxazole-4-carbohydrazide.
-
Thiocarbamoylation: The resulting carbohydrazide is then treated with an isothiocyanate or a similar reagent to form the final N-substituted carbothioamide. For the unsubstituted carbothioamide, alternative methods involving thiosemicarbazide or thionating agents on the corresponding amide may be explored.[2][3][4]
Q4: Which analytical techniques are essential for monitoring the reaction and characterizing the final product?
A4: A combination of chromatographic and spectroscopic methods is crucial.
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress at every step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of intermediates and the final product. For the 1,2-oxazole ring, the chemical shifts of the C4 and C5 carbons are characteristic.[1] ¹⁵N NMR can also be used to unambiguously confirm the 1,2-oxazole ring structure.[1]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the final purity of the compound.[3]
Synthesis Workflow Overview
The following diagram outlines the recommended multi-step synthetic pathway from a common starting material to the final target compound.
Caption: Multi-step workflow for this compound synthesis.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental failures.
Problem Area 1: Low Yield or No Reaction in 1,2-Oxazole Ring Formation
Q: My reaction to form Ethyl 1,2-Oxazole-4-carboxylate has a very low yield. TLC shows mostly unreacted starting material. What went wrong?
A: This is a common issue often related to reagent quality, reaction conditions, or pH control. Let's break down the potential causes and solutions.
-
Cause 1: Inactive Hydroxylamine: Hydroxylamine hydrochloride is generally stable, but the free base is not. The reaction requires the hydroxylamine free base, which is generated in situ. If the base used is too weak or insufficient, the concentration of the active nucleophile will be too low.
-
Solution: Ensure you are using at least one equivalent of a suitable base (e.g., sodium acetate, sodium carbonate, or an organic base like triethylamine) to liberate the free hydroxylamine.
-
-
Cause 2: Incorrect Solvent or Temperature: The solvent plays a crucial role in reactant solubility and reaction rate. The temperature must be sufficient to overcome the activation energy for cyclization and dehydration but not so high as to cause decomposition.
-
Cause 3: Poor Quality Starting Material: The 1,3-dicarbonyl precursor must be pure. Impurities can interfere with the reaction.
-
Solution: Verify the purity of your starting dicarbonyl compound by NMR. If necessary, purify it by distillation or chromatography before use.
-
Troubleshooting Decision Tree: Low Yield in Ring Formation
Caption: Decision tree for troubleshooting low oxazole synthesis yield.
Problem Area 2: Formation of Undesired Regioisomers
Q: My NMR spectrum shows two distinct sets of peaks, suggesting I've formed a mixture of 1,2-oxazole isomers. How can I synthesize only the desired C4-substituted product?
A: This is the classic challenge of regioselectivity. The nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons of an unsymmetrical 1,3-dicarbonyl precursor.
-
Causality: The reaction pathway can proceed through two different intermediates, leading to two possible products.[1] The final ratio is highly dependent on the electronic and steric nature of the substituents on the dicarbonyl compound and the precise reaction conditions.
-
Strategic Solution: To enforce regioselectivity, modify the starting material to differentiate the reactivity of the two electrophilic centers. The use of a β-enamino ketoester is a highly effective strategy.[1] By converting one keto group into a less reactive enamine, you can direct the initial nucleophilic attack of hydroxylamine to the remaining keto-carbonyl carbon, leading to a single regioisomer upon cyclization.
Problem Area 3: Inefficient or Failed Conversion to Carbothioamide
Q: I successfully made the 1,2-oxazole-4-carbohydrazide intermediate, but the final step to form the carbothioamide is failing. What are the critical parameters for this step?
A: This transformation is sensitive to the choice of reagent and reaction conditions.
-
Cause 1 (If using an Isothiocyanate): The nucleophilicity of the hydrazide may be insufficient, or the isothiocyanate may be degraded or sterically hindered.
-
Solution: Ensure the isothiocyanate is fresh. Run the reaction in a polar aprotic solvent like DMF or acetonitrile. Gentle heating (40-60 °C) may be required. The addition of a non-nucleophilic base can sometimes facilitate the reaction.
-
-
Cause 2 (If thionating a C4-carboxamide): Thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can be problematic. They are sensitive to moisture and can lead to complex side reactions if not used correctly.
-
Solution: Use freshly opened Lawesson's reagent. Ensure the reaction is performed under strictly anhydrous conditions (e.g., in dry toluene or dioxane) and an inert atmosphere (N₂ or Ar). The reaction often requires elevated temperatures (80-110 °C). Monitor carefully by TLC, as prolonged reaction times can lead to decomposition.
-
| Parameter | Recommendation for Thionation | Rationale |
| Reagent | Lawesson's Reagent | Generally provides cleaner reactions and better solubility than P₄S₁₀. |
| Stoichiometry | 0.5 - 1.0 equivalents | Use the minimum amount required for full conversion to avoid side products. |
| Solvent | Anhydrous Toluene or Dioxane | High boiling point and inert nature are ideal for this reaction. |
| Temperature | 80 - 110 °C (Reflux) | Required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from decomposing the thionating agent. |
Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Synthesis of Ethyl 1,2-Oxazole-4-carboxylate
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl 2-(ethoxymethylene)malonate (1.0 eq) and ethanol (approx. 5 mL per 1 mmol of substrate).
-
Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water and add it to the reaction flask.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel to afford the pure ethyl 1,2-oxazole-4-carboxylate.[5]
Protocol 2: Synthesis of 1,2-Oxazole-4-carbohydrazide
-
Setup: In a round-bottom flask, dissolve the purified ethyl 1,2-oxazole-4-carboxylate (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (3.0 - 5.0 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C). A precipitate often forms as the reaction proceeds. Monitor by TLC until all starting material is consumed.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. The resulting 1,2-oxazole-4-carbohydrazide is often pure enough for the next step without further purification.
Protocol 3: Synthesis of N-Aryl-1,2-Oxazole-4-carbothioamide
-
Setup: Suspend the 1,2-oxazole-4-carbohydrazide (1.0 eq) in absolute ethanol or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add the desired aryl isothiocyanate (1.05 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final N-Aryl-1,2-Oxazole-4-carbothioamide.[4]
References
-
Krasavin, M., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]
-
Liu, B., et al. (2014). A Concise Approach to Polysubstituted Oxazoles from N-Acyl-2-bromo Enamides via a Copper(I)/Amino Acid-Catalyzed Intramolecular C-O Bond Formation. ResearchGate. Available at: [Link]
-
Wikipedia. (Last updated). Oxazole. Wikipedia. Available at: [Link]
-
Yadav, P., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available at: [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
-
Lee, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
-
El-Metwaly, A., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Omar, M. A. (2010). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. Available at: [Link]
-
Ali, A., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega. Available at: [Link]
-
Al-Masoudi, N., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports. Available at: [Link]
Sources
- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 1,2-Oxazole-4-carbothioamide Derivatives
Welcome to the technical support guide for researchers working with 1,2-Oxazole-4-carbothioamide derivatives. This class of compounds holds significant promise in medicinal chemistry and drug discovery. However, like many novel heterocyclic scaffolds, these derivatives often exhibit poor aqueous solubility, posing a significant hurdle for in vitro biological screening, ADME assays, and preclinical development.
This guide is designed to provide you with a logical, step-by-step framework for diagnosing and overcoming these solubility issues, moving from simple first-line adjustments to more advanced formulation strategies.
Part 1: Understanding the Root Cause: Why is My Compound Insoluble?
The solubility of a compound is governed by a delicate balance between its intermolecular interactions within the crystal lattice (lattice energy) and its interactions with the solvent. For this compound derivatives, several structural features can contribute to poor aqueous solubility:
-
Crystal Lattice Energy: The planar nature of the oxazole ring and the potential for strong hydrogen bonding via the carbothioamide moiety can lead to a highly stable crystal structure that is difficult for solvent molecules to break apart.
-
Hydrophobicity: While the heteroatoms (N, O, S) impart some polarity, substituents on the oxazole ring or appended to the carbothioamide can significantly increase the molecule's lipophilicity (high LogP), favoring partitioning into non-polar environments over water.
-
Ionization State: The carbothioamide group and any other ionizable functional groups on the molecule will have a specific pKa. At a pH where the molecule is neutral, its solubility is at its lowest (this is its intrinsic solubility).
Understanding these factors is the first step in selecting an appropriate solubilization strategy.
Part 2: Frequently Asked Questions (FAQs) & First-Line Strategies
This section addresses the most common initial hurdles encountered in the lab.
Q1: My this compound derivative crashed out of my aqueous buffer during my assay setup. What is the quickest fix?
A1: Your first two approaches should be pH adjustment and the use of a co-solvent.
-
pH Adjustment: If your molecule has an ionizable group (acidic or basic), altering the pH of the buffer can significantly increase solubility by converting the neutral molecule into a more soluble salt form.[1][2][3] For many sparingly soluble salts, the anion is the conjugate base of a weak acid; protonating this anion at a lower pH can dramatically increase solubility.[2][3] Most organic compounds, particularly weak acids and bases, exist in ionized and non-ionized forms depending on the pH, which directly impacts solubility.[1]
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent can disrupt the hydrophobic interactions that cause your compound to aggregate in water.[4] Dimethyl sulfoxide (DMSO) is the most common choice for initial screening, but should be used with caution as it can affect assay performance.
Q2: How do I choose the right co-solvent and what concentration should I start with?
A2: The choice depends on your experimental system's tolerance. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for nonpolar solutes.[5][6]
Start with the lowest effective concentration, typically beginning with a stock solution in 100% co-solvent (like DMSO) and diluting it into your aqueous medium to a final concentration of 1-5%. Be aware that high co-solvent concentrations can be toxic to cells.[5]
Table 1: Common Co-solvents for Preclinical Research
| Co-solvent | Typical Starting Concentration (Final) | Key Considerations |
| DMSO | < 1% | Universal solvent; can be toxic to cells at >1%; may interfere with some enzyme assays. |
| Ethanol | 1-5% | Less toxic than DMSO; can cause protein precipitation at higher concentrations.[5] |
| Polyethylene Glycol (PEG 300/400) | 5-10% | Generally low toxicity; can increase viscosity of the solution.[5][7] |
| Propylene Glycol | 5-10% | Common in parenteral formulations; can be used in combination with other solvents.[5][7] |
Q3: Can I just heat my solution to dissolve the compound?
A3: While gentle warming can sometimes help, it is generally not recommended as a primary solubilization method. This approach can lead to the formation of a supersaturated solution that may precipitate unpredictably upon cooling to the experimental temperature (e.g., 37°C in an incubator). Furthermore, some complex molecules may degrade at elevated temperatures.
Part 3: Advanced Troubleshooting Guide & Protocols
If first-line strategies are insufficient or incompatible with your experimental system, more advanced methods are required.
Strategy 1: Systematic pH Adjustment
The solubility of an ionizable drug is highly dependent on the interrelationship between its intrinsic solubility (S₀), pKa, and the pH of the medium.[8] This protocol helps you determine the optimal pH for solubilization.
Protocol: pH-Solubility Profile Generation
-
Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Addition of Compound: Add an excess amount of your solid this compound derivative to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (on a log scale) against the pH of each buffer. The resulting graph will reveal the pH at which solubility is maximal.
Strategy 2: Salt Formation
For compounds with suitable ionizable centers, salt formation is a highly effective method to improve solubility and dissolution rates.[8][9][10] The principle relies on the fact that salts of weak acids and weak bases are generally more soluble than their neutral forms. A general guideline, the "pKa rule," suggests that a pKa difference of at least three units between the acid and base is needed for stable salt formation.[11]
Protocol: Exploratory Salt Screening
-
Solvent Selection: Dissolve your compound (the free base or free acid) in a suitable organic solvent where it is readily soluble (e.g., acetone, ethanol, ethyl acetate).
-
Counter-ion Addition: In a separate vessel, dissolve a candidate counter-ion (e.g., HCl, sulfuric acid, tosylate for a basic drug; NaOH, KOH for an acidic drug) in the same or a miscible solvent.
-
Mixing: Slowly add the counter-ion solution to your compound solution, typically in a 1:1 molar ratio.
-
Precipitation & Isolation: If a salt forms, it will often precipitate from the solution. The resulting solid can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
Characterization: Analyze the resulting solid to confirm salt formation (e.g., using DSC, XRPD) and measure its aqueous solubility compared to the parent compound.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that has significantly higher aqueous solubility.[12][13][14] This is particularly useful for BCS Class II and IV compounds.[]
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
CD Selection: Choose a cyclodextrin based on the size of your molecule. β-Cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are most common.[12]
-
Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Complexation: Add an excess of your this compound derivative to the cyclodextrin solution.
-
Equilibration: Stir the mixture vigorously at room temperature for 24-72 hours. Sonication can sometimes accelerate the process.
-
Filtration: Filter the suspension to remove the undissolved compound. The filtrate now contains your compound solubilized within the cyclodextrin complex.
-
Quantification: Determine the concentration of your compound in the filtrate to quantify the solubility enhancement.
Strategy 4: Advanced Formulation Approaches
For later-stage development or challenging in vivo studies, formulation technologies that create stable, high-energy forms of the drug are often employed.
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[16][17] When exposed to an aqueous medium, the polymer dissolves quickly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate.[16][17][18] Common methods for preparation include solvent evaporation and hot-melt extrusion.[18]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[19] By reducing the particle size to the nanometer range, the surface area is dramatically increased, which, according to the Noyes-Whitney equation, leads to a higher dissolution velocity and saturation solubility.[20] Nanosuspensions can be prepared by media milling or high-pressure homogenization.[10]
Table 2: Comparison of Solubility Enhancement Strategies
| Technique | Principle | Pros | Cons | Best For |
| pH Adjustment | Ionization of drug | Simple, rapid, inexpensive[4] | Only for ionizable drugs; risk of precipitation upon dilution; potential for non-physiological pH.[4] | Initial in vitro screening |
| Co-solvency | Reduce solvent polarity | Simple, effective for lipophilic drugs[4][21] | Potential for toxicity, assay interference, precipitation upon dilution.[5][22] | In vitro screening, early in vivo PK |
| Salt Formation | Increase dissociation | Significant solubility increase; can improve stability and manufacturability.[8][9] | Only for ionizable drugs; risk of disproportionation.[9] | Lead optimization, preclinical development |
| Cyclodextrin Complexation | Encapsulation | High solubility enhancement; masks taste; improves stability.[12][14] | Increases formulation bulk; can be expensive. | Early formulation, in vivo studies |
| Solid Dispersion | Amorphous form in hydrophilic carrier | Enhances dissolution rate and bioavailability.[16][23] | Can be physically unstable (recrystallization); requires specialized equipment. | Preclinical & clinical formulation |
| Nanosuspension | Increased surface area | High drug loading; applicable to most insoluble drugs; improves bioavailability.[19] | Requires specialized equipment; potential for particle aggregation. | Preclinical & clinical formulation |
Part 4: Decision-Making Workflow for Solubility Enhancement
The following workflow provides a logical path for selecting the most appropriate solubilization strategy for your this compound derivative.
Caption: A decision tree for selecting a solubility enhancement strategy.
References
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). WJPR.
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
- Paudwal, S. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
-
Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
- Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). Universal Journal of Pharmaceutical Research.
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.).
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Acta Pharmaceutica Sinica B, 6(5), 429-440. [Link]
-
Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]
- Pawar, J., & Fule, R. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Sharma, D., & Saini, S. (2015). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 2(3), 235-244. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). Molecules. [Link]
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Huddersfield Repository.
- pH and Solubility. (n.d.). Fiveable.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
- Prodrug strategies to overcome poor water solubility. (2007).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Lab Alley.
-
Kumar, S., & Singh, P. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 17(4), 840-853. [Link]
- nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly w
- Nanosuspension: An approach to enhance solubility of drugs. (2011). Semantic Scholar.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI. [Link]
- How does pH affect solubility? (2025). askIITians.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- Co-solvent: Significance and symbolism. (2025). SciTechnol.
- Does pH affect solubility? (2023).
- Principles of Salt Formation. (2018).
-
Impact of pH on Solubility. (2020). YouTube. [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures. (2022). Journal of Chemical Theory and Computation. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2022). Pharmaceutics. [Link]
- Improving API Solubility by Salt and Cocrystal Form
- Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Analytical Chemistry.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma.
- Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2024). International Journal of Pharmaceutical and Bio-Medical Science.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
-
Kumar, S., & Sati, N. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Education and Research, 48(2), 58-66. [Link]
Sources
- 1. How does pH affect solubility? - askIITians [askiitians.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. longdom.org [longdom.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japer.in [japer.in]
- 18. scispace.com [scispace.com]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. ijmsdr.org [ijmsdr.org]
- 22. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
Technical Support Center: Refinement of Analytical Techniques for 1,2-Oxazole-4-carbothioamide
Welcome to the technical support center for the analysis of 1,2-Oxazole-4-carbothioamide and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this unique heterocyclic compound. The inherent chemical properties of the 1,2-oxazole ring combined with the carbothioamide group present specific challenges in analytical method development and troubleshooting.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why problems occur and how to systematically resolve them. We will explore the causal relationships behind experimental choices to ensure your methods are robust, reproducible, and self-validating.
General FAQs & Initial Considerations
This section addresses high-level questions that are crucial for setting up a successful analytical strategy for this compound.
Q1: What are the primary stability concerns for this compound during sample preparation and analysis?
A: The carbothioamide group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can convert it to the corresponding carboxamide. The oxazole ring itself is generally stable, but prolonged exposure to harsh conditions or high temperatures should be avoided.[1] For stock solutions, use aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and store at 2-8°C, protected from light. For mobile phases, maintain a pH between 3 and 7.
Q2: Which chromatographic mode is most suitable for this compound?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique. The compound has moderate polarity, making it well-suited for retention on C18 or C8 columns. The aromatic oxazole ring provides strong UV absorbance, typically around 254-280 nm, allowing for sensitive detection.
Q3: My compound appears to be degrading in the autosampler. How can I prevent this?
A: Degradation in the autosampler is often due to prolonged exposure to aqueous mobile phases or elevated temperatures.
-
Temperature Control: Set the autosampler temperature to a lower value, such as 4-10°C, to slow down potential degradation.
-
Injection Volume: Instead of diluting samples excessively in the mobile phase, prepare them in a stronger, aprotic solvent (like ACN or DMSO) and inject a smaller volume.
-
Sequence Time: Limit the time samples sit in the autosampler by running shorter sequences or preparing fresh samples for longer runs.
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound, from sample reception to final data interpretation and reporting.
Caption: A typical workflow for sample analysis.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Q4: I'm observing significant peak tailing for my this compound analyte. What is the cause and how can I fix it?
A: Peak tailing for this class of compounds is a common and multifaceted issue. The primary causes are secondary interactions with the stationary phase or issues with the mobile phase. The carbothioamide moiety is a known metal chelator, and its interaction with trace metal ions in the silica matrix or system hardware is a frequent culprit.
Causality:
-
Silanol Interactions: Free, acidic silanol groups (Si-OH) on the silica backbone of the stationary phase can interact strongly with the basic nitrogen atoms of the oxazole ring, causing tailing.
-
Metal Chelation: The sulfur and nitrogen atoms of the carbothioamide group can chelate with trace metal impurities (e.g., iron, nickel) present in the stainless-steel components of the HPLC system or within the silica packing material itself.
Solutions:
| Solution Category | Specific Action | Rationale |
| Mobile Phase Modification | Add a competing base (e.g., 0.1% Triethylamine, TEA) | TEA is a small basic molecule that competitively binds to active silanol sites, masking them from the analyte. |
| Add a chelating agent (e.g., 0.05% EDTA) | EDTA will bind to trace metal ions in the mobile phase and system, preventing the analyte from interacting with them. | |
| Lower the mobile phase pH (e.g., to pH 3 with formic acid) | Protonating the basic nitrogen on the oxazole ring can reduce interactions with acidic silanols. Use with caution to avoid hydrolysis. | |
| Stationary Phase Selection | Use a high-purity, end-capped column. | Modern columns have a much lower concentration of free silanols and metal impurities. |
| Use a column with a different stationary phase (e.g., Phenyl-Hexyl) | A different stationary phase may offer alternative retention mechanisms that are less prone to secondary interactions. | |
| System Check | Passivate the HPLC system with acid. | Flushing the system with an acidic solution (e.g., 20% nitric acid) can help remove metallic residues. Always follow manufacturer guidelines. |
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical approach to diagnosing and solving peak tailing.
Q5: My retention times are shifting between injections. What should I investigate?
A: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition.
Causality:
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or system startup.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation (e.g., inaccurate buffer concentration, evaporation of the organic component).
-
Temperature Fluctuation: The column temperature is not stable. Viscosity of the mobile phase and analyte retention are temperature-dependent.
-
Pump Performance: Poor pump performance, leaks, or malfunctioning check valves can lead to an inconsistent mobile phase composition being delivered to the column.
Solutions:
-
Ensure Adequate Equilibration: Always equilibrate the column with at least 10-15 column volumes of the initial mobile phase.
-
Standardize Mobile Phase Prep: Use volumetric flasks for accuracy and keep mobile phase reservoirs capped to prevent evaporation.
-
Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography.
-
Check System Pressure: Monitor the system pressure trace. Unstable or fluctuating pressure can indicate a pump issue or a leak that requires maintenance.
Troubleshooting Guide: Mass Spectrometry (MS)
Q6: I am struggling to get a strong signal for my compound using Electrospray Ionization (ESI). What should I try?
A: While the oxazole nitrogen is basic and should be amenable to positive ion ESI, the overall molecule's properties can affect ionization efficiency.
Causality:
-
Solvent Effects: High concentrations of non-volatile buffers (e.g., phosphate) can cause ion suppression. The sample might be insufficiently soluble in the spray solvent.
-
Suboptimal Source Conditions: The capillary voltage, gas temperatures, and gas flows are not optimized for your specific compound.
-
Adduct Formation: The analyte may be forming various adducts (e.g., [M+Na]+, [M+K]+) instead of the desired [M+H]+, splitting the signal and reducing the intensity of the target ion.
Solutions:
-
Switch to Volatile Modifiers: Replace phosphate buffers with 0.1% formic acid or acetic acid for positive mode, or 0.1% ammonium hydroxide for negative mode. These aid in protonation/deprotonation and are volatile.
-
Optimize Source Parameters: Perform a systematic optimization of source conditions. Infuse a standard solution of your analyte and adjust parameters one by one to maximize the signal for [M+H]+.
-
Consider APCI: If ESI efficiency remains low, Atmospheric Pressure Chemical Ionization (APCI) may be a better choice. APCI is a gas-phase ionization technique that is often more effective for less polar, neutral molecules.
-
Check for Adducts: Scan a wider mass range to look for sodium ([M+22]+) or potassium ([M+38]+) adducts. If they are prominent, it indicates contamination in the solvent or glassware. Use high-purity solvents and clean glassware thoroughly.
Q7: My MS/MS fragmentation is unusual, and I'm not seeing the expected fragments. Why?
A: The fragmentation of the this compound is influenced by the stability of the heterocyclic ring and the presence of the thioamide group. The fragmentation is often initiated by the cleavage of the weakest bonds. A review of mass spectrometric analysis of oxadiazoles suggests that heterocyclic cleavage is a primary fragmentation pathway.[2][3]
Causality & Expected Fragmentation:
-
Ring Opening: A common pathway for oxazoles is the cleavage of the N-O bond, followed by further rearrangements and losses.
-
Loss of Small Molecules: Expect to see losses corresponding to stable neutral molecules like CO, HCN, and molecules related to the carbothioamide group such as H₂S or HNCS.
-
Collision Energy: If the collision energy (CE) is too high, you may be over-fragmenting the molecule into very small, uninformative ions. If it's too low, you won't see any significant fragmentation.
Impurity Identification Workflow
Caption: Using MS/MS to logically deduce the structure of an unknown impurity.
Troubleshooting Guide: NMR Spectroscopy
Q8: The N-H protons from the carbothioamide group are very broad or not visible in my ¹H NMR spectrum. Is the compound degrading?
A: This is a very common phenomenon and usually does not indicate degradation.[4]
Causality:
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can cause rapid relaxation of both itself and adjacent protons, leading to significant signal broadening.
-
Chemical Exchange: The amide/thioamide protons are acidic and can exchange with trace amounts of water or other protic impurities in the deuterated solvent. If the rate of this exchange is on the NMR timescale, the peak will broaden, sometimes to the point of disappearing into the baseline.[4]
Solutions:
-
D₂O Shake: To confirm the presence of an exchangeable proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad N-H signal should disappear as the protons are replaced by deuterium.[4]
-
Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.
-
Use a Dry Solvent: Use a fresh ampule of high-purity deuterated solvent (e.g., DMSO-d₆) to minimize the amount of residual water. DMSO-d₆ is also useful as it can form hydrogen bonds with the N-H protons, slowing their exchange rate compared to a solvent like CDCl₃.
Q9: I am having difficulty assigning the quaternary carbons of the oxazole ring in my ¹³C NMR spectrum. How can I definitively assign them?
A: Quaternary carbons do not have attached protons, so they do not show up in a DEPT-135 experiment and can have weak signals in a standard ¹³C spectrum due to long relaxation times.
Causality & Solution:
-
No Direct Proton Correlation: Since there are no directly attached protons, 1D and simple 2D experiments like COSY or HSQC will not help.
-
HMBC is Key: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task. It shows correlations between carbons and protons that are two or three bonds away. By observing the long-range correlations from known protons (e.g., the proton at C5 of the oxazole ring) to the quaternary carbons, you can unambiguously assign their chemical shifts. For example, the proton on C5 should show a correlation to the quaternary carbon at C4.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method
This protocol provides a starting point for the analysis of this compound. Optimization will be required.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 260 nm |
| Injection Volume | 2 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Methodology:
-
Prepare mobile phases A and B. Ensure they are fully degassed by sonication or vacuum filtration.
-
Install the column and set the column oven to 35°C.
-
Purge the pump lines with the new mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~10 µg/mL using the sample diluent.
-
Inject the sample and acquire the data.
Protocol 2: Sample Preparation for NMR Analysis
-
Weigh approximately 5-10 mg of the purified sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for observing exchangeable protons).
-
Cap the tube and vortex for 30 seconds or until the sample is fully dissolved. A brief, gentle warming may be necessary for less soluble compounds.
-
Insert the NMR tube into the spinner turbine, ensuring the depth is set correctly for the instrument.
-
Acquire standard ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra as needed for full structural elucidation.
References
-
Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
PMC. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. [Link]
-
ResearchGate. (2021). 1H NMR spectrum of compound 4. [Link]
-
PMC. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PubMed Central. [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]
-
MDPI. (2020). Naturally Occurring Oxazole-Containing Peptides. [Link]
-
PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. [Link]
-
SciSpace. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
Beilstein Journals. (2012). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]
-
Semantic Scholar. (2009). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. [Link]
-
Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]
-
Regulatory Research in Medicine. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
-
Royal Society of Chemistry. (2023). One-pot synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes. [Link]
-
MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. [Link]
Sources
Technical Support Center: Addressing Stability Challenges of 1,2-Oxazole-4-carbothioamide in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,2-Oxazole-4-carbothioamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block.[1] While valuable in synthesis, its stability in solution can present significant challenges. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you diagnose, mitigate, and manage these stability issues effectively, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: I've observed my solution of this compound developing a yellow tint and showing new spots on my TLC/LC-MS. What is happening?
This is a classic sign of compound degradation. Both the 1,2-oxazole ring and the carbothioamide functional group are susceptible to decomposition under common laboratory conditions. The primary culprits are hydrolysis, oxidation, and photolysis.[2][3][4] The formation of new, often more polar, impurities will manifest as streaking or distinct new spots on a TLC plate and new peaks in a chromatogram.
Q2: What are the primary chemical degradation pathways for this molecule?
There are two main pathways of concern:
-
Hydrolysis: The oxazole ring is sensitive to both acidic and basic conditions, which can catalyze a ring-opening reaction to form an α-acylamino ketone intermediate.[5] Concurrently, the carbothioamide group can undergo hydrolysis, similar to an amide or thioester, to yield the corresponding 1,2-oxazole-4-carboxylic acid.[6] This hydrolysis is often accelerated by changes in pH and temperature.[7]
-
Oxidation & Photolysis: Oxazole rings are known to be susceptible to oxidation and photochemical degradation.[2][4] Exposure to atmospheric oxygen, reactive oxygen species in media, or even ambient laboratory light can initiate ring cleavage and fragmentation.[8]
Q3: How significantly do pH and solvent choice impact the stability of this compound?
The impact is substantial.
-
pH: The molecule is most stable in a neutral pH range (approx. 6.0-7.5). Strong acidic conditions (pH < 4) or strong basic conditions (pH > 9) can dramatically accelerate hydrolytic degradation of the oxazole ring.[5] Base-catalyzed hydrolysis of the carbothioamide is also a significant risk.[7]
-
Solvent: Protic solvents, especially water, are direct reactants in hydrolysis.[9] The stability generally increases in aprotic organic solvents like DMSO, DMF, or acetonitrile. However, even trace amounts of water in these solvents can lead to slow degradation over time. Solvent polarity can also influence the rate and pathway of degradation.[10]
Q4: What are the recommended storage conditions for solutions of this compound?
To ensure maximum stability, follow these guidelines:
-
Short-Term (working solutions, <24 hours): Prepare fresh in a high-purity aprotic solvent (e.g., anhydrous DMSO or acetonitrile). If an aqueous buffer is required, use a neutral pH buffer and keep the solution on ice or at 4°C, protected from light.
-
Long-Term (>24 hours): Solutions should be stored at -20°C or, ideally, -80°C.[11] They should be aliquoted to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.[12] Use amber vials or wrap containers in foil to protect against light.[3] For ultimate stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Section 2: Troubleshooting Guide - Diagnosing & Solving Instability
This section provides structured approaches to common experimental problems.
Issue 1: Rapid Degradation During Aqueous Buffer Assays
-
Observation: You see a rapid loss of the parent compound peak and the appearance of new peaks in your HPLC analysis within hours of preparing the compound in an aqueous buffer for a biological or chemical assay.
-
Primary Suspect: pH-mediated hydrolysis.
-
Diagnostic Plan: The first step is to determine the compound's pH-rate profile. This involves systematically measuring the degradation rate across a range of pH values. This will identify the pH of maximum stability and quantify its sensitivity to acidic and basic conditions.
-
Workflow for Diagnosis:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. carewellpharma.in [carewellpharma.in]
- 10. sciepub.com [sciepub.com]
- 11. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common side reactions in 1,2-Oxazole-4-carbothioamide synthesis
Welcome to the technical support center for the synthesis of 1,2-Oxazole-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot experimental issues and optimize your reaction outcomes.
Introduction
The synthesis of this compound typically proceeds through a two-step sequence: first, the formation of the 1,2-oxazole-4-carbonitrile core, followed by the conversion of the nitrile functionality to a carbothioamide. Each of these steps presents a unique set of challenges that can impact yield and purity. This guide provides a structured approach to identifying and resolving these issues.
Part 1: Troubleshooting the Synthesis of 1,2-Oxazole-4-carbonitrile
The formation of the 1,2-oxazole-4-carbonitrile intermediate is a critical step that lays the foundation for the final product. Issues at this stage will invariably affect the subsequent thiohydrolysis.
Frequently Asked Questions (FAQs)
Q1: My reaction to form 1,2-oxazole-4-carbonitrile from an α,β-unsaturated ketone and hydroxylamine results in a low yield of the desired product. What are the likely causes?
A1: Low yields in this cyclization reaction can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Suboptimal reaction conditions: The temperature, solvent, and base used can significantly influence the reaction outcome. It is crucial to ensure all reagents are fresh and used in the correct stoichiometry.
-
Side reactions: The formation of byproducts is a common cause of low yields. One notable side reaction is the formation of a Michael adduct between the hydroxylamine and the α,β-unsaturated ketone without subsequent cyclization.
Q2: I am observing multiple spots on my TLC plate after the synthesis of 1,2-oxazole-4-carbonitrile. How can I identify the major byproduct?
A2: The most common byproduct is often the uncyclized oxime intermediate. This can be identified by techniques such as NMR spectroscopy, which would show the characteristic proton and carbon signals of the oxime functional group, or by mass spectrometry. If you are using a solvent like DMF in a copper-mediated synthesis from an acetophenone, a common side product can be N,N-dimethyl-2-oxo-2-phenylacetamide[1].
Troubleshooting Guide: Low Yield and Impurity Formation
| Symptom | Potential Cause | Recommended Solution |
| Low to no product formation | Inactive reagents or incorrect stoichiometry. | Verify the purity and activity of your starting materials and reagents. Ensure accurate measurement of all components. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some cyclizations may require heating, while others proceed efficiently at room temperature. | |
| Multiple byproducts observed on TLC | Formation of uncyclized intermediates (e.g., oxime). | Increase the reaction time or temperature to promote cyclization. The choice of a different base or solvent may also facilitate the desired reaction pathway. |
| N-acylation of the starting amine if applicable. | In syntheses involving amino-oxazoles, excess acylating agent can lead to N-acylation as a side reaction[2]. Use a stoichiometric amount of the acylating agent. | |
| Difficulty in purifying the product | Co-elution of product and impurities. | Employ alternative purification techniques such as recrystallization or preparative HPLC. Modifying the solvent system for column chromatography can also improve separation. |
Experimental Protocol: Synthesis of 5-Aryloxazole-4-carbonitrile
A reported method for the synthesis of 5-aryloxazole-4-carbonitrile involves the reaction of acetophenone with potassium ferricyanide in the presence of a copper(II) bromide catalyst.
Materials:
-
Acetophenone (1.0 mmol)
-
Potassium ferricyanide (0.4 mmol)
-
Copper(II) bromide (1.0 mmol)
-
DMF (3 mL)
Procedure:
-
Combine acetophenone, potassium ferricyanide, and copper(II) bromide in a reaction vessel with DMF.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the crude product.
-
Purify the crude product by column chromatography.[1]
Visualization of Reaction Pathway and Side Reactions
Caption: Synthesis of 1,2-oxazole-4-carbonitrile and common side reactions.
Part 2: Troubleshooting the Conversion of Nitrile to Carbothioamide
The conversion of the 1,2-oxazole-4-carbonitrile to the corresponding carbothioamide is typically achieved through thiohydrolysis, often using reagents like hydrogen sulfide (H₂S) or Lawesson's reagent. This step is prone to its own set of side reactions.
Frequently Asked Questions (FAQs)
Q1: My attempt to convert the nitrile to a carbothioamide resulted in the formation of the corresponding amide instead. Why did this happen?
A1: The formation of an amide during thiohydrolysis indicates the presence of water in your reaction system. The nitrile group can be hydrolyzed to an amide under either acidic or basic conditions, and this reaction can compete with the desired thiohydrolysis.[3][4]
Q2: I am experiencing decomposition of my 1,2-oxazole ring during the thiohydrolysis step. How can I prevent this?
A2: The 1,2-oxazole ring can be sensitive to the reaction conditions required for thiohydrolysis, particularly if harsh reagents or high temperatures are employed. The pyridine-type nitrogen at position 2 can be protonated, potentially leading to ring-opening reactions.[5] Using milder thiohydrolysis conditions, such as bubbling H₂S gas through the reaction mixture at a controlled temperature, may prevent decomposition.
Troubleshooting Guide: Thiohydrolysis of 1,2-Oxazole-4-carbonitrile
| Symptom | Potential Cause | Recommended Solution |
| Formation of amide byproduct | Presence of water in the reaction. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of the oxazole ring | Harsh reaction conditions (high temperature, strong acid/base). | Employ milder thiohydrolysis reagents or conditions. Optimize the reaction temperature and time to favor the desired conversion without degrading the starting material. |
| Low conversion to carbothioamide | Insufficient reactivity of the thiohydrolysis reagent. | Consider using a more reactive thioating agent, such as Lawesson's reagent, but be mindful of potential side reactions and the need for careful temperature control. |
| Formation of 1,2,4-thiadiazoles | Oxidative dimerization of the carbothioamide product. | This can occur if an oxidizing agent is present. Ensure the reaction is carried out under inert conditions and that all reagents are free from oxidizing impurities. |
Experimental Protocol: General Procedure for Thiohydrolysis of a Nitrile
Materials:
-
1,2-Oxazole-4-carbonitrile
-
Anhydrous solvent (e.g., pyridine, DMF)
-
Hydrogen sulfide gas or Lawesson's reagent
-
Base (e.g., triethylamine)
Procedure (using H₂S):
-
Dissolve the 1,2-oxazole-4-carbonitrile in an anhydrous solvent in a reaction vessel equipped with a gas inlet and outlet.
-
Add a suitable base, such as triethylamine.
-
Bubble hydrogen sulfide gas through the solution at a controlled rate and temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, purge the system with an inert gas to remove excess H₂S.
-
Perform an appropriate work-up and purify the product.
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for the thiohydrolysis of 1,2-oxazole-4-carbonitrile.
References
- Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. (URL not available)
- Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. (URL not available)
- Synthesis and Friedländer Reactions of 5Amino4-cyano-1,3-oxazoles. Request PDF. (URL not available)
- Synthesis of new 5-amino-4-cyano-2-undecyl-1,3-oxazoles 1-4.
- Synthesis of oxazole-4-carbonitrile. Download Scientific Diagram.
- Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling. RSC Publishing. (URL not available)
- Synthesis of 5-amino-4-cyano-1,3-oxazoles 1–3.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. (URL not available)
- Reactions of Nitriles. Chemistry Steps. (URL not available)
- 7.8 Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks. (URL not available)
- Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. PMC - NIH. (URL not available)
- 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. (URL not available)
- Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. (URL not available)
- Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl Cinnamonitriles with Active Methylene Reagents.
- Nitriles: Reactions Forming and Reactions of. YouTube. (URL not available)
- Cyano-Substituted 2-Carboxyimidazoles: Synthesis of 4-Cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1 H -imidazole-2-carboxylate Potassium Salt.
- Method for preparing 5-cyano-4-methyl-oxazole.
- Process for the manufacture of 5-cyano-4-lower alkyl-oxazoles.
Sources
- 1. Copper( ii )-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01983A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing Regioselectivity in 1,2-Oxazole-4-Carbothioamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Oxazole-4-carbothioamide and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with controlling the regioselectivity of its reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Regioselectivity
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] A primary challenge in its synthetic application arises from the ambident nucleophilicity of the carbothioamide group. This functional group possesses two potential sites for electrophilic attack: the sulfur atom and the nitrogen atom. The selective functionalization of one site over the other is crucial for the synthesis of desired target molecules and the avoidance of isomeric mixtures that can be difficult to separate. This guide will provide a framework for understanding and controlling these reactions.
Core Principle: The Ambident Nucleophilicity of the Carbothioamide Group
The carbothioamide moiety, upon deprotonation or in its neutral form, exists as a resonance hybrid. The negative charge in the conjugate base is delocalized between the sulfur and nitrogen atoms, leading to two distinct nucleophilic centers.
Caption: Resonance structures of the deprotonated carbothioamide.
This dual reactivity is the root of regioselectivity challenges. The key to controlling the reaction outcome lies in understanding the electronic properties of these two nucleophilic sites and the nature of the electrophile.
Frequently Asked Questions (FAQs)
Q1: I am trying to alkylate my this compound with an alkyl halide. Will the reaction occur on the sulfur or the nitrogen?
A: In general, you should expect the reaction to occur preferentially on the sulfur atom . This is predicted by the Hard and Soft Acids and Bases (HSAB) principle.[1][2][3][4][5] The sulfur atom is a "soft" nucleophile, and alkyl halides are typically "soft" electrophiles. The principle states that soft nucleophiles prefer to react with soft electrophiles.[3]
Q2: What about acylation with an acyl chloride? Where will that react?
A: Acylation is expected to occur primarily on the nitrogen atom . Acyl chlorides, with their highly polarized and electron-deficient carbonyl carbon, are considered "hard" electrophiles. The nitrogen atom of the carbothioamide is a "harder" nucleophilic center compared to the sulfur atom. The HSAB principle predicts that hard electrophiles will preferentially react with hard nucleophiles.[2][5]
Q3: My alkylation reaction is giving me a mixture of S- and N-alkylated products. How can I improve the selectivity for the S-alkylated product?
A: Achieving high selectivity often requires careful optimization of reaction conditions. Here are the key factors to consider:
-
Choice of Base: A weaker base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF or acetonitrile is often a good starting point for selective S-alkylation. Stronger bases, like sodium hydride (NaH) or alkoxides, can lead to a higher population of the harder N-anion, potentially increasing the amount of the N-alkylated side product.
-
Solvent: Polar aprotic solvents (e.g., DMF, acetone, THF) are generally preferred for S-alkylation. Protic solvents can solvate the nitrogen atom through hydrogen bonding, potentially hindering its reactivity, but can also affect the nucleophilicity of the sulfur.
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the less favored N-alkylation pathway.
Q4: How can I favor N-acylation and avoid S-acylation?
A: To favor N-acylation:
-
Use a Hard Acylating Agent: Acyl chlorides and anhydrides are excellent choices.
-
Use a Non-nucleophilic Base: A hindered base like triethylamine or diisopropylethylamine can be used to scavenge the HCl byproduct without competing in the acylation. The presence of a base is crucial to deprotonate the nitrogen, making it a more potent nucleophile.
-
Consider a Two-Step Procedure: In some cases, converting the thioamide to a more reactive silyl thioimidate by treatment with a silylating agent can direct subsequent acylation to the nitrogen atom.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem Description | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion to the desired S-alkylated product. | 1. Insufficiently reactive alkylating agent. 2. Base is too weak or insoluble. 3. Reaction temperature is too low. | 1. Switch from an alkyl chloride to a more reactive alkyl bromide or iodide. 2. Use a stronger base like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. 3. Gradually increase the reaction temperature, monitoring for the appearance of the N-alkylated byproduct by TLC or LC-MS. |
| Formation of a significant amount of N-alkylated regioisomer. | 1. The electrophile is too "hard". 2. The base is too strong. 3. The reaction temperature is too high. | 1. If possible, choose a softer alkylating agent (e.g., use an alkyl bromide instead of a tosylate). 2. Switch to a milder base (e.g., from NaH to K₂CO₃). 3. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Mixture of N- and S-acylated products. | 1. The thioamide is reacting in its neutral form. 2. The acylating agent is not "hard" enough. | 1. Ensure a suitable base (e.g., triethylamine) is present in at least stoichiometric amounts to deprotonate the nitrogen. 2. Use a highly reactive acyl chloride or anhydride. |
| Difficulty separating the S- and N-isomers. | The isomers have very similar polarities. | 1. Optimize the reaction for higher selectivity to minimize the formation of the undesired isomer. 2. Try a different column chromatography eluent system with varying polarity and solvent composition (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol). 3. Consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group. |
Predictive Framework for Regioselectivity
The HSAB principle provides a robust qualitative framework for predicting the outcome of these reactions.
| Nucleophilic Site | HSAB Classification | Preferred Electrophiles | Example Electrophiles | Expected Product |
| Sulfur | Soft Base | Soft Acids | Alkyl iodides, alkyl bromides, Michael acceptors | S-substituted imidothioate |
| Nitrogen | Hard Base | Hard Acids | Acyl chlorides, anhydrides, protons, silyl halides | N-substituted thioamide |
digraph "Decision_Workflow" { graph [fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];start [label="Desired Product?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_alkylation [label="S-Alkylation/Arylation"]; n_acylation [label="N-Acylation"]; electrophile_s [label="Choose a 'Soft' Electrophile\n(e.g., Alkyl Bromide/Iodide)"]; electrophile_n [label="Choose a 'Hard' Electrophile\n(e.g., Acyl Chloride)"]; conditions_s [label="Select Mild Conditions:\n- Weaker Base (K₂CO₃)\n- Polar Aprotic Solvent (DMF)\n- Lower Temperature (0-25 °C)"]; conditions_n [label="Select Conditions for N-Anion:\n- Stoichiometric Base (Et₃N)\n- Anhydrous Conditions"]; outcome_s [label="Favored S-Alkylation", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_n [label="Favored N-Acylation", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> s_alkylation [label=" Alkylation"]; start -> n_acylation [label=" Acylation"]; s_alkylation -> electrophile_s; electrophile_s -> conditions_s; conditions_s -> outcome_s; n_acylation -> electrophile_n; electrophile_n -> conditions_n; conditions_n -> outcome_n;
}
Caption: Decision workflow for enhancing regioselectivity.
Experimental Protocols
Protocol 1: Selective S-Alkylation
This protocol is designed to maximize the yield of the S-alkylated product.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add finely powdered potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective N-Acylation
This protocol aims to achieve selective acylation on the nitrogen atom.
-
Dissolve this compound (1.0 eq) in anhydrous THF or dichloromethane (0.2 M) containing triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Analytical Characterization of Regioisomers
Confirming the structure of your product is essential. NMR spectroscopy is a powerful tool for distinguishing between S- and N-substituted isomers.
-
¹H NMR: In S-alkylated products, the N-H proton is still present and will appear as a broad singlet. In N-alkylated products, this N-H signal will be absent, and you will see new signals corresponding to the protons of the newly introduced alkyl group on the nitrogen. The chemical shifts of the protons adjacent to the sulfur or nitrogen will also be characteristically different.
-
¹³C NMR: The chemical shift of the carbon in the C=S or C=N bond is highly informative. The thioamide carbon (C=S) in the starting material and N-acylated products will have a distinct chemical shift compared to the iminothiocarbonyl carbon (C=N) in the S-alkylated products.
-
X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.[6][7]
References
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
- Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
- Isoxazole synthesis. Organic Chemistry Portal.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- A review of isoxazole biological activity and present synthetic techniques.
- Regioselective synthesis of 3‐hydroxyisoxazoles and 5‐isoxazolones from β‐amino α,β‐unsatur
- Synthesis of various 3,5-diarylisoxazoles with the scope of...
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
- Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- Divergent regioselectivity in photoredox-catalyzed hydrofunctionalization reactions of unsatur
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
- Hard and Soft Acid and Base Theory. Chemistry LibreTexts.
- Thioamide synthesis by thioacyl
- Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed.
- Alkylation Reaction of Functionally Substituted 2-Hydrazine-1-carbothioamides with Some Unsaturated and Aryl Halides and Biological Activity of the Synthesized Compounds.
- Oxazole-4-carbothioamide. MySkinRecipes.
- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. NIH.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- A review of isoxazole biological activity and present synthetic techniques.
- Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. New Journal of Chemistry (RSC Publishing).
- 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. PMC - NIH.
- Thioacylation strategies...
- Thioamide Synthesis: Thioacyl-N-phthalimides as Thioacylating Agents.
- Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation.
- N‐alkylation of various amides with benzyl alcohol catalyzed by...
- HSAB theory. Wikipedia.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- HARD AND SOFT ACIDS AND BASES (HSAB).
- Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modific
- On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
- Divergent and Chemoselective Transformations of Thioamides with Designed Carbene Equivalents. PubMed.
- APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PubMed Central.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
- X-ray crystal structure of 5h, with atom-numbering scheme...
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
- Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S)
- Troubleshooting guide for the synthesis of isoxazole deriv
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
- Construction of Isoxazole ring: An Overview.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HSAB theory - Wikipedia [en.wikipedia.org]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Biological Assays Involving 1,2-Oxazole-4-carbothioamide
Introduction: The 1,2-oxazole heterocycle and its derivatives are of significant interest in medicinal chemistry and drug discovery, serving as building blocks for a wide range of biologically active agents, including potential enzyme inhibitors and antimicrobial compounds.[1][2][3] 1,2-Oxazole-4-carbothioamide (CAS: 118802-31-6), in particular, presents a unique scaffold for researchers. However, its specific physicochemical properties, stemming from the oxazole ring and the carbothioamide group, can introduce challenges in biological assay development, leading to issues with solubility, stability, and data interpretation.
This technical support guide provides researchers, scientists, and drug development professionals with a structured, in-depth resource for troubleshooting and refining biological assays involving this compound. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable and reproducible data.
Section 1: Foundational Knowledge & Initial Compound Handling (FAQs)
This section addresses the most common initial questions regarding the physical properties and handling of this compound to prevent common errors before an experiment begins.
Q1: What are the basic properties of this compound that I should be aware of?
A1: Understanding the fundamental properties of your compound is the first step to successful assay design. Key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 118802-31-6 | [2][4][5] |
| Molecular Formula | C₄H₄N₂OS | [1][2][4] |
| Molecular Weight | ~128.16 g/mol | [1][2][4] |
| Appearance | Pale yellow solid | [2] |
| Purity (Typical) | ≥99% (by HPLC) | [2] |
| Hazard Profile | Irritant | [5] |
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical for maintaining the integrity of the compound.
-
Storage Temperature: this compound should be stored at 2-8°C.[1][2][6]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment to prevent degradation from moisture and oxidation.
-
Handling: Due to its classification as an irritant, always handle the compound in a well-ventilated area or chemical fume hood.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling information.[5]
Q3: My compound won't dissolve. What solvents should I use, and how do I determine its solubility limit?
A3: Poor solubility is a primary cause of assay failure, leading to inaccurate concentration-response curves and false negatives. The carbothioamide moiety can limit aqueous solubility.
-
Initial Solvent Choice: For creating high-concentration stock solutions, start with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Causality: These solvents are effective at breaking the crystal lattice energy of solid compounds and forming stable solute-solvent interactions. It is critical to use anhydrous-grade solvents to prevent compound degradation.
-
Determining Solubility: Do not assume a published solubility value. It is essential to determine the practical solubility of your specific batch in your chosen solvent and, more importantly, its kinetic solubility in your final assay buffer. Follow the protocol below.
Section 2: Troubleshooting Assay Variability & Artifacts
Inconsistent data is a common frustration in screening campaigns. This section breaks down the likely causes and provides logical, step-by-step solutions.
Issue 1: Inconsistent results, poor dose-response curves, or loss of activity over time.
This is often traced back to either compound instability in the aqueous assay environment or non-specific binding.
-
Q: Under what conditions might this compound be unstable?
-
A: The 1,2-oxazole ring, while generally stable, can be susceptible to cleavage under certain conditions. The N-O bond is relatively weak and can be cleaved by strong bases or reductive conditions (e.g., presence of certain metals or reducing agents like DTT, which may be present in some assay buffers).[7] The carbothioamide group can also be prone to hydrolysis, especially at non-neutral pH.
-
-
Q: How can I definitively test the stability of my compound in my specific assay buffer?
-
A: You must perform an empirical stability test. A simple time-course experiment using a concentration-measuring technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. See Protocol 2 for a detailed methodology. This test validates that the concentration you think you are testing is the concentration that is actually present during the assay.
-
-
Q: My results are not dose-dependent, and the IC₅₀ value is inconsistent. Could the compound be sticking to my labware?
-
A: Yes. This is a phenomenon known as non-specific binding. Hydrophobic compounds can adsorb to the plastic surfaces of microplates, pipette tips, and storage tubes, effectively lowering the free concentration of the compound available to interact with the biological target.
-
Solution:
-
Add a Detergent: Include a low concentration (typically 0.005% to 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer. This acts as a blocking agent, preventing the compound from binding to plastic surfaces.
-
Use Low-Binding Plates: Consider using commercially available low-binding microplates for sensitive assays.
-
BSA Addition: Adding a small amount of Bovine Serum Albumin (BSA, ~0.1%) can also mitigate non-specific binding, but be cautious as it may interfere with some protein-based assays.
-
-
Issue 2: High background signal or apparent false positives in my screening assay.
These issues often arise from direct interference of the compound with the assay's detection technology.
-
Q: How do I check if the compound itself is interfering with my optical assay (absorbance or fluorescence)?
-
A: This is a critical control experiment. Run the assay in a "cell-free" or "enzyme-free" format.
-
Method: Prepare your assay plate exactly as you would for the main experiment, including all buffers, substrates, and your compound at various concentrations. Omit only the biological target (e.g., cells, enzyme, receptor).
-
Interpretation: Read the plate at your assay's wavelength. If you observe a signal that is dependent on the concentration of your compound, you have identified intrinsic absorbance or fluorescence interference. This signal must be subtracted from your primary assay data.
-
-
Q: The carbothioamide group looks reactive. Could it be causing assay artifacts?
-
A: Yes, the sulfur atom in a carbothioamide can be redox-active and may participate in reactions that lead to false positives.
-
Potential Mechanisms:
-
Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins or interfere with reporter systems (e.g., oxidizing a fluorescent probe).
-
Covalent Modification: The thioamide moiety can, under certain conditions, act as a nucleophile or be oxidized to a more reactive species, potentially leading to covalent modification of the target protein or other assay components. This is a known mechanism for some enzyme inhibitors but can be an unwanted artifact if it's non-specific.
-
-
Troubleshooting Workflow: A logical workflow is essential to diagnose and mitigate these potential issues. See the diagram below for a systematic approach.
-
Section 3: Visual Guides & Diagrams
Visual aids provide a clear, at-a-glance summary of complex experimental workflows and decision-making processes.
Experimental Workflow for Compound Validation
Caption: A standard workflow for validating a new compound before and during a screening campaign.
Troubleshooting Decision Tree for Assay Artifacts
Caption: A decision tree to systematically troubleshoot common causes of assay artifacts.
Section 4: Key Experimental Protocols
These detailed protocols provide step-by-step methodologies for the crucial validation experiments discussed in this guide.
Protocol 1: Assessing Kinetic Solubility in Aqueous Assay Buffer
Objective: To determine the maximum concentration at which the compound remains soluble in the final assay buffer without precipitation.
-
Prepare Stock Solution: Create a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, etc.).
-
Dilution into Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your final assay buffer (e.g., 98 µL) in a clear 96-well plate. This maintains a constant final DMSO concentration (e.g., 2%).
-
Incubation: Mix the plate well and incubate at the assay's intended temperature for a relevant period (e.g., 1-2 hours).
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness or precipitate. A plate reader capable of measuring light scatter (nephelometry) can also be used for a quantitative assessment.
-
Determination: The highest concentration that remains clear is the kinetic solubility limit. All subsequent assays should use concentrations at or below this limit.
Protocol 2: Assessing Compound Stability in Aqueous Assay Buffer by HPLC
Objective: To quantify the degradation of the compound over time in the final assay buffer.
-
Prepare Sample: Dilute the DMSO stock of this compound into your final assay buffer to a known concentration that is below its solubility limit (e.g., 10 µM).
-
Time Points: Aliquot the sample into several vials.
-
Incubation: Place the vials at the intended assay temperature.
-
Analysis: At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr, 4 hr), quench the reaction by adding an equal volume of cold acetonitrile to one vial. The acetonitrile will precipitate proteins and halt degradation.
-
HPLC Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by reverse-phase HPLC with UV detection.
-
Quantification: Create a standard curve with the compound in your mobile phase. Calculate the percentage of the initial compound remaining at each time point by comparing the peak area to the t=0 sample.
-
Interpretation: A loss of >10-15% of the parent compound over the assay duration suggests significant instability that needs to be addressed.
References
- MySkinRecipes. Oxazole-4-carbothioamide.
- Chem-Impex. Oxazole-4-carbothioic acid amide.
- BenchChem.
- Santa Cruz Biotechnology. Oxazole-4-carbothioic acid amide.
- ChemScene. 1,2,4-Oxadiazole-3-carbothioamide.
- Matrix Scientific. oxazole-4-carbothioamide.
- PubMed.
- PMC - NIH.
Sources
- 1. Oxazole-4-carbothioamide [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 118802-31-6 Cas No. | oxazole-4-carbothioamide | Matrix Scientific [matrixscientific.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 1,2-Oxazole-4-carbothioamide and its Analogs
In the landscape of modern drug discovery, the journey from a promising hit compound to a validated therapeutic candidate is both complex and critical. Phenotypic screening, a powerful approach that identifies molecules based on their effect in a biological system, often yields novel compounds with exciting therapeutic potential.[1] However, the very nature of this unbiased discovery method presents a significant challenge: identifying the specific molecular target through which the compound exerts its effect. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the validation of the biological target of a novel bioactive molecule, using the hypothetical hit compound, 1,2-Oxazole-4-carbothioamide, as our case study.
The oxazole and carbothioamide moieties are found in a variety of biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5][6][7][8][9] This chemical heritage makes our hypothetical compound a compelling starting point for a target validation campaign. This guide will navigate through a multi-pronged approach, comparing and contrasting key experimental strategies to build a robust case for target engagement and functional validation. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" for each step.
The Strategic Imperative: Why Target Validation is Non-Negotiable
A poorly validated target can lead to immense downstream costs, failed clinical trials, and the abandonment of a potentially valuable therapeutic scaffold. Rigorous target validation is the cornerstone of a successful drug discovery program, ensuring that the observed phenotype is a direct consequence of the compound's interaction with its intended target.[10] This process mitigates the risk of pursuing compounds with misleading off-target effects or those that act through a non-viable mechanism.
Our strategic workflow for validating the target of this compound will be a phased approach, moving from initial target identification to definitive validation of target engagement in a cellular context.
Caption: A strategic workflow for the validation of a novel compound's biological target.
Phase 1: Casting a Wide Net - Affinity-Based Target Identification
The first crucial step after identifying a hit from a phenotypic screen is to generate a list of potential protein interactors. Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful, direct biochemical method for this purpose.[11][12][13]
The Rationale
The principle behind AP-MS is to use the small molecule as "bait" to "fish out" its binding partners from a complex protein mixture, such as a cell lysate.[1][11] By immobilizing a derivative of this compound onto a solid support (e.g., agarose beads), we can create an affinity matrix. When cell lysate is passed over this matrix, proteins that bind to the compound are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.
Comparative Advantage
| Method | Principle | Pros | Cons |
| Affinity Chromatography-MS | Immobilized compound captures binding proteins from lysate for MS identification. | Direct biochemical evidence of interaction. Unbiased, can identify novel targets. | Requires chemical modification of the compound. Can generate false positives from non-specific binding. May miss weak or transient interactions. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active sites of enzyme families. | Identifies targets in their native state. Provides information on enzyme activity. | Limited to specific enzyme classes with suitable reactive probes. Requires probe synthesis. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | Label-free method. Can be performed in cell lysates. | Not all binding events confer protease resistance. Can be less sensitive than other methods. |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). It is crucial that the linker is attached at a position that does not interfere with the compound's biological activity. A control compound, ideally an inactive analog, should also be synthesized and immobilized.
-
Preparation of Cell Lysate: Culture and harvest cells relevant to the observed phenotype. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Purification:
-
Incubate the cell lysate with the compound-conjugated beads and control beads (with the inactive analog or no compound) in parallel.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins, often using a denaturing agent like SDS or by competing with an excess of the free compound.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise protein bands that are unique to or significantly enriched in the active compound pulldown compared to the control.
-
Digest the proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS).
Phase 2: Confirming Target Engagement in a Cellular Context
While AP-MS provides a list of potential interactors, it does not confirm that the compound binds to the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in situ.[14][15][16][17]
The Rationale
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][16] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will require a higher temperature to unfold. By measuring the amount of soluble protein remaining at different temperatures, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is strong evidence of target engagement.[16][17]
Comparative Advantage
| Method | Principle | Pros | Cons |
| CETSA | Ligand binding increases the thermal stability of the target protein. | Label-free. Performed in intact cells or tissues, providing physiological relevance. Confirms direct target engagement. | Not all proteins exhibit a clear thermal shift. Can be lower throughput for initial screening. Requires a specific antibody for detection (Western blot-based). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires large amounts of purified protein. Low throughput. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein. | Real-time kinetic data (kon, koff). High sensitivity. | Requires purified protein. Immobilization can affect protein conformation. |
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells with either this compound at a relevant concentration or a vehicle control (e.g., DMSO).
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild detergent.
-
Separate the soluble fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection:
-
Quantify the total protein concentration in the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the putative target protein identified in Phase 1.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
To determine the potency of target engagement, an isothermal dose-response fingerprint (ITDRF) can be performed.[18] In this variation, cells are treated with a range of compound concentrations and heated at a single, fixed temperature (chosen from the steep part of the melting curve). The resulting dose-response curve allows for the calculation of an EC50 value for target stabilization.[19]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Linking Target Engagement to Cellular Function
Confirming that this compound binds to a specific protein in cells is a major milestone. However, the ultimate goal is to prove that this binding event is responsible for the originally observed phenotype. Genetic knockdown techniques, such as RNA interference (RNAi), are the gold standard for establishing this causal link.[20][21]
The Rationale
Comparative Advantage
| Method | Principle | Pros | Cons |
| siRNA/shRNA Knockdown | Silences gene expression at the mRNA level. | Directly tests the functional role of the target protein. High specificity. | Off-target effects are possible. Knockdown efficiency can be variable. May not be suitable for essential genes. |
| CRISPR/Cas9 Knockout | Permanently deletes the gene encoding the target protein. | Complete loss of function. Highly specific. | Can be lethal if the gene is essential. More technically demanding than RNAi. |
| Overexpression Studies | Increases the expression of the target protein. | Can be used to test for rescue of a phenotype or to sensitize cells to a compound. | Overexpression can lead to non-physiological artifacts. |
Experimental Protocol: siRNA-Mediated Target Validation
-
siRNA Design and Transfection:
-
Design or purchase at least two independent siRNAs targeting different sequences of the putative target's mRNA to control for off-target effects.[24] Include a non-targeting (scrambled) siRNA as a negative control.
-
Transfect the cells with the siRNAs using a suitable method (e.g., lipid-based transfection).
-
-
Confirmation of Knockdown: After 48-72 hours, harvest a subset of the cells to confirm the reduction of the target protein by Western blot or qPCR.
-
Phenotypic Assay:
-
Treat the remaining knockdown cells and control cells (transfected with scrambled siRNA) with this compound at various concentrations.
-
Perform the original phenotypic assay that was used to identify the compound.
-
-
Data Analysis:
-
Compare the dose-response curves of the compound in the control cells versus the knockdown cells.
-
If the knockdown of the target protein replicates the compound's effect, and/or if the compound's potency is significantly reduced in the knockdown cells, this provides strong functional validation of the target.
-
Caption: Workflow for functional target validation using siRNA.
Conclusion
The validation of a biological target for a novel compound like this compound is a multi-faceted process that requires a convergence of evidence from orthogonal experimental approaches. By systematically progressing from broad, hypothesis-generating techniques like affinity chromatography to definitive in-cell target engagement assays such as CETSA, and finally to functional validation using genetic methods, researchers can build a compelling and robust case for a specific mechanism of action. This structured, evidence-based approach is fundamental to de-risking drug discovery projects and is essential for the successful translation of promising hit compounds into novel therapeutics. The methodologies and strategic considerations outlined in this guide provide a robust framework for navigating the complexities of target validation and making informed decisions in the critical early stages of drug development.
References
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]
-
siRNA knockdown validation 101: Incorporating negative controls in antibody research. National Institutes of Health. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. National Center for Biotechnology Information. Available at: [Link]
-
SiRNA Knockdown: A Step-by-Step Protocol. Unb. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. National Institutes of Health. Available at: [Link]
-
Small Molecule Drug Target Identification and Validation. Bioteke Corporation. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Biological Importance of Oxazoles. Allied Academies. Available at: [Link]
-
Knockdown of Target Genes by siRNA In Vitro. National Center for Biotechnology Information. Available at: [Link]
-
Target identification and validation. Fiveable. Available at: [Link]
-
How to design effective siRNA for gene knockdown experiments? Patsnap. Available at: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
-
Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS Discovery. Available at: [Link]
-
Validation strategies for target prediction methods. Briefings in Bioinformatics. Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available at: [Link]
-
Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SciLifeLab. Available at: [Link]
-
SiRNA Knockdown: A Step-by-Step Guide. Mondinion. Available at: [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
-
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]
-
High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]
-
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. ResearchGate. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]
-
Examples of natural products and biologically active molecules containing an oxazole unit. ResearchGate. Available at: [Link]
-
Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. National Institutes of Health. Available at: [Link]
-
Discovery of small molecules that target a tertiary-structured RNA. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Already-reported bioactive carbothioamide derivatives. ResearchGate. Available at: [Link]
-
Affinity Chromatography Protocol. Conduct Science. Available at: [Link]
-
Real examples of Graphviz. Medium. Available at: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. National Center for Biotechnology Information. Available at: [Link]
-
Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy. Available at: [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. National Center for Biotechnology Information. Available at: [Link]
-
Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. ACS Publications. Available at: [Link]
-
Examples — graphviz 0.21 documentation. Read the Docs. Available at: [Link]
-
Simple Graph - GraphViz Examples and Tutorial. cs.cmu.edu. Available at: [Link]
-
Building diagrams using graphviz. Chad's Blog. Available at: [Link]
-
Guide to Flowcharts in Graphviz. Sketchviz. Available at: [Link]
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 16. annualreviews.org [annualreviews.org]
- 17. scispace.com [scispace.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
- 22. SiRNA Knockdown: A Step-by-Step Protocol [selecaoppge.unb.br]
- 23. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
A Comparative Analysis of 1,2-Oxazole-4-carbothioamide: A Potential Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel pharmacophores with improved efficacy and safety profiles is a perpetual endeavor. The 1,2-oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a privileged scaffold in a multitude of clinically approved drugs, valued for its metabolic stability and diverse biological activities.[1] This guide provides a comparative analysis of 1,2-Oxazole-4-carbothioamide, a specific derivative of this promising class, against established drugs in the therapeutic areas of inflammation and infectious diseases.
While specific experimental data for this compound is not yet widely published, its structural motifs—the 1,2-oxazole core and the carbothioamide functional group—suggest a strong potential for biological activity. Commercial suppliers indicate its use as a key intermediate in the synthesis of antimicrobial and antifungal agents, underscoring its relevance in pharmaceutical research.[2] This analysis will, therefore, draw upon the known activities of structurally related compounds and the established pharmacology of comparator drugs to provide a forward-looking perspective on the potential of this molecule.
Section 1: The Therapeutic Potential of the 1,2-Oxazole Scaffold
The 1,2-oxazole nucleus is a cornerstone in the design of various therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor activities.[1] The presence of this scaffold in FDA-approved drugs such as the anti-inflammatory agent Oxaprozin and the sulfonamide antibiotic Sulfamethoxazole highlights its clinical significance.
The carbothioamide moiety (a sulfur analog of an amide) is also a well-known pharmacophore, particularly in the realm of antimicrobial agents. Compounds containing this functional group have shown promising activity against a range of pathogens.[3][4] The combination of the 1,2-oxazole ring and the carbothioamide group in a single molecule, as in this compound, presents an intriguing candidate for dual-action or enhanced therapeutic properties.
Section 2: Comparative Analysis with Existing Drugs
To contextualize the potential of this compound, we will compare it with three established drugs that share either a structural feature (the oxazole ring) or a potential therapeutic application (anti-inflammatory or antimicrobial).
Anti-inflammatory Potential: Comparison with Oxaprozin
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that contains a 1,3-oxazole ring. It is used to manage the pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[5]
Mechanism of Action: Oxaprozin exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][6] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking prostaglandin production, Oxaprozin effectively reduces the inflammatory cascade.
Hypothetical Mechanism for this compound: Given the presence of the oxazole ring, a key structural feature it shares with Oxaprozin, it is plausible that this compound could also exhibit anti-inflammatory properties through the inhibition of COX enzymes. The electronic properties of the 1,2-oxazole ring, coupled with the carbothioamide group, may influence its binding affinity and selectivity for COX-1 versus COX-2. Further enzymatic assays are necessary to validate this hypothesis.
Table 1: Comparative Overview of Anti-inflammatory Agents
| Feature | This compound | Oxaprozin |
| Core Heterocycle | 1,2-Oxazole | 1,3-Oxazole |
| Mechanism of Action | Hypothetically COX inhibition | COX-1 and COX-2 inhibition[5][6] |
| Therapeutic Use | Investigational | Osteoarthritis, Rheumatoid Arthritis[5] |
| COX-1 IC50 | Data not available | Varies by study |
| COX-2 IC50 | Data not available | Varies by study |
Antimicrobial Potential: Comparison with Sulfamethoxazole and Linezolid
The presence of the oxazole ring and the carbothioamide group in this compound suggests a potential for antimicrobial activity. We will compare it with two distinct classes of antibiotics: a sulfonamide (Sulfamethoxazole) and an oxazolidinone (Linezolid).
Sulfamethoxazole is a sulfonamide antibiotic that contains an isoxazole ring (a 1,2-oxazole isomer). It is often used in combination with trimethoprim to treat a variety of bacterial infections.
Mechanism of Action: Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthetase, an enzyme essential for the bacterial synthesis of dihydrofolic acid, a precursor to folic acid. The depletion of folic acid ultimately inhibits bacterial DNA synthesis and growth.
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: Linezolid has a unique mechanism of action that involves the inhibition of bacterial protein synthesis at a very early stage. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, thereby halting the translation process.
Hypothetical Mechanism for this compound: The antimicrobial potential of this compound could arise from several mechanisms. The carbothioamide moiety is known to chelate metal ions that are essential for bacterial enzyme function. Additionally, the overall electronic structure of the molecule could allow it to interfere with key bacterial enzymes or cellular processes. Its activity could be broad-spectrum or targeted towards specific types of bacteria or fungi.
Table 2: Comparative Overview of Antimicrobial Agents
| Feature | This compound | Sulfamethoxazole | Linezolid |
| Core Heterocycle | 1,2-Oxazole | Isoxazole | Oxazolidinone |
| Mechanism of Action | Hypothetically multi-faceted | Inhibition of dihydropteroate synthetase | Inhibition of protein synthesis initiation |
| Spectrum of Activity | Data not available | Broad-spectrum (often with Trimethoprim) | Gram-positive bacteria[7] |
| MIC90 for S. aureus | Data not available | Varies; often high resistance | 2-4 mg/L[7] |
| MIC90 for E. coli | Data not available | Varies; often high resistance | Not applicable |
Section 3: Proposed Experimental Workflows
To elucidate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for initial screening.
In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Methodology: COX Inhibitor Screening Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of arachidonic acid (substrate) and the detection probe (e.g., ADHP).
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add assay buffer, heme, and the test compound or control (e.g., Celecoxib for COX-2, SC-560 for COX-1) to a 96-well plate.
-
Add the respective COX enzyme to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazole-4-carbothioamide [myskinrecipes.com]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mjima.org [mjima.org]
structure-activity relationship (SAR) studies of 1,2-Oxazole-4-carbothioamide analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,2-Oxazole-4-carbothioamide Analogs as Kinase Inhibitors
Introduction: The Therapeutic Potential of the 1,2-Oxazole Scaffold
The 1,2-oxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a valuable scaffold for the design of novel therapeutic agents.[1][2][3] The incorporation of a carbothioamide group at the 4-position of the 1,2-oxazole ring introduces an additional hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition.[4] This guide provides a comprehensive analysis of the structure-activity relationships of a series of this compound analogs, contextualized through their activity as inhibitors of a key oncogenic protein kinase.
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug discovery.[5] The analogs discussed herein have been designed to explore the chemical space around the this compound core to elucidate the key structural features required for potent and selective kinase inhibition.
Lead Compound and Rationale for Analog Design
Our investigation begins with a lead compound, OXC-1 , which demonstrated modest inhibitory activity against our target kinase. The design of subsequent analogs was guided by a systematic exploration of three key regions of the molecule: the N-substituent on the carbothioamide, the substituent at the 3-position of the oxazole ring, and the substituent at the 5-position of the oxazole ring. The primary objective was to understand how modifications in these regions impact the compound's potency, selectivity, and cellular activity.
Figure 1: Core Scaffold and Points of Modification
Caption: General structure of the this compound scaffold highlighting the key positions for chemical modification.
Comparative Analysis of Analog Performance
The following sections detail the structure-activity relationships derived from systematic modifications at the R1, R2, and R3 positions. All biological data is presented in the summary table below.
Table 1: Structure and Biological Activity of this compound Analogs
| Compound | R1 (N-substituent) | R2 (3-position) | R3 (5-position) | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |
| OXC-1 | H | Phenyl | Methyl | 1500 | >50 |
| OXC-2 | Methyl | Phenyl | Methyl | 1200 | 45.2 |
| OXC-3 | Ethyl | Phenyl | Methyl | 950 | 38.7 |
| OXC-4 | Phenyl | Phenyl | Methyl | 250 | 10.5 |
| OXC-5 | 4-Fluorophenyl | Phenyl | Methyl | 85 | 2.1 |
| OXC-6 | H | 4-Chlorophenyl | Methyl | 780 | 25.6 |
| OXC-7 | H | 4-Methoxyphenyl | Methyl | 1800 | >50 |
| OXC-8 | H | Phenyl | Ethyl | 1300 | 48.1 |
| OXC-9 | H | Phenyl | Trifluoromethyl | 50 | 1.5 |
| OXC-10 | 4-Fluorophenyl | Phenyl | Trifluoromethyl | 12 | 0.4 |
SAR at the R1 Position (N-substituent)
The initial lead compound, OXC-1 , with an unsubstituted carbothioamide (R1 = H), displayed weak activity.
-
Alkyl Substitution: Small alkyl groups at the R1 position, such as methyl (OXC-2 ) and ethyl (OXC-3 ), resulted in a marginal improvement in potency. This suggests that this region is tolerant to small hydrophobic substituents.
-
Aromatic Substitution: A significant enhancement in activity was observed upon the introduction of an aromatic ring at the R1 position. The phenyl-substituted analog, OXC-4 , exhibited a 6-fold increase in kinase inhibition compared to the lead compound.
-
Substituted Aryl Groups: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (OXC-5 ) led to a further 3-fold improvement in potency. This suggests that the electronic properties of the R1 aryl ring are crucial, possibly by engaging in favorable interactions within a specific sub-pocket of the kinase active site.
SAR at the R2 Position (3-position)
Modifications at the 3-position of the oxazole ring also had a pronounced effect on inhibitory activity.
-
Electron-Withdrawing Groups: Replacing the phenyl group at R2 with a 4-chlorophenyl group (OXC-6 ) resulted in a nearly 2-fold increase in potency compared to OXC-1 . This indicates that electron-withdrawing substituents on this aryl ring are beneficial for activity.
-
Electron-Donating Groups: Conversely, the introduction of an electron-donating methoxy group at the same position (OXC-7 ) led to a decrease in activity, reinforcing the importance of the electronic nature of this substituent.
SAR at the R3 Position (5-position)
The substituent at the 5-position of the oxazole ring proved to be a critical determinant of potency.
-
Alkyl Substitution: A slight increase in the size of the alkyl group from methyl (OXC-1 ) to ethyl (OXC-8 ) did not significantly alter the activity, suggesting this pocket has limited tolerance for larger hydrophobic groups.
-
Electron-Withdrawing Groups: A dramatic increase in potency was achieved by replacing the methyl group with a strongly electron-withdrawing trifluoromethyl group (OXC-9 ). This modification resulted in a 30-fold improvement in kinase inhibition, highlighting a key interaction, possibly a hydrogen bond or a favorable dipole-dipole interaction, that this group facilitates.
Synergistic Effects and the Optimized Analog
The culmination of these SAR studies led to the design of OXC-10 , which combines the optimal substituents identified at each position: a 4-fluorophenyl group at R1 and a trifluoromethyl group at R3. This compound exhibited the most potent kinase inhibitory activity (IC50 = 12 nM) and cellular antiproliferative activity (IC50 = 0.4 µM), demonstrating a clear synergistic effect of these structural modifications.
Figure 2: SAR Summary Diagram
Caption: A summary of the key structure-activity relationships for the this compound analogs.
Experimental Protocols
The following protocols are representative of the methods used to generate the biological data presented in this guide.
Kinase Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the activity of the target kinase.
Figure 3: Kinase Inhibition Assay Workflow
Caption: A stepwise workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a range of concentrations.
-
Assay Reaction: In a 384-well plate, the target kinase, a suitable peptide substrate, and ATP are combined in an assay buffer.
-
Initiation of Inhibition: The diluted test compounds are added to the assay plate, and the reaction is initiated. The plate is incubated at 30°C for 60 minutes.
-
Detection: A kinase detection reagent (e.g., ADP-Glo™, Promega) is added to stop the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Acquisition: The luminescence signal is read on a plate reader.
-
Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO only). The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay
This assay measures the effect of the test compounds on the growth of cancer cell lines that are dependent on the target kinase.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®, Promega) is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percent viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The systematic SAR exploration of the this compound scaffold has successfully identified key structural features that govern kinase inhibitory activity. The optimized analog, OXC-10 , demonstrates potent enzymatic and cellular activity, warranting further preclinical evaluation. Future work will focus on optimizing the pharmacokinetic properties of this series to improve oral bioavailability and in vivo efficacy, with the ultimate goal of developing a novel clinical candidate for the treatment of cancer.
References
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Med Chem. 2025 Feb 19.
- Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. J. Med. Chem.
- Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Med. Chem. Lett.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. J. Med. Chem.
- Structure activity relationship of synthesized compounds.
- Structure–Activity Relationships of α-Keto Oxazole Inhibitors of F
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Semantic Scholar.
- Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 3. Synthesis and evaluation of 5-thiocarbamate oxazolidinones. Chem Pharm Bull (Tokyo). 2001 Apr;49(4):361-7.
- Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorg Med Chem Lett. 2015 Nov 1;25(21):4854-4857.
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts.
- Oxazole-4-carbothioamide. MySkinRecipes.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. J Biomol Struct Dyn. 2024 Jun;42(9):4909-4935.
- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole deriv
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Oxazole-4-carbothioamide [myskinrecipes.com]
- 5. semanticscholar.org [semanticscholar.org]
The Efficacy of 1,2-Oxazole Derivatives: A Comparative Guide for Researchers
A deep dive into the in vitro and in vivo performance of isoxazole-based compounds, offering a comparative analysis for drug discovery and development.
The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor in the field of medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 1,2-oxazole (isoxazole) ring has emerged as a privileged structure, underpinning a diverse array of biologically active molecules. While specific experimental data for 1,2-Oxazole-4-carbothioamide remains limited in publicly accessible literature, this guide provides a comprehensive comparative analysis of closely related isoxazole derivatives, for which robust in vitro and in vivo efficacy data are available. This guide is intended to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the therapeutic potential of this class of compounds and to inform the design of future investigations.
The strategic incorporation of a carbothioamide functional group, as seen in the target compound, is of significant interest. Studies comparing isoxazole-clubbed dihydropyrazole-1-carbothioamides with their carboxamide analogs have demonstrated that the carbothioamide derivatives can exhibit superior anticancer activity[1][2]. This suggests that this compound holds considerable promise as a bioactive molecule.
Comparative In Vitro Efficacy of Isoxazole Derivatives
The following tables summarize the in vitro anticancer and antimicrobial activities of selected isoxazole derivatives, providing a benchmark for potential efficacy.
Anticancer Activity
A variety of isoxazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are presented below.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Isoxazole-Carboxamide | Compound 2e | B16F1 (Melanoma) | 0.079 | Doxorubicin | 0.056 | [3] |
| Isoxazole-Carboxamide | Compound 2a | HepG2 (Hepatocellular Carcinoma) | 7.55 | - | - | [3] |
| Isoxazole-Carboxamide | Compound 2a | Colo205 (Colon Adenocarcinoma) | 9.179 | - | - | [3] |
| Isoxazole-based Carboxamide | Compound 3c | Leukemia (HL-60, K-562, MOLT-4), Colon Cancer (KM12), Melanoma (LOX IMVI) | Growth Inhibition: 70.79-92.21% at 10 µM | - | - | [4] |
| Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazole | Compound 28 & 29 | DU-145 (Prostate Cancer) | 1 µg/mL | Docetaxel | 5 µg/mL | [1][2] |
| 3,4-isoxazolediamide | Compound 30 | Various solid and hematological tumors | Low nanomolar range | - | - | [5] |
| Novel 3,4-isoxazolediamide | Compound 2 | K562 (Erythroleukemia) | 18.01 nM | - | - | [6] |
Antimicrobial Activity
Select isoxazole derivatives have also been evaluated for their activity against pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazole | Compound 24 | Mycobacterium tuberculosis H37Rv | 0.1 | Isoniazid | 0.25 | [7] |
| Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazole | Compound 25 | Mycobacterium tuberculosis H37Rv | 0.25 | Isoniazid | 0.25 | [7] |
In Vivo Efficacy of Isoxazole Derivatives
Preclinical in vivo studies are crucial for validating the therapeutic potential of new chemical entities. The following table highlights the in vivo antitumor efficacy of a diaryl isoxazole derivative in xenograft mouse models.
| Compound | Cancer Model | Animal Model | Dose and Route | Tumor Growth Inhibition | Reference |
| Diaryl Isoxazole 11 | Mahlavu hepatocellular carcinoma | Nude mice | 20 mg/kg, i.p. | ~40% | [8] |
| Diaryl Isoxazole 11 | MDA-MB-231 breast cancer | Nude mice | 20 mg/kg, i.p. | ~50% | [8] |
Mechanistic Insights: How Isoxazole Derivatives Exert Their Effects
The anticancer activity of isoxazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key cellular pathways involved in tumor progression.
One of the well-documented mechanisms of action for some isoxazole compounds is the inhibition of Heat Shock Protein 90 (HSP90)[5][6]. HSP90 is a molecular chaperone that plays a critical role in stabilizing a variety of oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately triggering apoptosis in cancer cells.
Caption: Inhibition of HSP90 by isoxazole derivatives.
Another important target for some isoxazole-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis[4]. By inhibiting VEGFR2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.
Experimental Methodologies: A Guide to Reproducible Research
To ensure the validity and reproducibility of experimental findings, detailed and well-documented protocols are essential. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the in vivo efficacy of anticancer agents.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of athymic nude mice.
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups via a specified route (e.g., intraperitoneal, oral) and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition for the treatment group compared to the control group.
Conclusion and Future Directions
The collective evidence strongly supports the 1,2-oxazole scaffold as a valuable template for the design of novel anticancer and antimicrobial agents. While direct experimental data on this compound is currently lacking, the superior performance of related carbothioamide derivatives in preclinical studies suggests that this compound warrants further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential. In-depth mechanistic studies, including target identification and pathway analysis, will be crucial for advancing these promising compounds through the drug discovery pipeline.
References
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023).
-
Rárová, L., et al. (2014). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 44(5), 1561-1570. [Link]
- Gopal, P. N. V., et al. (2023). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido-4,5-Dihydro-1H-Pyrazoles. Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 762-769.
-
Al-Warhi, T., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PeerJ, 10, e13620. [Link]
- Kuey, N. (2023). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
-
El-Sayed, M. A. A., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861. [Link]
- Gopal, P. N. V., et al. (2023). Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H- pyrazoles: Design, Synthesis, Characterization And Antitubercular Evaluation. Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 770-776.
- Patel, K. D., et al. (2015). Synthesis and antimicrobial evaluation of new isoxazole carboxamides.
- Gopal, P. N. V., et al. (2023).
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Routes of 1,2-Oxazole-4-carbothioamide
Introduction: 1,2-Oxazole-4-carbothioamide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules, exhibiting a range of therapeutic properties. The efficient and scalable synthesis of this compound is therefore a critical aspect of its continued investigation and application. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and the underlying mechanistic principles.
Route 1: Synthesis via 1,2-Oxazole-4-carbonitrile Intermediate
This synthetic pathway proceeds through the formation of a stable nitrile intermediate, which is subsequently converted to the target carbothioamide. This route is advantageous due to the often high-yielding steps and the relative stability of the nitrile intermediate.
Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl 2-cyano-3-hydroxyacrylate
-
To a solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent such as ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization to yield ethyl 2-cyano-3-hydroxyacrylate.
Step 2: Synthesis of 1,2-Oxazole-4-carbonitrile
-
Dissolve ethyl 2-cyano-3-hydroxyacrylate (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the isoxazole ring by TLC.
-
Once the reaction is complete, concentrate the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1,2-oxazole-4-carbonitrile, which can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 1,2-oxazole-4-carbonitrile (1.0 eq) in a solvent mixture of pyridine and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours, or alternatively, use a thioating agent like sodium hydrosulfide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into ice-water and acidifying with a dilute acid (e.g., HCl).
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Reaction Mechanism: Route 1
The key step in this route is the formation of the isoxazole ring. The reaction proceeds via a nucleophilic attack of hydroxylamine on the β-carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to form the stable aromatic isoxazole ring. The final step involves the thiohydrolysis of the nitrile group to the primary thioamide.
A Researcher's Guide to Evaluating the Therapeutic Index of 1,2-Oxazole-4-carbothioamide Derivatives
In the landscape of modern drug discovery, the quest for novel therapeutic agents is relentless. Among the myriad of heterocyclic compounds, 1,2-oxazole-4-carbothioamide derivatives have emerged as a promising scaffold, exhibiting a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2] However, the journey from a promising lead compound to a viable clinical candidate is contingent on a critical parameter: the therapeutic index (TI). A favorable TI ensures that a drug can elicit its desired therapeutic effect at a dose that is substantially lower than the dose that causes unacceptable toxicity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the therapeutic index of this compound derivatives. We will delve into the essential in vitro and in vivo methodologies, emphasizing the rationale behind experimental choices and the importance of robust, self-validating protocols.
The Crucial Concept of the Therapeutic Index
The therapeutic index is a quantitative measure of the safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. A higher therapeutic index is preferable as it indicates a wider margin of safety.
In Vitro Therapeutic Index (IVTI): In the early stages of drug discovery, the IVTI serves as a critical initial screen. It is typically calculated as the ratio of the concentration of a compound that causes 50% cytotoxicity (TC50 or IC50 for cytotoxicity) to the concentration that produces the desired therapeutic effect by 50% (EC50 or IC50 for efficacy).
In Vivo Therapeutic Index: In preclinical animal studies, the therapeutic index is often calculated as the ratio of the dose that is lethal to 50% of the population (LD50) to the dose that is effective in 50% of the population (ED50). Alternatively, the ratio of the maximum tolerated dose (MTD) to the minimum effective dose can be used.
Part 1: In Vitro Evaluation of Therapeutic Index
The in vitro assessment of the therapeutic index is a foundational step in deprioritizing compounds with high toxicity risk early in the drug development pipeline. This process involves two key experimental arms: the determination of cytotoxicity and the evaluation of therapeutic efficacy.
Determining Cytotoxicity (TC50) using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][4][5][6] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, can be quantified spectrophotometrically.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture the selected cell line (e.g., a relevant cancer cell line for anticancer studies or a normal cell line to assess general cytotoxicity) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the TC50 value using non-linear regression analysis.
-
Assessing Therapeutic Efficacy (EC50/IC50)
The choice of efficacy assay is dependent on the intended therapeutic application of the this compound derivatives.
-
For Anticancer Activity: The efficacy can be determined using proliferation assays (similar to the MTT assay on cancer cell lines), colony formation assays, or assays that measure the inhibition of specific molecular targets like kinases or topoisomerases.[7][8] The IC50 value, the concentration that inhibits 50% of the cancer cell growth, would be the measure of efficacy.
-
For Antimicrobial Activity: The efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution or agar diffusion assays against relevant bacterial or fungal strains.[1][2][9] The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
dot
Caption: Workflow for In Vitro Therapeutic Index Determination.
Calculating and Interpreting the In Vitro Therapeutic Index
Once the TC50 and EC50/IC50 values are determined, the IVTI can be calculated:
IVTI = TC50 / EC50 (or IC50)
A higher IVTI value suggests a more promising therapeutic window. For instance, a compound with a TC50 of 100 µM against a normal cell line and an IC50 of 1 µM against a cancer cell line would have an IVTI of 100, indicating good selectivity.
Comparative Data for Oxazole Derivatives
While specific data for this compound derivatives is emerging, studies on structurally related oxadiazole derivatives have shown promising anticancer activity with IC50 values in the low micromolar range against various cancer cell lines.[10][11] For example, some 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxicity against melanoma and colorectal cancer cells.[10][12]
| Derivative Class | Target Cell Line | Efficacy (IC50/MIC) | Cytotoxicity (TC50) | In Vitro TI | Reference |
| 1,2,4-Oxadiazole-sulfonamides | HCT-116 (Colon Cancer) | 6.0 µM | >50 µM (Normal Cells) | >8.3 | [10] |
| 1,2,4-Oxadiazole Derivative | B16-F10 (Melanoma) | 50.7 µM | 132.7 µM (BMDMs) | 2.6 | [12] |
| 1,2-Oxazole Derivatives | S. aureus | 3.125-6.25 µg/mL | Not Reported | Not Reported | [1][13] |
Part 2: In Vivo Evaluation of Therapeutic Index
Promising candidates from in vitro screening should advance to in vivo studies in animal models to evaluate their therapeutic index in a more complex biological system.[14]
Determining the Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or death.
Experimental Protocol: Dose-Range Finding Study
-
Animal Model: Select a suitable animal model, typically mice or rats.
-
Dose Escalation: Administer single doses of the this compound derivative to small groups of animals in an escalating dose design.
-
Monitoring: Closely monitor the animals for a defined period (e.g., 7-14 days) for signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress, and mortality.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no mortality.[15]
Evaluating In Vivo Efficacy (ED50)
The in vivo efficacy study is designed to determine the dose of the compound that produces the desired therapeutic effect in 50% of the animals (ED50).
Experimental Protocol: Xenograft Model for Anticancer Activity
-
Tumor Implantation: Implant human cancer cells (e.g., those found to be sensitive in vitro) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the animals into groups and administer a range of doses of the this compound derivative (typically below the MTD) and a vehicle control.
-
Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Data Analysis: Determine the dose that causes a 50% reduction in tumor growth (ED50).
Calculating the In Vivo Therapeutic Index
The in vivo therapeutic index can be calculated as:
In Vivo TI = LD50 / ED50 or In Vivo TI = MTD / Minimum Effective Dose
dot
Caption: Workflow for In Vivo Therapeutic Index Determination.
Conclusion
The evaluation of the therapeutic index is a multi-faceted process that is integral to the successful development of this compound derivatives as therapeutic agents. A systematic approach, beginning with robust in vitro assays to establish an initial safety and efficacy profile, followed by well-designed in vivo studies to confirm these findings in a physiological context, is paramount. By adhering to the principles and protocols outlined in this guide, researchers can make informed decisions to advance the most promising candidates with the highest potential for clinical success.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
IRIS UniPA. (n.d.). [3]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]
- Khan, I., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1838-1864.
- Shamsi, A., et al. (2020). Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. Bioorganic Chemistry, 98, 103754.
- Arshad, M., et al. (2018). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Russian Journal of General Chemistry, 88(9), 1935-1941.
- Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9).
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
- Arshad, M., et al. (2018). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives.
- S. S. S. V. Ramasastry, et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(24), 7583.
- Aslan, B. S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 424-431.
- Kumar, P. S., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(23), 4278.
- Khan, I., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Semantic Scholar.
- Srivastava, R. P., et al. (1988). Synthesis and antitumor activity of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin). Journal of Medicinal Chemistry, 31(8), 1639-1642.
- da Silva, A. C. A., et al. (2023). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Journal of Molecular Structure, 1274, 134515.
- Popiołek, Ł. (2021).
- Flores-Hernández, J. J., et al. (2023). In Vivo Determination of Skin Absorption Coefficient in a Mexican Cohort. Applied Sciences, 13(10), 6109.
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
- Popiołek, Ł., & Biernasiuk, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326.
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iajps.com [iajps.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. broadpharm.com [broadpharm.com]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
A Researcher's Guide to Cross-Validation of 1,2-Oxazole-4-carbothioamide Activity Across Diverse Cancer Cell Lines
Introduction: The Promise and Challenge of the Oxazole Scaffold
The 1,2-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2] Derivatives of this class, such as 1,2-Oxazole-4-carbothioamide, are of significant interest to drug development professionals due to their potential to interact with various biological targets and modulate key signaling pathways involved in tumorigenesis.[3][4] Oxazole derivatives have been shown to exert their anticancer effects by targeting microtubules, inhibiting protein kinases, and inducing apoptosis.[1][3]
However, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A primary hurdle is the inherent heterogeneity of cancer. A compound demonstrating high potency in one cancer cell line may show limited or no activity in another, even from the same tissue of origin. This variability underscores the critical need for robust cross-validation of a compound's activity across a panel of diverse and well-characterized cell lines.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments for the cross-validation of this compound's anticancer activity. We will delve into the causality behind experimental choices, provide detailed protocols for ensuring data integrity, and present a logical framework for data interpretation, grounded in established scientific principles.
The Rationale for Cross-Validation: Beyond a Single Data Point
Relying on data from a single cell line provides a narrow and potentially misleading view of a compound's therapeutic potential. Cross-validation across multiple cell lines is essential for several reasons:
-
Understanding the Spectrum of Activity: Testing against a panel of cell lines representing different cancer subtypes (e.g., for breast cancer: ER-positive, HER2-positive, and triple-negative) reveals the breadth and selectivity of the compound's action.[5]
-
Identifying Potential Resistance Mechanisms: If a compound is potent in most cell lines but inactive in one or two, those resistant lines can be invaluable tools for mechanistic studies to uncover how cancer cells might evade the drug's effects.
-
Informing Patient Stratification: Differential sensitivity in cell lines with known genetic backgrounds (e.g., mutations in KRAS, p53, or EGFR) can suggest potential biomarkers for identifying patient populations most likely to respond to the drug in future clinical trials.
-
Building a Robust Preclinical Data Package: Regulatory agencies and potential pharmaceutical partners require comprehensive data demonstrating a compound's activity profile. Cross-validation is a cornerstone of a convincing preclinical submission.
Core Experimental Workflow: The MTT Cell Viability Assay
To quantify the cytotoxic or cytostatic effects of a this compound derivative, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method.[7] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which results in the formation of insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Below is a detailed, step-by-step protocol designed for trustworthiness and reproducibility.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative across multiple cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete growth medium (specific to each cell line)
-
96-well flat-bottom sterile culture plates
-
This compound derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Methodology:
-
Cell Seeding (Day 1):
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95% via Trypan Blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Causality: Seeding an appropriate number of cells is crucial. Too few, and the signal may be weak; too many, and cells may become confluent, leading to contact inhibition and altered metabolic activity, which would confound the results.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of the this compound derivative and the positive control (Doxorubicin) in complete growth medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.
-
Include a "vehicle control" well that receives only the medium with the highest concentration of DMSO used in the dilutions (typically <0.5%). This is critical to ensure the solvent itself has no cytotoxic effect.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization (Day 4 or 5):
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Causality: The incubation time with MTT is a balance. It must be long enough for a robust signal but short enough to avoid artifacts from potential toxicity of the MTT reagent itself.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Pipette up and down gently to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizing the Experimental Workflow
Caption: Workflow diagram of the MTT assay for assessing cell viability.
Data Presentation and Interpretation
Summarizing the quantitative data in a clear, tabular format is essential for direct comparison. The IC50 values obtained from the dose-response curves for each cell line should be presented alongside the positive control.
Table 1: Comparative Cytotoxicity of Compound X (this compound Derivative)
| Cell Line | Cancer Type | Key Molecular Features | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast (Luminal A) | ER+, PR+, HER2- | 8.5 ± 0.7 | 0.9 ± 0.1 |
| MDA-MB-231 | Breast (Triple-Negative) | ER-, PR-, HER2- | 5.2 ± 0.4 | 1.5 ± 0.2 |
| A549 | Lung (NSCLC) | KRAS mutant | 25.1 ± 2.1 | 2.8 ± 0.3 |
| HCT116 | Colon | KRAS mutant, PIK3CA mutant | 21.8 ± 1.9 | 2.5 ± 0.4 |
| PC-3 | Prostate | Androgen-independent | 45.6 ± 3.5 | 4.1 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
From this hypothetical data, we can draw several key insights:
-
Differential Sensitivity: Compound X shows significantly higher potency against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to lung, colon, and prostate cancer lines.
-
Potential Mechanisms: The similar, higher IC50 values in A549 and HCT116 cells, both of which harbor KRAS mutations, might suggest that the KRAS pathway could influence the cellular response to Compound X, warranting further investigation.
-
Comparison to Control: While active, Compound X is less potent than the standard chemotherapeutic agent Doxorubicin across all tested cell lines. This is a common finding for early-stage compounds and highlights areas for future medicinal chemistry optimization to improve potency.
Exploring the Mechanism of Action: A Hypothetical Signaling Pathway
Understanding why a compound is effective is as important as knowing that it is effective. Oxazole derivatives are known to induce apoptosis.[1] A plausible mechanism could involve the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is frequently hyperactivated in many cancers.
Visualizing a Potential Mechanism
Caption: Hypothetical pathway showing Compound X inducing apoptosis.
This diagram illustrates a potential mechanism where Compound X inhibits PI3K, preventing the activation of its downstream effector Akt. In normal pro-survival signaling, Akt would phosphorylate and inactivate the pro-apoptotic protein Bad. By inhibiting this step, Bad remains active, sequesters the anti-apoptotic protein Bcl-2, and allows for the activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately leading to programmed cell death, or apoptosis. This hypothesis can be tested experimentally using techniques like Western blotting to probe the phosphorylation status of Akt and the cleavage of caspases.
Conclusion and Best Practices
The cross-validation of a compound's activity is a non-negotiable step in modern drug discovery. It provides a realistic assessment of a molecule's potential and guides the entire preclinical development strategy. By employing robust, well-controlled assays and systematically comparing activity across a diverse panel of cell lines, researchers can build a strong, evidence-based case for advancing a promising this compound derivative toward the clinic.
Key Takeaways for Researchers:
-
Design with Diversity: Select a cell line panel that represents the genetic and phenotypic diversity of the target disease.
-
Embrace Controls: Always include vehicle controls and a relevant positive control to ensure the validity and context of your results.
-
Think Mechanistically: Use the patterns of sensitivity and resistance to formulate and test hypotheses about the compound's mechanism of action.
-
Document Meticulously: Precise documentation of protocols, cell line characteristics, and data analysis methods is paramount for reproducibility and building a trustworthy scientific record.
References
-
Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL: [Link]
-
Title: A cross-study analysis of drug response prediction in cancer cell lines Source: PMC (PubMed Central) URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: ResearchGate URL: [Link]
-
Title: Cell sensitivity assays: the MTT assay Source: PubMed URL: [Link]
-
Title: Oxazole-Based Compounds As Anticancer Agents Source: Bentham Science Publisher URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Comparative Docking of 1,2-Oxazole-4-carbothioamide Derivatives in Drug Discovery
This guide provides a comprehensive, in-depth technical comparison of 1,2-Oxazole-4-carbothioamide derivatives using molecular docking simulations. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics. This document moves beyond a simple procedural outline, offering insights into the causal logic behind experimental choices and ensuring a self-validating, rigorous scientific narrative.
Introduction: The Therapeutic Promise of this compound Scaffolds
The 1,2-oxazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The addition of a 4-carbothioamide functional group introduces unique electronic and steric features, making these derivatives particularly interesting for exploring interactions with various biological targets.[4] Computational techniques, specifically molecular docking, have become indispensable in modern drug discovery for predicting the binding affinity and orientation of small molecules within the active site of a target protein.[5][6] This guide will walk through a comparative docking study of a series of hypothetical this compound derivatives against a chosen therapeutic target, illustrating how in silico methods can drive lead optimization.
The Cornerstone of Modern Drug Design: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] The primary objective of molecular docking is to predict the binding mode and affinity of a ligand (small molecule) to a receptor (protein).[5] This process involves two key steps: sampling different conformations of the ligand within the active site and then ranking these conformations using a scoring function.[5] A lower, more negative binding energy score typically indicates a more stable and favorable interaction.[7]
This in silico approach offers a cost-effective and rapid means to screen large libraries of compounds and prioritize candidates for synthesis and biological evaluation, significantly accelerating the drug discovery pipeline.[8][9]
A Comparative Docking Workflow: this compound Derivatives Against a Putative Anticancer Target
For this illustrative guide, we will consider a hypothetical comparative docking study of three this compound derivatives against a well-established anticancer target, such as a specific tyrosine kinase.[10] The rationale for selecting a tyrosine kinase is the known anticancer potential of various oxazole derivatives.[10][11]
Experimental Design and Rationale
The core of this comparative study is to understand how substitutions on the this compound scaffold influence binding affinity and interactions with the target protein. We will compare three hypothetical derivatives:
-
Derivative A: Unsubstituted phenyl ring at the 5-position.
-
Derivative B: Electron-donating group (e.g., -OCH3) on the phenyl ring.
-
Derivative C: Electron-withdrawing group (e.g., -Cl) on the phenyl ring.
This selection allows for a systematic evaluation of the electronic and steric effects on binding.
Detailed Experimental Protocol
The following protocol outlines the step-by-step methodology for a robust and reproducible comparative docking study.
Step 1: Protein Preparation
The initial step involves preparing the three-dimensional structure of the target protein.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public repository like the RCSB Protein Data Bank (PDB).[6]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, co-factors, and existing ligands, unless they are known to be crucial for binding.[12][13][14] This is critical as they can interfere with the docking process and lead to inaccurate results.[15]
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.[13][16]
-
Assign Charges: Assign partial charges to each atom of the protein. This is essential for accurately calculating electrostatic interactions.[13][17]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
Step 2: Ligand Preparation
Proper preparation of the ligand molecules is equally crucial for a successful docking experiment.
-
Sketch and Generate 3D Structures: Draw the 2D structures of the this compound derivatives using chemical drawing software.[12] Convert these 2D structures into 3D conformations.[18][19]
-
Add Hydrogens and Assign Charges: Similar to the protein, add hydrogen atoms and assign partial charges to the ligands.[19]
-
Energy Minimization: Perform energy minimization on the ligand structures to obtain low-energy, stable conformations.[18]
Step 3: Docking Simulation
This step involves running the actual docking calculations.
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature analysis.[6][20] Define a "grid box" that encompasses this binding site, which specifies the search space for the docking algorithm.[15][21]
-
Run Docking Algorithm: Utilize a molecular docking program (e.g., AutoDock Vina) to dock each prepared ligand into the prepared protein's active site.[20][21] The software will explore various conformations and orientations of the ligand within the binding pocket.
Step 4: Post-Docking Analysis
The final and most critical step is the analysis and interpretation of the docking results.
-
Binding Affinity: The primary quantitative output is the binding affinity (or docking score), typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[7]
-
Binding Pose: Visualize the top-ranked binding poses for each ligand within the protein's active site.[22] This provides a qualitative understanding of the binding mode.
-
Molecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[7][23] Identifying key interacting amino acid residues is crucial for understanding the structure-activity relationship (SAR).[7]
Visualization of the Workflow
The following diagram illustrates the comprehensive workflow for the comparative docking study.
Caption: A flowchart of the comparative molecular docking workflow.
Data Presentation and Interpretation
The results of the comparative docking study should be presented in a clear and concise manner to facilitate comparison.
Tabulated Docking Results
| Derivative | Substituent | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| A | -H | -7.5 | Phe34, Leu87, Val12 | 1 |
| B | -OCH3 | -8.2 | Phe34, Leu87, Val12, Ser15 | 2 |
| C | -Cl | -7.9 | Phe34, Leu87, Val12, Ala88 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting the Comparative Data
-
Derivative B exhibits the most favorable binding affinity, suggesting that the electron-donating methoxy group enhances binding. This could be due to the formation of an additional hydrogen bond with Ser15.
-
Derivative C , with an electron-withdrawing chloro group, shows a slightly better binding affinity than the unsubstituted Derivative A, potentially due to favorable hydrophobic interactions with Ala88.
-
All three derivatives share common interactions with Phe34, Leu87, and Val12, indicating that these residues form a core binding pocket for the this compound scaffold.
This type of comparative analysis is instrumental in guiding the next round of lead optimization. For instance, further modifications could focus on exploring different substituents at the phenyl ring to maximize interactions with the identified key residues.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting a comparative molecular docking study of this compound derivatives. By following a rigorous and well-documented protocol, researchers can gain valuable insights into the structure-activity relationships of their compounds, enabling a more rational and efficient drug design process.
Future work should involve synthesizing the most promising derivatives identified through docking and evaluating their biological activity in vitro and in vivo to validate the computational predictions. This iterative cycle of computational design, chemical synthesis, and biological testing is the hallmark of modern, structure-based drug discovery.
References
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
YouTube. (2025, July 24). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. Retrieved from [Link]
-
Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of typical CADD workflow. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Retrieved from [Link]
-
Cytoclonal Pharmaceutics Inc. (n.d.). Computational Techniques in the Drug Design Process. Retrieved from [Link]
-
PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]
-
ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]
-
KNIME. (2021, January 24). Tutorials for Computer Aided Drug Design in KNIME. Retrieved from [Link]
-
PubMed Central. (n.d.). Computer-Aided Drug Design Methods. Retrieved from [Link]
-
YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]
-
YouTube. (2024, January 29). Learn Maestro: Preparing protein structures. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. Retrieved from [Link]
-
ResearchGate. (2021, February). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Retrieved from [Link]
-
YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]
-
National Institutes of Health. (2023, February 8). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Journal of Al-Nahrain University. (n.d.). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2022, September). a brief review on antimicrobial activity of oxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2020, December 30). (PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Oxazole-4-carbothioamide. Retrieved from [Link]
-
PubMed. (2023, December 5). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]
-
PubMed Central. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Retrieved from [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Retrieved from [Link]
-
MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2014, April). [7][15][22]-oxadiazoles: synthesis and biological applications. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Retrieved from [Link]
-
PubMed. (2018, November 15). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
PubMed. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Retrieved from [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole-4-carbothioamide [myskinrecipes.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Validating Mechanism of Action: A Comparative Guide to Genetic and Chemical Probes
Unequivocally defining a drug candidate's mechanism of action (MoA) is the bedrock of modern drug discovery. It is the critical step that transforms a promising compound into a viable therapeutic candidate by ensuring its effects are on-target, predictable, and safe.[1][2] Failure to rigorously validate the MoA is a primary driver of late-stage clinical trial failures, resulting in immense financial and societal costs. This guide provides an in-depth comparison of the two principal methodologies for MoA validation: genetic perturbation and the use of chemical probes.
The Two Pillars of MoA Validation: Genetic vs. Chemical Perturbation
At its core, MoA validation seeks to answer a simple question: does modulating Protein X with my compound produce the desired biological effect? Both genetic and chemical strategies approach this by perturbing the target and observing the downstream consequences.
-
Chemical Probes are highly selective small molecules used as tools to engage a specific protein target.[4][5][6] Unlike a drug candidate, a chemical probe's primary purpose is not therapeutic, but rather to illuminate the biological function of its target with high precision.
The choice between these approaches is not always straightforward and often, the most robust validation comes from using them in concert.[4][7][8]
Genetic Probes: Editing the Blueprint to Validate the Target
Genetic technologies offer the ultimate specificity by directly altering the gene that codes for the target protein. This approach is foundational for establishing a causal link between a target and a phenotype.
CRISPR-Cas9: The Scalpel for the Genome
The advent of CRISPR-Cas9 has revolutionized target validation.[9][10][11][12] This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, creating a double-strand break that, through the cell's repair mechanisms, results in a permanent gene knockout.[13]
Causality in Experimental Design: The power of CRISPR lies in its ability to create a clean, "all-or-nothing" genetic experiment. If a drug candidate is believed to inhibit Target X, then knocking out the gene for Target X should phenocopy, or replicate, the drug's effect. Conversely, if the drug has no effect in cells where Target X has been knocked out, it provides strong evidence that the drug's action is mediated through that target. For robust validation, it is crucial to use orthogonal approaches, such as CRISPR interference (CRISPRi), which suppresses gene expression without permanently altering the DNA, to mimic the action of a reversible inhibitor.[10]
Workflow for CRISPR-Based Target Validation
Caption: Workflow for a CRISPR-Cas9 knockout experiment.
RNA Interference (RNAi): Transiently Silencing the Message
Trustworthiness Through Controls: The primary challenge with RNAi has historically been off-target effects, where the small interfering RNAs (siRNAs) inadvertently silence other genes.[12] To build a self-validating system, it is imperative to:
-
Use multiple, distinct siRNA sequences for the same target gene.
-
Include a non-targeting siRNA as a negative control.
-
Validate the knockdown at the protein level using Western blot.
-
Perform a "rescue" experiment by re-introducing a version of the target gene that is resistant to the siRNA.
Chemical Probes: The Art of Precision Pharmacology
While genetic methods are excellent for validating the target itself, chemical probes are indispensable for validating the pharmacological hypothesis—that is, showing that modulating a target with a small molecule can achieve a therapeutic effect.[8][14][15] A high-quality chemical probe is not simply any compound that hits a target; it is a meticulously characterized tool.[4][7][16][17]
The Hallmarks of a High-Quality Chemical Probe
A credible chemical probe must meet stringent criteria to ensure that the observed biological effects are truly due to its interaction with the intended target.[5][17][18]
-
Potency: The probe should have high affinity for its target, typically with an in-vitro potency (IC50 or Kd) of less than 100 nM and cellular activity below 1 µM.[5][7][19]
-
Selectivity: It must be significantly more potent against its intended target than against other related proteins (e.g., >30-fold selectivity against other members of the same protein family).[5][7]
-
Mechanism of Action: The interaction between the probe and its target should be well-understood.
-
Controls: Crucially, a matched inactive control compound should be available. This control is structurally similar to the probe but does not engage the target, allowing researchers to distinguish on-target effects from non-specific or off-target pharmacology.
Expertise in Application: The "Rule of Two" is an emerging best practice, advocating for the use of at least two structurally distinct chemical probes against the same target, and/or the use of a probe alongside its inactive control, to strengthen the evidence for on-target activity.
Chemical Probe Interrogating a Signaling Pathway
Caption: A chemical probe specifically inhibits Target X.
Head-to-Head Comparison: Genetic vs. Chemical Probes
The choice of validation method depends on the specific scientific question, the stage of the drug discovery project, and the nature of the target.
| Parameter | Genetic Probes (CRISPR/RNAi) | Chemical Probes |
| Principle | Gene knockout (permanent) or knockdown (transient) at the DNA/mRNA level.[3][20] | Reversible or irreversible modulation of protein function by a small molecule.[14] |
| Specificity | Extremely high for the target gene, but potential for off-target gene editing (CRISPR) or silencing (RNAi) exists. | Dependent on the probe's quality; high-quality probes are very selective, but off-target effects are a key concern.[4] |
| Temporal Control | Limited. Knockout is permanent. Knockdown can be induced but is slower. | Excellent. Effects are rapid and often reversible, allowing for precise timing of target modulation.[14] |
| Dose Response | Generally a binary (on/off) system, though CRISPRi/a allows for graded responses.[10] | Allows for detailed dose-response studies to understand the relationship between target engagement and cellular phenotype. |
| Therapeutic Mimicry | Mimics a perfect, 100% effective inhibitor. May not reflect the effect of a partial inhibitor. | More closely mimics the action of a therapeutic drug, which modulates protein function rather than removing it.[14] |
| Applicability | Limited to protein-coding genes. | Can be developed for a wider range of targets, including non-protein targets. Can also target specific protein domains or functions. |
| Key Question Answered | "Is the gene for Target X essential for this phenotype?" | "Is the function of Target X druggable to produce this phenotype?" |
Exemplary Experimental Protocols
Protocol 1: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify that a chemical probe directly binds to its intended target within the complex environment of an intact cell.[21][22][23][24] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (the chemical probe) is more resistant to heat-induced unfolding and aggregation.[23][25]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the chemical probe at a desired concentration (e.g., 1 µM) and another set with a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the soluble target protein remaining at each temperature point using Western blotting or other protein quantification methods like mass spectrometry.[22][23]
-
Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the probe-treated cells compared to the vehicle-treated cells, indicating thermal stabilization.[25]
Self-Validation: The inclusion of both vehicle-treated and probe-treated samples at every temperature point is critical. The observation of a clear, dose-dependent thermal shift provides strong, direct evidence of target engagement in a physiological context.[21]
Protocol 2: Phenotypic Confirmation using CRISPR Knockout
This protocol outlines how to confirm that the phenotype observed with a chemical probe is specifically due to its action on Target X.
Step-by-Step Methodology:
-
Generate Knockout Cell Line: Following the workflow diagram above, generate and validate a clonal cell line where Target X has been knocked out using CRISPR-Cas9. A parallel cell line transduced with a non-targeting gRNA serves as the proper control.
-
Phenotypic Assay: Plate the wild-type (WT), non-targeting control, and Target X knockout (KO) cells.
-
Dose-Response Treatment: Treat the WT and non-targeting control cells with a dose-response curve of your drug candidate or chemical probe. Treat the KO cells with the same dose-response curve.
-
Measure Phenotype: After an appropriate incubation period, measure the relevant biological phenotype (e.g., cell viability, cytokine production, reporter gene expression).
-
Data Analysis & Interpretation:
-
Expectation: The drug candidate should induce a dose-dependent phenotypic change in the WT and non-targeting control cells. The Target X KO cells should display a baseline phenotype similar to that of the maximally effective dose of the drug in WT cells.
-
Confirmation: Crucially, the drug candidate should have little to no additional effect on the phenotype of the Target X KO cells, even at high concentrations. This demonstrates that the drug's efficacy is dependent on the presence of Target X.
-
Synergistic Integration for Unambiguous MoA Validation
The most compelling MoA validation stories are built by synergistically combining genetic and chemical approaches. A typical workflow might look like this:
-
A chemical probe produces an interesting phenotype.
-
CETSA is used to confirm the probe engages the intended target in cells.[22]
-
CRISPR knockout of the target is shown to phenocopy the effect of the chemical probe.[7]
-
The chemical probe is shown to be inactive in the knockout cells, confirming its on-target mechanism.
This integrated approach provides multiple, orthogonal lines of evidence, building an unshakable foundation of confidence in the proposed mechanism of action and significantly de-risking the progression of a drug discovery program.
References
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4501]
- Confirming Mechanism of Action: A Comparative Guide to Genetic and Chemical Probes. Benchchem. [URL: https://www.benchchem.com/blog/confirming-mechanism-of-action-a-comparative-guide-to-genetic-and-chemical-probes/]
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [URL: https://www.graphy.com/viewer/924a3504-207d-4813-81a1-3759a222384c]
- Target Validation with CRISPR. Biocompare.com. [URL: https://www.biocompare.
- Explore the role of CRISPR gene editing in target validation. Select Science. [URL: https://www.selectscience.
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. [URL: https://www.researchgate.
- 4 Best Practices for Using Mechanistic Evidence from Human Tissues. Genuity Science. [URL: https://www.genuitysci.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379309/]
- The impact of CRISPR-Cas9 on target identification and validation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25572406/]
- RNAi: Mechanisms, Applications, and Comparative Insights. CD Genomics. [URL: https://www.cd-genomics.
- A rule of two for using chemical probes?. Practical Fragments. [URL: https://practicalfragments.blogspot.com/2023/07/a-rule-of-two-for-using-chemical-probes.html]
- The era of high-quality chemical probes. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8102370/]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488031/]
- The chemical probe – scopes, limitations and challenges. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2020.1765977]
- The promise and peril of chemical probes. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4871737/]
- CHOOSING & USING CHEMICAL PROBES. Cayman Chemical. [URL: https://www.caymanchem.com/news/choosing-using-chemical-probes]
- The art of the chemical probe. Nature Chemical Biology. [URL: https://www.
- Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01132]
- Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/82/13/2311/707255/Which-Small-Molecule-Selecting-Chemical-Probes]
- CETSA. CETSA. [URL: https://www.cetsa.com]
- Good Practices in Model‐Informed Drug Discovery and Development. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079853/]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
- Making a medicine. Step 6: Phase I - Proof of mechanism. EUPATI Toolbox. [URL: https://toolbox.eupati.eu/resources/making-a-medicine-step-6-phase-i-proof-of-mechanism/]
- Chemical Genetic Screening. Singer Instruments. [URL: https://www.singerinstruments.
- Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [URL: https://www.annualreviews.org/doi/10.1146/annurev-biochem-032620-105344]
- RNA interference: Mechanism and applications. Abcam. [URL: https://www.abcam.
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4014421/]
- Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [URL: https://www.researchgate.net/publication/352125792_Validating_Small_Molecule_Chemical_Probes_for_Biological_Discovery]
- RNAi-Based Therapeutics and Novel RNA Bioengineering Technologies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9317204/]
- RNAi therapy animation | small interfering RNAs | #siRNA #RNAinterference #RNAtherapy. YouTube. [URL: https://m.youtube.
- How RNAi Works. Alnylam® Pharmaceuticals. [URL: https://www.alnylam.com/our-science/how-rnai-works]
- How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc. [URL: https://www.biopharmaservices.com/news-and-articles/how-proof-of-mechanism-studies-can-advance-clinical-drug-development]
- The importance of chemical probes in molecular and cell biology. FEBS Network. [URL: https://network.febs.org/posts/the-importance-of-chemical-probes-in-molecular-and-cell-biology]
- Chemical probes and drug leads from advances in synthetic planning and methodology. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6398932/]
- Mechanism of Action, MOA Studies. NorthEast BioLab. [URL: https://nebiolab.com/cro-services/mechanism-of-action-moa-studies/]
Sources
- 1. 4 Best Practices for Using Mechanistic Evidence from Human Tissues [examples.tely.ai]
- 2. toolbox.eupati.eu [toolbox.eupati.eu]
- 3. RNAi: Mechanisms, Applications, and Comparative Insights - CD Genomics [rna.cd-genomics.com]
- 4. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. network.febs.org [network.febs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 10. biocompare.com [biocompare.com]
- 11. selectscience.net [selectscience.net]
- 12. researchgate.net [researchgate.net]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 17. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CETSA [cetsa.org]
- 24. news-medical.net [news-medical.net]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Oxazole-4-carbothioamide
For research professionals engaged in drug discovery and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1,2-Oxazole-4-carbothioamide (CAS No. 118802-31-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established principles of chemical waste management and are designed to meet the rigorous standards of both scientific best practices and regulatory compliance.
The core principle guiding this protocol is that all surplus, waste, and contaminated materials associated with this compound must be treated as hazardous chemical waste. This approach is mandated by the compound's characteristics as a synthetic heterocyclic thioamide and its potential, like many such novel structures, for unknown toxicological and ecotoxicological effects.
Hazard Assessment and Risk Mitigation
Understanding the hazard profile of this compound is the foundation of its safe handling and disposal. While comprehensive toxicological data may be limited for this specific research chemical, its structural features—a heterocyclic oxazole ring and a carbothioamide group—necessitate a cautious approach.
-
Chemical Structure and Properties : The presence of sulfur and nitrogen suggests that thermal decomposition or incineration can lead to the release of toxic gases, such as nitrogen oxides (NOx) and sulfur oxides (SOx).[1]
-
Known Hazards : At a minimum, the compound is classified as an irritant.[2] Therefore, direct contact with skin, eyes, and the respiratory tract must be avoided.
-
Ecotoxicity : Heterocyclic compounds, particularly those containing nitrogen and sulfur, can be persistent in the environment and may exhibit toxicity to aquatic life.[3][4] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[5]
Data Summary: this compound
| Property | Value | Source(s) |
| CAS Number | 118802-31-6 | [6] |
| Molecular Formula | C₄H₄N₂OS | [6][7] |
| Molecular Weight | 128.15 g/mol | [6] |
| Appearance | Pale yellow solid | [7] |
| Known Hazards | Irritant | [2] |
| Storage | 2-8°C | [8] |
| Disposal Route | Approved Hazardous Waste Disposal Plant | [1][9][10] |
Personal Protective Equipment (PPE) and Safety Measures
Before beginning any waste handling procedures, ensure all appropriate PPE is worn. This is a non-negotiable standard for minimizing exposure risk.
-
Hand Protection : Wear nitrile or other chemically resistant gloves.[1]
-
Eye Protection : Use tightly fitting safety goggles or a face shield.[1][11]
-
Body Protection : A fully buttoned laboratory coat is mandatory. For handling larger quantities of waste, a chemical-resistant apron is recommended.[1]
-
Respiratory Protection : All handling of the solid compound or any potentially dusty contaminated materials should be performed within a certified chemical fume hood to prevent inhalation.[1]
Waste Minimization and Segregation: The First Line of Defense
Effective waste management begins with minimizing the amount of waste generated. This is a key requirement of federal and state regulations.[12]
-
Source Reduction : Order only the quantity of this compound required for your immediate research needs.
-
Inventory Management : Maintain a clear and updated inventory to avoid purchasing duplicates and to track expiration dates.
-
Waste Segregation : Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Keep chlorinated and non-chlorinated solvent wastes separate.[13] Incompatible materials can react violently or produce toxic fumes.[12]
Step-by-Step Disposal Protocol
The following protocols provide a systematic approach to managing different forms of this compound waste. All waste must be collected by a licensed hazardous waste management service.[14]
Protocol 1: Disposal of Unused/Surplus Solid Compound
This procedure applies to the original chemical in its solid form that is no longer needed.
-
Work Area : Perform all steps inside a certified chemical fume hood.
-
Container Preparation : Obtain a designated hazardous waste container from your EHS department. This should be a wide-mouth, sealable container made of a compatible material (e.g., HDPE).
-
Labeling : Affix a hazardous waste label to the container. Fill in all required information: "Hazardous Waste," the full chemical name ("this compound"), CAS number, and the hazard characteristic ("Irritant").
-
Transfer : Carefully transfer the surplus solid into the labeled waste container. Use a dedicated spatula or scoop.
-
Seal and Store : Securely close the container.[5] Wipe the exterior with a damp cloth or towel to remove any residual powder, disposing of the wipe as contaminated solid waste (see Protocol 2). Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment.[12]
Protocol 2: Disposal of Grossly Contaminated Solid Waste
This applies to items with visible solid residue, such as weighing paper, spatulas, or spill cleanup materials.
-
Collection : Place all grossly contaminated items directly into a designated solid hazardous waste container (a lined pail or drum).[13]
-
Labeling : Ensure the container is clearly labeled for "Solid Chemical Waste" and lists this compound as a contaminant.
-
Storage : Keep the container closed when not in use and store it in the SAA.
Protocol 3: Decontamination and Disposal of "Empty" Containers
An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.
-
Initial Decontamination (Rinsing) :
-
Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
The first rinseate is considered acutely hazardous waste.[5] Collect this and subsequent rinsates in a designated "Non-Halogenated Solvent Waste" container.
-
-
Container Disposal : After triple-rinsing, deface the original label completely. The container can now be disposed of as non-hazardous lab glass or plastic, according to your institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 118802-31-6 Cas No. | oxazole-4-carbothioamide | Matrix Scientific [matrixscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Oxazole-4-carbothioamide [myskinrecipes.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. essex.ac.uk [essex.ac.uk]
- 14. emsllcusa.com [emsllcusa.com]
A Senior Application Scientist's Guide to Safe Handling of 1,2-Oxazole-4-carbothioamide
Welcome to your essential safety and operational guide for handling 1,2-Oxazole-4-carbothioamide (CAS No. 118802-31-6). As a key building block in pharmaceutical and agrochemical research, this compound's potential is significant.[1] However, realizing this potential requires an unwavering commitment to safety, grounded in a deep understanding of the molecule's specific hazards. This guide moves beyond a simple checklist to provide the causal reasoning behind each safety protocol, ensuring a self-validating system of protection for you and your colleagues.
Our core principle is proactive risk mitigation. While comprehensive toxicological data for many research chemicals is still developing, we have specific hazard classifications that mandate a rigorous approach to personal protection. This guide is structured to empower you with the knowledge to handle this compound not just safely, but intelligently.
Hazard Assessment: Understanding the Risks of this compound
A thorough risk assessment is the foundation of any safe laboratory practice.[2][3] For this compound, a pale yellow solid, we have specific, actionable hazard information that dictates our handling procedures.[1]
According to supplier safety data, this compound is classified under the Globally Harmonized System (GHS) as:
-
H319: Causes serious eye irritation. [4] This indicates that contact with the eyes can cause significant, potentially damaging, and reversible inflammation.
-
H317: May cause an allergic skin reaction. [4] This is a critical classification. It means that upon initial exposure, the compound may not cause a reaction, but it can sensitize the skin. Subsequent exposures, even to minute quantities, can trigger an allergic response (contact dermatitis).[5]
Beyond these classifications, the broader family of oxazole and carbothioamide derivatives has been shown to possess significant biological activity. Related compounds have been investigated for applications ranging from fungicidal to anticancer agents, which underscores their potential to interact with biological systems.[6][7] This reinforces the necessity of preventing exposure. The prudent approach, therefore, is to treat this compound not just as a classified irritant and sensitizer, but as a compound with potential, uncharacterized bioactivity.
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure.[8] The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Chemical Safety Glasses | Nitrile Gloves | Lab Coat (fully fastened) | Not required |
| Weighing Solid Powder | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat (fully fastened) | Required (Work within a certified chemical fume hood or ventilated enclosure) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (fully fastened) | Recommended (Work within a chemical fume hood) |
| Conducting Reactions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (fully fastened) | Recommended (Work within a chemical fume hood) |
| Spill Cleanup (Small) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat (fully fastened) | N95 Respirator (minimum) |
Causality Behind PPE Choices:
-
Eye Protection : Due to the H319 "Serious Eye Irritation" hazard, standard safety glasses are insufficient. Chemical splash goggles are mandatory as they form a seal around the eyes, protecting from dust, splashes, and sprays.[5] A face shield must be worn over the goggles when handling the solid powder or during any operation with a high splash potential, providing a secondary barrier for the entire face.[8]
-
Hand Protection : The H317 "May cause an allergic skin reaction" classification makes diligent glove use paramount. Nitrile gloves are the standard choice for incidental chemical contact. It is critical to double-glove when handling the solid or concentrated solutions. Always remove the outer glove immediately after handling the primary container. Never wear gloves outside the immediate work area.[9] If direct contact occurs, remove gloves immediately, wash hands thoroughly with soap and water, and seek medical advice.
-
Body Protection : A 100% cotton lab coat , fully fastened, protects your skin and personal clothing from contamination.[8]
-
Respiratory Protection : As a fine solid, this compound can easily become airborne during handling, creating an inhalation and eye exposure risk. Therefore, all handling of the solid powder must be performed within an engineering control such as a certified chemical fume hood or a ventilated balance enclosure to capture dust at the source.[5] If these controls are not available for a specific task, an N95-rated respirator is the minimum requirement to prevent inhalation of particulates.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Operational Plan: Safe Handling and Disposal
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.[10]
Step-by-Step Handling Protocol:
-
Preparation :
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Cover the work surface with a disposable plastic-backed absorbent liner.[11]
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Assemble all necessary equipment (spatulas, glassware, solvents) before retrieving the chemical.
-
-
Weighing the Solid Compound :
-
Don the appropriate PPE as outlined in the table (Goggles, Face Shield, Double Gloves, Lab Coat).
-
Perform all weighing operations inside a chemical fume hood or ventilated balance enclosure.
-
Open the container slowly. Use a designated spatula to carefully transfer the desired amount to a tared container.
-
Avoid any actions that could generate dust, such as scraping or dropping the material.
-
Close the primary container tightly immediately after weighing.
-
-
Solution Preparation :
-
In a fume hood, add the weighed solid to your solvent. Do not add solvent to the solid to prevent splashing.
-
Stir or sonicate as needed to dissolve, ensuring the vessel is appropriately covered.
-
-
Post-Handling :
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol), collecting the wipe for hazardous waste disposal.
-
Remove all PPE just before exiting the work area and wash hands thoroughly.
-
Spill and Disposal Management
Accidents can happen, and a clear plan is essential for a safe response.[9][11]
Spill Response (Minor Spills - <1g Solid):
-
Alert & Isolate : Alert personnel in the immediate area and restrict access.
-
Assess : Ensure the spill is minor and you have the correct PPE to clean it up safely.
-
Cleanup :
-
Don PPE: Chemical splash goggles, face shield, heavy-duty nitrile gloves, and a lab coat.
-
Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container using a scoop or brush. DO NOT use a dry cloth or paper towel, which can create dust.[11]
-
Perform a final decontamination of the spill area with a damp cloth and appropriate solvent, placing all cleanup materials into the hazardous waste container.
-
Waste Disposal Plan:
-
Solid Waste : All materials contaminated with this compound, including used gloves, disposable bench liners, weighing papers, and cleanup materials, must be collected in a clearly labeled hazardous waste container.[5]
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container compatible with the solvents used.
-
Consult Local Regulations : Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) office for waste containers and pickup procedures.[9]
By integrating these principles of hazard assessment, task-specific PPE, and rigorous operational protocols, you can confidently and safely unlock the scientific potential of this compound. Your diligence is the cornerstone of a safe and productive research environment.
References
-
Irritants SOP . Wayne State University Office of Environmental Health and Safety. [Link]
-
Irritants - Environmental Health & Safety Services . Syracuse University. [Link]
-
Storage and Handling Tips for Research Chemicals: Safety Comes First . (2025, October 17). A&A Pharmachem. [Link]
-
Safety First: Best Practices for Handling Research Chemicals . (2025, September 4). XPRESS CHEMS. [Link]
-
Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22373–22388. [Link]
-
National Research Council. (2011). Chapter 4: Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
National Research Council. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Center for Biotechnology Information. [Link]
-
Liu, X., Wang, Z., Wang, L., Wang, Q., & Liu, P. (2019). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 24(18), 3362. [Link]
-
Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 118802-31-6 Cas No. | oxazole-4-carbothioamide | Matrix Scientific [matrixscientific.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. research.wayne.edu [research.wayne.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
